Product packaging for L-Serine-d2(Cat. No.:)

L-Serine-d2

カタログ番号: B128764
分子量: 107.10 g/mol
InChIキー: MTCFGRXMJLQNBG-XFJCSJJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Serine-d2, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 107.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B128764 L-Serine-d2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-XFJCSJJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Advent and Evolution of Deuterated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and core applications of deuterated amino acids. From the initial isolation of deuterium (B1214612) to their modern-day use in enhancing drug efficacy and elucidating complex biological structures, this document provides a comprehensive overview of the field. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and principles.

A Historical Overview: From Discovery to Application

The story of deuterated amino acids begins with the discovery of deuterium itself. In 1931, Harold C. Urey, a chemist at Columbia University, successfully detected the heavy isotope of hydrogen, which he later named deuterium.[1][2] This monumental discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened up new avenues in chemistry and physics.[1]

It was the pioneering work of Rudolf Schoenheimer and his colleagues in the 1930s that first demonstrated the utility of deuterium as a tracer in biological systems.[3] By incorporating deuterium into organic molecules, they were able to track the metabolic fate of these compounds, revealing the dynamic state of body constituents. This laid the foundation for the use of isotopically labeled molecules, including amino acids, in metabolic research.[3]

Early research primarily focused on using deuterated amino acids as tracers to study metabolic pathways and reaction mechanisms. However, with advancements in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the applications of deuterated amino acids have expanded significantly. Today, they are indispensable tools in structural biology, proteomics, and drug development, where the substitution of hydrogen with deuterium can lead to profound and beneficial changes in a molecule's properties.

The Kinetic Isotope Effect: A Fundamental Principle

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. As a result, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when hydrogen is replaced by deuterium.

This principle is a cornerstone of deuterated drug development. By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the metabolic breakdown of a drug can be slowed. This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile due to altered metabolic pathways.

The following diagram illustrates the basic principle of the Kinetic Isotope Effect in drug metabolism.

KIE Drug_H Drug-H Metabolite_H Metabolite Drug_H->Metabolite_H Fast Metabolism (C-H bond cleavage) Drug_D Drug-D Metabolite_D Metabolite Drug_D->Metabolite_D Slow Metabolism (C-D bond cleavage)

The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Synthesis of Deuterated Amino Acids

The preparation of deuterated amino acids can be broadly categorized into chemical synthesis and biological methods. The choice of method depends on the desired level and position of deuteration, as well as the required stereochemistry.

Chemical Synthesis

Chemical methods offer versatility in introducing deuterium at specific positions. Common approaches include:

  • Acid/Base-Catalyzed Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated acid or base, often at elevated temperatures. For example, heating an amino acid in deuterated sulfuric acid (D₂SO₄) can lead to deuteration at the α-carbon and on aromatic rings.

  • Metal-Catalyzed Exchange: Transition metals like platinum or palladium on carbon can catalyze the exchange of hydrogen for deuterium in the presence of D₂O or D₂ gas. This method can be used for the deuteration of both the amino acid backbone and side chains.

  • De Novo Synthesis: This involves the synthesis of amino acids from smaller, deuterated starting materials. While often more complex, this approach provides precise control over the location of deuterium incorporation.

Biological Synthesis

Biological methods leverage the metabolic machinery of microorganisms to produce deuterated amino acids.

  • Metabolic Labeling in D₂O: Growing microorganisms in a minimal medium where H₂O is replaced with D₂O leads to the incorporation of deuterium into newly synthesized amino acids.

  • Use of Deuterated Precursors: Providing deuterated precursors in the growth medium allows for their incorporation into specific amino acids through the organism's biosynthetic pathways. For instance, deuterated algal extracts can be used as a source of a mixture of deuterated amino acids.

Quantitative Data on Deuterated Compounds

The following tables summarize key quantitative data related to the synthesis and application of deuterated amino acids and drugs.

Table 1: Deuterium Incorporation Levels for a Pt/C-Catalyzed H-D Exchange Reaction
Amino AcidDeuteration Level (%)
Alanine>98
Valine>98
Leucine>98
Isoleucine>98
Proline>98
Phenylalanine>98
Tryptophan>98
Methionine>98
Aspartic Acid>98
Glutamic Acid>98
Serine~90
Threonine~90
Tyrosine>98

Data adapted from a study on direct deuteration of amino acids using a Pt/C catalyst. The deuteration level refers to the percentage of hydrogen atoms replaced by deuterium in the specified amino acid.

Table 2: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
Drug (Deuterated)Non-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with Deuteration
DeutetrabenazineTetrabenazineHalf-life of active metabolites~2-fold increase
d₉-MethadoneMethadoneArea Under the Curve (AUC)5.7-fold increase
d₉-MethadoneMethadoneClearanceReduced by ~5-fold

Data for Deutetrabenazine adapted from a review on deuterated drugs. Data for d₉-Methadone adapted from a study on its pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated amino acids.

Protocol for Pt/C-Catalyzed Deuteration of an Amino Acid

Objective: To achieve a high level of deuterium incorporation into an amino acid using a platinum-on-carbon catalyst.

Materials:

  • Amino acid (e.g., Tryptophan)

  • Platinum on activated carbon (Pt/C) catalyst

  • Deuterium oxide (D₂O)

  • Deuterated solvent (e.g., 2-propanol-d₈)

  • High-pressure autoclave

  • NMR spectrometer

Procedure:

  • Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.

  • Add D₂O to the mixture.

  • Seal the autoclave and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours).

  • After cooling, carefully open the autoclave and filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the deuterated amino acid.

  • Determine the deuteration level by dissolving the product in a suitable solvent and analyzing it using ¹H and ²H NMR spectroscopy.

Protocol for In Vivo Pharmacokinetic Study of a Deuterated Compound in a Rodent Model

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog.

Materials:

  • Deuterated compound

  • Non-deuterated analog

  • Test animals (e.g., rats)

  • Dosing vehicle

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer the deuterated or non-deuterated compound to the test animals (e.g., via oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

  • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂).

  • Compare the pharmacokinetic parameters between the deuterated and non-deuterated compounds.

Key Applications and Workflows

Deuterated amino acids are instrumental in a variety of advanced research applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (natural isotope) or "heavy" (stable isotope-labeled) amino acids. Deuterated amino acids can be used as the "heavy" label. After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.

The following diagram illustrates the general workflow of a SILAC experiment.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis Culture_Light Grow cells in 'Light' medium (e.g., L-Leucine) Treatment_Light Control Treatment Culture_Light->Treatment_Light Culture_Heavy Grow cells in 'Heavy' medium (e.g., L-Leucine-d3) Treatment_Heavy Experimental Treatment Culture_Heavy->Treatment_Heavy Combine Combine Cell Lysates (1:1) Treatment_Light->Combine Treatment_Heavy->Combine Digest Protein Digestion (Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify

SILAC Experimental Workflow.
Tracing Metabolic Pathways

Deuterated amino acids are excellent tracers for elucidating metabolic pathways. By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into proteins and its conversion into other metabolites, providing insights into protein turnover rates and metabolic networks.

The diagram below shows a simplified representation of tracing the metabolic fate of deuterated phenylalanine.

Metabolic_Pathway Phe_d Phenylalanine-d8 Protein Incorporation into Protein Phe_d->Protein Protein Synthesis Tyr_d Tyrosine-d7 Phe_d->Tyr_d Hydroxylation Metabolites_d Downstream Metabolites Tyr_d->Metabolites_d Further Metabolism

References

The Role of L-Serine-d2 in Unraveling Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the complex web of biochemical reactions that sustain life. Among these, deuterium-labeled compounds have emerged as powerful tools for tracking metabolic pathways. This technical guide provides an in-depth exploration of the role of L-Serine-d2, a deuterated isotopologue of the amino acid L-serine, in metabolic pathway analysis. By replacing specific hydrogen atoms with deuterium (B1214612), this compound offers a unique window into the dynamic processes of cellular metabolism, providing valuable insights for basic research and drug development.

L-serine is a non-essential amino acid that serves as a central hub in cellular metabolism. It is not only a building block for proteins but also a precursor for a diverse array of biomolecules, including other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids.[1] Furthermore, L-serine is a major source of one-carbon units for the folate and methionine cycles, which are crucial for nucleotide biosynthesis and methylation reactions.[1] The stereoisomer, D-serine, synthesized from L-serine, also plays a critical role as a neuromodulator.[2] Given its central metabolic role, understanding the flux through serine metabolic pathways is critical for investigating various physiological and pathological states, including neurological disorders and cancer.

Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the fate of atoms through metabolic networks.[3] While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are commonly used isotopes, deuterium (²H or D) offers distinct advantages. The substitution of hydrogen with deuterium creates a heavier, stable isotope that can be readily detected and quantified, providing insights into reactions involving hydrogen transfer and redox metabolism.[4]

This guide will delve into the synthesis of this compound, detail experimental protocols for its application in metabolic tracing studies, present quantitative data from relevant research, and illustrate key metabolic pathways and experimental workflows using Graphviz diagrams.

Synthesis of this compound

The targeted introduction of deuterium atoms into the L-serine molecule is crucial for its use as a metabolic tracer. Several synthetic strategies have been developed to achieve stereospecific labeling. One notable method involves the synthesis of L-serine stereospecifically labeled at the C-3 position with deuterium, starting from correspondingly labeled aspartic acids. This process can involve a Baeyer-Villiger oxidation where a primary chiral center rearranges with retention of its stereochemistry.

Another approach for preparing deuterated serine involves a hydrogen/deuterium exchange reaction. For instance, D-serine-2,3,3-d3 has been synthesized from D-serine using a Ruthenium on carbon (Ru/C) catalyst in the presence of deuterium gas (D2). A similar principle can be applied for the synthesis of this compound. Commercially available L-Serine-2,3,3-d3 is also an option for researchers.

Core Principles of Metabolic Tracing with this compound

The fundamental principle behind using this compound in metabolic analysis is isotope dilution mass spectrometry. A known quantity of the labeled this compound is introduced into a biological system, where it mixes with the endogenous, unlabeled L-serine pool. As the cells or organism metabolize serine, the deuterium label is incorporated into downstream metabolites. By measuring the ratio of the labeled to unlabeled forms of these metabolites using mass spectrometry, researchers can quantify the rate of metabolic reactions, a technique known as metabolic flux analysis.

The choice of deuterium as a label offers specific advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can be exploited to study reaction mechanisms. Furthermore, deuterium labeling allows for the investigation of hydrogen exchange reactions and redox processes, providing complementary information to that obtained with ¹³C tracers. For example, tracing deuterium from L-serine can shed light on the generation of NADPH in the folate pathway.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from sample preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research questions and experimental systems.

Protocol 1: In Vitro Cell Culture Labeling
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Labeling Medium Preparation: Prepare culture medium containing a known concentration of this compound, replacing the unlabeled L-serine. The concentration of the tracer should be carefully chosen to ensure sufficient labeling without causing metabolic perturbations.

  • Labeling: Replace the standard culture medium with the this compound containing medium and incubate the cells for a specific period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.

  • Metabolite Extraction: After the desired labeling period, rapidly quench metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation for MS Analysis: Collect the cell extracts, centrifuge to remove cell debris, and then dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then reconstituted in a suitable solvent for mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC) is typically used for the analysis of labeled metabolites.

  • Chromatographic Separation: Metabolites are separated using a suitable LC method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the target molecules.

  • Mass Spectrometry Detection: The mass spectrometer is operated in a mode that allows for the detection and quantification of both the labeled (deuterated) and unlabeled forms of the metabolites of interest. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or Q-Exactive instrument, respectively.

  • Data Analysis: The raw mass spectrometry data is processed to identify and quantify the different isotopologues of each metabolite. The fractional labeling (the proportion of the metabolite pool that is labeled) and the mass isotopomer distribution (the relative abundance of different isotopologues) are calculated. This information is then used to determine metabolic fluxes.

Quantitative Data Presentation

The quantitative data obtained from this compound tracing experiments are crucial for understanding the dynamics of metabolic pathways. The following tables provide examples of how such data can be structured for clear comparison.

Table 1: Fractional Enrichment of Key Metabolites after this compound Labeling in Cancer Cells

MetaboliteControl Condition (Fractional Enrichment %)Drug Treatment (Fractional Enrichment %)
Glycine45.2 ± 3.128.7 ± 2.5
Cysteine15.8 ± 1.99.5 ± 1.2
Phosphatidylserine25.6 ± 2.818.3 ± 2.1
5,10-Methylene-THF38.1 ± 4.222.9 ± 3.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Table 2: Metabolic Flux Ratios Determined by this compound Tracing

Metabolic Flux RatioControl ConditionKnockdown of Enzyme X
(Serine -> Glycine) / (Glycolysis -> Serine)0.65 ± 0.050.32 ± 0.04
(Serine -> Cysteine) / (Serine -> Glycine)0.28 ± 0.030.45 ± 0.06

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Visualizations of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships between different molecules and processes. The following diagrams were created using the DOT language for Graphviz.

cluster_glycolysis Glycolysis cluster_serine_metabolism L-Serine Metabolism 3_PG 3-Phosphoglycerate (B1209933) L_Serine_d2 This compound 3_PG->L_Serine_d2 De novo synthesis Glycine Glycine L_Serine_d2->Glycine SHMT Cysteine Cysteine L_Serine_d2->Cysteine Phospholipids Phospholipids L_Serine_d2->Phospholipids One_Carbon_Pool One-Carbon Pool Glycine->One_Carbon_Pool

Metabolic fate of this compound.

The diagram above illustrates the central role of this compound in metabolism. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for glycine, cysteine, phospholipids, and contributes to the one-carbon pool.

Start Cell Culture Labeling Incubation with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing End Results Data_Processing->End

Experimental workflow for this compound tracing.

This workflow diagram outlines the key steps in a typical metabolic tracing experiment using this compound, from cell culture to the final analysis of metabolic fluxes.

L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT1/2 Methylene_THF 5,10-Methylene-THF L_Serine->Methylene_THF THF Tetrahydrofolate (THF) THF->Methylene_THF Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis

L-Serine's role in one-carbon metabolism.

This diagram highlights the crucial role of L-serine in one-carbon metabolism. The conversion of L-serine to glycine by serine hydroxymethyltransferase (SHMT) is coupled with the conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of metabolic pathways. Its ability to trace hydrogen atoms provides unique insights into cellular metabolism that are complementary to those obtained with other stable isotopes. By combining this compound labeling with advanced mass spectrometry techniques, researchers can gain a deeper understanding of the intricate network of metabolic reactions that underpin cellular function in both health and disease. This knowledge is essential for identifying novel drug targets and developing more effective therapeutic strategies. As analytical technologies continue to advance, the applications of this compound in metabolic research are poised to expand, promising new discoveries in the years to come.

References

L-Serine-d2 in Preliminary Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of Deuterated L-Serine in Preclinical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary research applications of L-Serine-d2 and other isotopically labeled L-serine variants. Given the limited specific data on this compound, this document draws upon analogous studies using other stable isotope-labeled serine molecules (e.g., ¹³C- and ³H-labeled L-serine) to illustrate the principles and methodologies of its application in metabolic tracing, flux analysis, and proteomics.

Introduction to L-Serine Metabolism and the Role of Isotopic Tracers

L-serine is a non-essential amino acid central to a multitude of cellular processes. It serves as a crucial precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides (purines and pyrimidines), and complex lipids such as phospholipids (B1166683) and sphingolipids.[1] In the central nervous system (CNS), L-serine and its metabolite, D-serine, are key players in neuromodulation, particularly through their interaction with N-methyl-D-aspartate (NMDA) receptors.[1]

The intricate and interconnected nature of serine metabolism makes it a focal point in various fields of research, including oncology, neuroscience, and metabolic diseases. Dysregulation of serine metabolic pathways has been implicated in the progression of cancer and neurological disorders.[2]

Isotopically labeled L-serine, such as this compound, serves as a powerful tool to investigate the dynamics of these metabolic pathways. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can trace the journey of the serine molecule and its constituent atoms through various biochemical reactions. This technique, known as stable isotope tracing, allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and the assessment of enzymatic activity in both healthy and diseased states.[3]

Applications in Metabolic Tracing and Flux Analysis

The primary application of this compound is in metabolic tracing studies to quantify the flux through serine-dependent pathways. When cells or organisms are supplied with this compound, the deuterium label is incorporated into downstream metabolites. The extent and pattern of this incorporation can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a dynamic view of metabolic activity.

A key area of investigation is the serine, glycine, one-carbon (SGOC) metabolic network. This network is vital for nucleotide synthesis and the maintenance of cellular redox balance through the production of NADPH and glutathione.[3] Isotope tracing with labeled serine has been instrumental in understanding the heterogeneity of SGOC pathway utilization across different cancer types.

Quantitative Data from Isotopic Tracing Studies

The following tables summarize quantitative data from studies that have utilized isotopically labeled L-serine to investigate metabolic fluxes. It is important to note that these studies did not specifically use this compound, but the principles and the nature of the data obtained are directly translatable.

Table 1: Kinetic Isotope Effect (KIE) of L-Serine Isotopologues on Serine Palmitoyltransferase (SPT)

L-Serine IsotopologueHuman scSPT KIE (KH/KIsotope)S. paucimobilis SPT KIE (KH/KIsotope)
[3,3-D₂]L-serine0.95 ± 0.121.05 ± 0.16
[2,3,3-D₃]L-serine1.11 ± 0.231.48 ± 0.21
[2-¹³C]L-serine1.03 ± 0.141.01 ± 0.11
[1,2,3-¹³C₃, ¹⁵N]L-serine0.90 ± 0.181.02 ± 0.13
Data adapted from a study on the kinetic effects of isotopically labeled L-serine on human and bacterial serine palmitoyltransferase.

Table 2: Fractional Contribution of [U-¹³C₃]Serine to Pyruvate (B1213749) in HL-60 Cells

Cell TypeM+3 Fraction of Pyruvate from [U-¹³C₃]Serine
HL-60< 1%
dHL-60< 1%
LPS-dHL-60< 1%
Data indicates a low flux from serine to pyruvate in this cell line under the studied conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic tracing studies using this compound. The following protocols are generalized from studies using other isotopically labeled serine variants and can be adapted for this compound.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured cancer cells.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (or other labeled L-serine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Media Preparation: Prepare labeling medium by supplementing serine-free medium with a known concentration of this compound and dFBS.

  • Labeling: Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: In Vivo Administration for Metabolic Flux Analysis

Objective: To study whole-body or tissue-specific L-serine metabolism in an animal model.

Materials:

  • Animal model (e.g., mouse, rat)

  • Sterile this compound solution in a physiological buffer (e.g., saline)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal or intravenous injection)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Administration: Administer a bolus of this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Time Course Sampling: At various time points post-administration, collect blood samples and tissues of interest (e.g., liver, brain, tumor).

  • Sample Processing:

    • Immediately snap-freeze tissues in liquid nitrogen to quench metabolism.

    • Process blood samples to separate plasma or serum.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent.

    • Follow a similar protein precipitation and metabolite extraction procedure as described in Protocol 1.

  • Analysis: Analyze the isotopic enrichment in metabolites from plasma and tissue extracts using mass spectrometry.

Signaling Pathways and Metabolic Workflows

The data obtained from this compound tracing studies can be used to map and quantify the flow through various metabolic pathways.

L-Serine Metabolism and One-Carbon (1C) Folate Cycle

This pathway illustrates the central role of L-serine in providing one-carbon units for nucleotide synthesis and redox homeostasis. This compound can be used to trace the flow of its deuterated carbons and hydrogens through this cycle.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Folate Cycle 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH NAD+ -> NADH PSAT1 PSAT1 PHGDH->PSAT1 Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine L_Serine L-Serine PSPH->L_Serine SHMT SHMT1/2 L_Serine->SHMT Glycine Glycine SHMT->Glycine 5_10_meTHF 5,10-methylene-THF SHMT->5_10_meTHF THF THF THF->SHMT MTHFD MTHFD1/2 5_10_meTHF->MTHFD NADP+ -> NADPH NADPH_Production NADPH Production 5_10_meTHF->NADPH_Production 10_formyl_THF 10-formyl-THF MTHFD->10_formyl_THF Purine_Synthesis Purine Synthesis 10_formyl_THF->Purine_Synthesis Experimental_Workflow Start Experimental Design (Cell culture or animal model) Tracer Administer this compound Start->Tracer Sampling Time-course Sampling (Cells, Tissues, Biofluids) Tracer->Sampling Quenching Metabolic Quenching (e.g., liquid nitrogen) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak integration, Isotopomer distribution) Analysis->Data_Processing MFA Metabolic Flux Analysis (Modeling and Calculation) Data_Processing->MFA Interpretation Biological Interpretation MFA->Interpretation

References

Isotopic Stability of L-Serine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the isotopic stability of L-Serine-d2. Intended for researchers, scientists, and professionals in drug development, this document outlines the factors influencing deuterium (B1214612) retention, potential degradation pathways, and detailed methodologies for assessing isotopic stability.

Introduction to Isotopic Stability

This compound, a deuterated isotopologue of the non-essential amino acid L-serine, serves as a valuable tool in metabolic research, proteomics, and as an internal standard for mass spectrometry-based quantification. The utility of this compound is fundamentally dependent on the stability of its deuterium labels, as their loss can compromise the accuracy of experimental results. Isotopic stability refers to the ability of the deuterium atoms to remain covalently bonded to the molecule under various chemical and biological conditions. The primary mechanism of deuterium loss is through hydrogen-deuterium exchange (HDX), a process influenced by factors such as pH, temperature, and enzymatic activity.

Deuterium is a stable, non-radioactive isotope of hydrogen. Its increased mass compared to protium (B1232500) (¹H) results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down chemical reactions involving the cleavage of this bond, potentially enhancing the metabolic stability of the molecule. However, deuterium atoms on or adjacent to heteroatoms, or at positions with acidic protons, can be susceptible to exchange with protons from the surrounding solvent (e.g., water).

Factors Influencing the Isotopic Stability of this compound

The stability of the deuterium labels in this compound is not absolute and can be influenced by several factors. Understanding these factors is critical for designing experiments and interpreting data accurately.

FactorDescription of Potential Impact on this compound Stability
pH Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The α-hydrogen of amino acids is slightly acidic and can be susceptible to exchange, particularly at non-neutral pH. Extreme pH values can accelerate the hydrolysis of the amino acid itself, leading to degradation.
Temperature Higher temperatures provide the necessary activation energy for chemical reactions, including hydrogen-deuterium exchange and degradation pathways. Therefore, elevated temperatures are expected to decrease the isotopic stability of this compound.
Enzymatic Activity Enzymes involved in L-serine metabolism can catalyze reactions that may lead to the loss of deuterium atoms. The specificity and mechanism of these enzymes will determine the extent of isotopic scrambling or loss.
Solvent The presence of protic solvents, especially water, is a prerequisite for hydrogen-deuterium exchange. The rate of exchange will depend on the concentration of protons in the solvent.
Storage Conditions Long-term storage, especially in solution at non-optimal pH and temperature, can lead to a gradual loss of isotopic enrichment. Lyophilized powder stored under appropriate conditions (cool, dry, and dark) is expected to have the highest stability.

Metabolic Pathways of L-Serine and Implications for this compound Stability

L-serine is a central molecule in cellular metabolism, participating in numerous biosynthetic and catabolic pathways.[1][2][] The enzymes involved in these pathways are potential mediators of deuterium loss from this compound.

Key Metabolic Fates of L-Serine
  • Conversion to Glycine (B1666218): L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[4]

  • Conversion to Pyruvate (B1213749): L-serine can be deaminated to pyruvate by L-serine dehydratase.[5]

  • Synthesis of Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine.

  • Transsulfuration Pathway: L-serine contributes to the synthesis of cysteine via the transsulfuration pathway.

  • Conversion to D-Serine: Serine racemase can convert L-serine to D-serine, a neuromodulator.

The following diagram illustrates the major metabolic pathways of L-serine.

L_Serine_Metabolism node_LSerine L-Serine node_Glycine Glycine node_LSerine->node_Glycine SHMT node_Pyruvate Pyruvate node_LSerine->node_Pyruvate L-Serine Dehydratase node_Phospholipids Phospholipids node_LSerine->node_Phospholipids Phosphatidylserine Synthase node_Cysteine Cysteine node_LSerine->node_Cysteine Transsulfuration Pathway node_DSerine D-Serine node_LSerine->node_DSerine Serine Racemase node_Glycine->node_LSerine SHMT node_OneCarbon One-Carbon Metabolism node_Glycine->node_OneCarbon

Major metabolic pathways of L-Serine.

Experimental Protocols for Assessing Isotopic Stability

A robust assessment of the isotopic stability of this compound requires well-defined experimental protocols. The following sections detail methodologies for chemical and biological stability testing.

Chemical Stability Testing (Forced Degradation)

This protocol is designed to evaluate the stability of this compound under accelerated stress conditions.

Objective: To determine the rate of deuterium loss and degradation of this compound under various chemical stressors.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • LC-MS/MS or GC-MS system

  • NMR spectrometer

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution to achieve the desired final concentration. Incubate at a controlled temperature (e.g., 40°C, 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature.

    • Oxidative Stress: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C).

  • Time Points: Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Mass Spectrometry (LC-MS/MS or GC-MS): Monitor the isotopic distribution of this compound over time. A decrease in the M+2 peak and an increase in the M+1 or M+0 peaks would indicate deuterium loss. Quantify the parent compound to assess degradation.

    • NMR Spectroscopy: Acquire ¹H and ²H NMR spectra to directly observe the loss of the deuterium signal and the appearance of a proton signal at the corresponding position.

The following diagram outlines the workflow for chemical stability testing.

Chemical_Stability_Workflow node_Stock Prepare this compound Stock Solution node_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) node_Stock->node_Stress node_Time Collect Aliquots at Time Points node_Stress->node_Time node_Prepare Sample Preparation (Neutralization, Dilution) node_Time->node_Prepare node_Analysis Analysis node_Prepare->node_Analysis node_MS Mass Spectrometry (Isotopic Distribution) node_Analysis->node_MS node_NMR NMR Spectroscopy (Deuterium Signal) node_Analysis->node_NMR node_Data Data Analysis (Rate of Deuterium Loss, Degradation Kinetics) node_MS->node_Data node_NMR->node_Data

References

An In-depth Technical Guide to the Synthesis and Commercial Availability of L-Serine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for deuterium-labeled L-Serine (L-Serine-d2), its commercial availability, and its application in metabolic studies. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug development, metabolomics, and nutritional sciences.

Introduction to L-Serine and Its Isotopologues

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes. It is a central building block for proteins and a precursor for the biosynthesis of other amino acids, including glycine (B1666218) and cysteine. Furthermore, L-serine is a key contributor to one-carbon metabolism through the folate and methionine cycles, which are essential for the synthesis of nucleotides, lipids, and for cellular methylation reactions.

Deuterium-labeled L-serine (this compound) is a stable isotope-labeled analog of L-serine where one or more hydrogen atoms are replaced by deuterium (B1214612). These labeled compounds are invaluable tools in metabolic research, serving as tracers to elucidate the dynamics of metabolic pathways in vivo and in vitro. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the deuterium label as L-serine is metabolized, providing insights into metabolic fluxes and pathway activities in various physiological and pathological states.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods, allowing for the specific incorporation of deuterium at different positions of the molecule. The choice of method often depends on the desired labeling pattern and stereoselectivity.

Stereoselective Synthesis of β-Deuterated L-Serine

A common strategy for the synthesis of L-serine stereospecifically labeled at the C-3 (β) position involves the use of labeled starting materials and stereocontrolled reactions. One reported method involves the synthesis from correspondingly labeled aspartic acids via a Baeyer-Villiger oxidation, where a migrating primary chiral center rearranges with retention of stereochemistry[1]. Another approach utilizes a chiral template to achieve stereoselective deuteration.

α-Deuteration of L-Serine Derivatives

Efficient methods for the enantiopure synthesis of α-deuterated L-serine derivatives have also been developed. One such method involves the deprotonation of a chiral bicyclic serine equivalent followed by selective deuteration. This allows for the site-selective incorporation of deuterium at the Cα position.

General Experimental Protocol for Deuteration

Below is a representative, generalized protocol for the deuteration of an amino acid derivative, based on common laboratory practices. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for the specific L-serine derivative and desired deuteration level.

Objective: To introduce a deuterium label at a specific position of an L-serine derivative.

Materials:

  • Protected L-serine derivative (e.g., N-Boc-L-serine methyl ester)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, Methanol-d4 - MeOD)

  • Base (e.g., Sodium deuteroxide - NaOD, Sodium methoxide (B1231860) - NaOMe)

  • Acid for quenching (e.g., Deuterated hydrochloric acid - DCl)

  • Anhydrous solvents for workup (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Purification system (e.g., Flash chromatography setup)

Procedure:

  • Dissolution: Dissolve the protected L-serine derivative in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base to deprotonate the target C-H bond. The choice of base and temperature is critical to ensure selectivity and prevent side reactions.

  • Deuteration: Introduce the deuterium source. This is often a deuterated solvent like D₂O or MeOD, which quenches the formed carbanion with a deuterium atom.

  • Quenching: After a specific reaction time, quench the reaction by adding a deuterated acid to neutralize the base.

  • Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts. Extract the deuterated product with an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude deuterated product using a suitable technique, such as flash column chromatography, to obtain the pure this compound derivative.

  • Deprotection: If necessary, remove the protecting groups to yield the final this compound.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.

Commercial Availability of this compound

Several chemical suppliers offer various isotopologues of deuterated L-serine with high isotopic purity. The choice of the specific labeled compound depends on the experimental needs of the researcher. Below is a summary of commercially available this compound variants.

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityRepresentative Suppliers
L-Serine-3,3-d2 95034-57-4C₃H₅D₂NO₃107.10≥98 atom % DCambridge Isotope Laboratories, Inc., Omicron Biochemicals, Inc.
L-Serine-2,3,3-d3 105591-10-4C₃H₄D₃NO₃108.11≥98 atom % DCambridge Isotope Laboratories, Inc., Sigma-Aldrich
DL-Serine-2,3,3-d3 70094-78-9C₃H₄D₃NO₃108.11≥98 atom % DSigma-Aldrich

Applications in Metabolic Research

This compound is a powerful tool for tracing the metabolic fate of serine in biological systems. Its applications span from basic research in cell culture to in vivo studies in animal models and humans, aiding in the understanding of metabolic reprogramming in diseases such as cancer and neurological disorders.

L-Serine Metabolism and One-Carbon Pathway

L-serine is a major source of one-carbon units for the folate and methionine cycles. The biosynthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in certain tissues and cancer cells to support rapid proliferation.

L_Serine_Metabolism Glucose Glucose L-Serine L-Serine Glycine Glycine L-Serine->Glycine SHMT1/2 Pyruvate Pyruvate L-Serine->Pyruvate Sphingolipids Sphingolipids L-Serine->Sphingolipids Cysteine Cysteine L-Serine->Cysteine One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis Methylation Reactions Methylation Reactions One-Carbon Units->Methylation Reactions Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 3-Phosphoserine->L-Serine PSPH

L-Serine Biosynthesis and its Central Role in Metabolism.

Experimental Workflow for Metabolic Tracing with this compound

Metabolic flux analysis using stable isotope tracers like this compound typically involves cell culture or in vivo administration followed by sample collection, metabolite extraction, and analysis by mass spectrometry.

Experimental_Workflow cluster_0 Cell Culture / In Vivo Model cluster_1 Sample Collection & Quenching cluster_2 Metabolite Extraction cluster_3 LC-MS Analysis cluster_4 Data Analysis Culture cells in standard medium Culture cells in standard medium Replace with this compound containing medium Replace with this compound containing medium Culture cells in standard medium->Replace with this compound containing medium Incubate for defined time points Incubate for defined time points Rapidly quench metabolism (e.g., cold methanol) Rapidly quench metabolism (e.g., cold methanol) Incubate for defined time points->Rapidly quench metabolism (e.g., cold methanol) Quenched cells/tissues Quenched cells/tissues Rapidly quench metabolism (e.g., cold methanol)->Quenched cells/tissues Extract metabolites (e.g., using methanol/water/chloroform) Extract metabolites (e.g., using methanol/water/chloroform) Quenched cells/tissues->Extract metabolites (e.g., using methanol/water/chloroform) Metabolite extract Metabolite extract Extract metabolites (e.g., using methanol/water/chloroform)->Metabolite extract Inject into LC-MS system Inject into LC-MS system Metabolite extract->Inject into LC-MS system Separate metabolites by liquid chromatography Separate metabolites by liquid chromatography Inject into LC-MS system->Separate metabolites by liquid chromatography Detect mass isotopologues by mass spectrometry Detect mass isotopologues by mass spectrometry Separate metabolites by liquid chromatography->Detect mass isotopologues by mass spectrometry Mass spectra Mass spectra Detect mass isotopologues by mass spectrometry->Mass spectra Identify labeled metabolites Identify labeled metabolites Mass spectra->Identify labeled metabolites Quantify isotopic enrichment Quantify isotopic enrichment Identify labeled metabolites->Quantify isotopic enrichment Metabolic flux analysis Metabolic flux analysis Quantify isotopic enrichment->Metabolic flux analysis

Workflow for a Stable Isotope Tracing Experiment using this compound.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of serine metabolism. The availability of various deuterated isotopologues from commercial sources, coupled with established synthetic methodologies, facilitates its use in a wide range of experimental settings. The application of this compound in metabolic tracer studies will continue to provide critical insights into cellular physiology and the metabolic underpinnings of various diseases, thereby aiding in the development of novel therapeutic strategies.

References

A Comprehensive Technical Guide to the Biological Significance of L-Serine and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, classified as a non-essential amino acid, holds a position of indispensable importance in cellular metabolism and function.[1][2] It serves as a central building block for a vast array of critical biomolecules, including proteins, lipids, and nucleic acids.[3][4][5] Furthermore, L-serine and its derivatives are deeply implicated in the functioning of the central nervous system, with dysregulated serine metabolism linked to several neurological and psychiatric disorders. The use of stable isotope-labeled L-serine has become a powerful tool in elucidating metabolic fluxes and understanding the intricate roles of this amino acid in both health and disease, offering significant potential for diagnostic and therapeutic advancements. This guide provides an in-depth overview of L-serine's metabolic pathways, its diverse biological roles, its connection to disease, and the application of its isotopes in research and development.

L-Serine Metabolism: A Central Metabolic Hub

L-serine can be obtained from dietary sources, protein and phospholipid turnover, or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933).

De Novo Biosynthesis: The Phosphorylated Pathway

The primary route for L-serine synthesis in mammals is the phosphorylated pathway, a three-step enzymatic process occurring in the cytosol.

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.

  • Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming O-phospho-L-serine.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) performs the final, irreversible step, dephosphorylating O-phospho-L-serine to yield L-serine.

This pathway is crucial, especially in the central nervous system, where L-serine uptake across the blood-brain barrier is limited. Astrocytes are the primary producers of L-serine in the brain, which is then supplied to neurons.

L_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine_pathway Phosphorylated Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phospho- hydroxypyruvate 3_PG->3_PHP PHGDH P_Ser O-Phospho-L-serine 3_PHP->P_Ser PSAT1 L_Ser L-Serine P_Ser->L_Ser PSPH L_Serine_Metabolic_Hub L_Serine L-Serine Proteins Protein Synthesis L_Serine->Proteins Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Lipids Phospholipids & Sphingolipids L_Serine->Lipids One_Carbon One-Carbon Metabolism (Nucleotide Synthesis, Methylation) L_Serine->One_Carbon D_Serine D-Serine (Neurotransmitter) L_Serine->D_Serine Serine Racemase Isotope_Tracing_Workflow Start Culture Cells to ~70% Confluency Label Incubate with [U-13C]-L-Serine Medium Start->Label Step 1 Extract Quench Metabolism & Extract Metabolites Label->Extract Step 2 (e.g., 24h) Analyze Analyze via LC-MS/MS Extract->Analyze Step 3 Data Identify Isotopologues & Perform Flux Analysis Analyze->Data Step 4

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Serine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of labeled compounds through complex biochemical pathways. L-Serine, a non-essential amino acid, is a central node in cellular metabolism, contributing to a wide array of critical downstream pathways. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for stable isotope labeling experiments using L-Serine-d2 (deuterium-labeled L-Serine). This technique offers precise insights into serine metabolism, which is implicated in numerous physiological and pathological processes, including cancer, neurological disorders, and aging.[1][2][3]

L-Serine is a precursor for the synthesis of proteins, lipids (such as phosphatidylserine (B164497) and sphingolipids), and other amino acids like glycine (B1666218) and cysteine.[1][4] It is also a major donor of one-carbon units for the folate cycle, which is essential for nucleotide biosynthesis and methylation reactions. By using this compound, researchers can quantitatively measure the flux through these pathways, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.

Core Principles of this compound Labeling

The fundamental principle behind stable isotope labeling with this compound is the introduction of a "heavy" version of L-serine into a biological system. The deuterium (B1214612) atoms on the this compound molecule act as a tracer that can be detected by mass spectrometry (MS). As the cells metabolize the this compound, the deuterium label is incorporated into various downstream metabolites. By measuring the mass shift in these metabolites, it is possible to determine the extent and rate of their synthesis from the provided L-serine.

Key Metabolic Pathways Traced by this compound

The metabolic network of L-serine is vast and interconnected with several crucial cellular processes. The following diagram illustrates the central role of L-serine and the key pathways that can be investigated using this compound labeling.

Serine_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG L_Serine This compound Three_PG->L_Serine PHGDH, PSAT1, PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Transsulfuration Phosphatidylserine Phosphatidylserine L_Serine->Phosphatidylserine Sphingolipids Sphingolipids L_Serine->Sphingolipids SPT One_Carbon One-Carbon Metabolism (Folate Cycle) L_Serine->One_Carbon D_Serine D-Serine L_Serine->D_Serine Serine Racemase Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Glycine->L_Serine SHMT Glutathione Glutathione Cysteine->Glutathione Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides

Caption: Central L-Serine Metabolic Pathways.

Data Presentation: Quantitative Analysis of this compound Incorporation

The primary output of an this compound labeling experiment is the measurement of isotopic enrichment in downstream metabolites. This data can be used to calculate metabolic flux, providing a quantitative measure of the rate of synthesis of these metabolites from serine. The following table presents a hypothetical but representative dataset from a cell culture experiment where cells were incubated with this compound for 24 hours.

MetaboliteUnlabeled Fraction (%)Labeled Fraction (M+2) (%)Fold Change in Labeled Fraction (vs. Control)
Glycine 25.3 ± 2.174.7 ± 2.15.2
Phosphatidylserine 48.9 ± 3.551.1 ± 3.53.8
Sphinganine 62.1 ± 4.237.9 ± 4.22.5
Glutathione 75.6 ± 5.024.4 ± 5.01.9

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

A successful stable isotope labeling experiment requires careful planning and execution. The following protocols provide a detailed methodology for a typical in vitro cell culture experiment using this compound.

Experimental Workflow

The general workflow for an this compound labeling experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth Phase) Media_Prep 2. Prepare Labeling Medium (DMEM with this compound) Labeling 3. Isotope Labeling (Incubate cells with this compound medium) Media_Prep->Labeling Quenching 4. Quench Metabolism (Rapidly halt enzymatic activity) Labeling->Quenching Extraction 5. Metabolite Extraction (Extract polar and non-polar metabolites) Quenching->Extraction LC_MS 6. LC-MS/MS Analysis (Quantify isotopic enrichment) Extraction->LC_MS Data_Analysis 7. Data Analysis (Calculate MIDs and metabolic flux) LC_MS->Data_Analysis

Caption: General Workflow for this compound Labeling.
Protocol 1: In Vitro Cell Culture Labeling with this compound

Objective: To trace the metabolic fate of L-serine in cultured cells by measuring the incorporation of deuterium from this compound into downstream metabolites.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM) without L-serine

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Water, LC-MS grade

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

Procedure:

  • Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing serine-free DMEM with dialyzed FBS and the desired concentration of this compound. The final concentration of this compound should be similar to the physiological concentration of L-serine in the standard medium.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolism Quenching:

    • To rapidly halt metabolic activity, place the culture plates on a bed of dry ice.

    • Aspirate the labeling medium.

    • Immediately add a pre-chilled quenching solution (e.g., 80% methanol in water) to the cells.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Reconstituted metabolite extract

  • LC-MS vials with inserts

  • Autosampler

Procedure:

  • Centrifugation: Centrifuge the reconstituted metabolite extract at high speed for 5-10 minutes to remove any remaining particulate matter.

  • Transfer to Vials: Carefully transfer the supernatant to LC-MS vials with inserts.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. The chromatographic method should be optimized to separate the metabolites of interest. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both unlabeled and deuterium-labeled isotopologues of each metabolite.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis will consist of mass spectra for each metabolite at different time points of labeling. The key steps in data analysis include:

  • Peak Integration: Integrate the peak areas for all detected isotopologues of each metabolite.

  • Correction for Natural Isotope Abundance: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes (e.g., 13C).

  • Calculation of Mass Isotopologue Distribution (MID): Determine the fraction of the metabolite pool that contains 0, 1, 2, or more deuterium atoms (M+0, M+1, M+2, etc.).

  • Metabolic Flux Analysis: Use the time-course of isotopic enrichment to calculate the rate of synthesis of each metabolite from the L-serine precursor. This can be done using various metabolic modeling software packages.

Conclusion

Stable isotope labeling with this compound is a robust and informative technique for dissecting the complexities of serine metabolism. By providing a quantitative and dynamic view of metabolic fluxes, this approach can uncover novel insights into the roles of serine in health and disease. The detailed protocols and data interpretation guidelines presented in this technical guide offer a solid foundation for researchers and drug development professionals to successfully design and execute this compound labeling experiments, ultimately advancing our understanding of cellular metabolism and aiding in the development of new therapeutic strategies.

References

A Technical Guide to L-Serine-d2: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential research areas for L-Serine-d2, a deuterated form of the non-essential amino acid L-serine. By replacing specific hydrogen atoms with deuterium (B1214612), the heavier, stable isotope of hydrogen, this compound offers a unique pharmacological profile rooted in the kinetic isotope effect. This modification can lead to stronger chemical bonds (C-D vs. C-H), resulting in slowed metabolism, enhanced metabolic stability, and potentially improved therapeutic efficacy and safety.[1][2][3][4] This document outlines the rationale for this compound research, details key signaling pathways, presents quantitative data from relevant studies, provides experimental protocols, and visualizes complex biological and experimental processes.

Introduction: The Rationale for Deuteration

L-serine is a pivotal amino acid with diverse physiological roles, including protein synthesis, cell proliferation, and as a precursor for numerous essential biomolecules such as sphingolipids, glycine (B1666218), D-serine, and purines.[5] Its involvement in one-carbon metabolism is critical for methylation reactions and the synthesis of sulfur-containing amino acids. Given its central role, dysregulation of serine metabolism has been implicated in a variety of pathologies, particularly neurodegenerative diseases.

Deuteration of pharmaceuticals, or "heavy drugs," is a strategic approach in medicinal chemistry to improve a drug's pharmacokinetic profile. The primary mechanism is the kinetic isotope effect , where the greater mass of deuterium makes the carbon-deuterium bond more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can lead to:

  • Reduced Rate of Metabolism: Slowing the breakdown of the compound.

  • Increased Half-life: Allowing for less frequent dosing.

  • Improved Safety Profile: Potentially reducing the formation of toxic metabolites.

  • Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further exploration in this field. This compound (and its more heavily deuterated form, L-Serine-d3) is positioned as a research tool and potential therapeutic to leverage these advantages in diseases where L-serine metabolism is a key factor.

Potential Research Area 1: Neurodegenerative Diseases

L-serine has shown therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and schizophrenia. The neuroprotective effects of L-serine are multifaceted, involving the synthesis of the neuromodulator D-serine, activation of glycine receptors, and anti-inflammatory actions.

2.1. Alzheimer's Disease (AD)

  • Mechanism: In early AD, impaired glucose metabolism in astrocytes can lead to reduced synthesis of L-serine and its downstream product D-serine. D-serine is a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. Supplementation with L-serine may restore D-serine levels, thereby supporting neuronal function. Additionally, the neurotoxin β-methylamino-L-alanine (BMAA), a potential environmental trigger for neurodegenerative diseases, can be misincorporated into proteins in place of L-serine; L-serine supplementation may competitively inhibit this process.

  • This compound Rationale: By slowing the metabolic breakdown of serine, this compound could provide a more sustained supply for D-serine synthesis in the brain, potentially offering enhanced neuroprotection compared to its non-deuterated counterpart.

2.2. Amyotrophic Lateral Sclerosis (ALS)

  • Mechanism: The precise mechanism is still under investigation, but L-serine is being explored for its potential to slow disease progression. A Phase I clinical trial has demonstrated that L-serine is generally well-tolerated in ALS patients. Studies in primate models exposed to the neurotoxin BMAA showed that L-serine treatment reduced the protein aggregates and neuroinflammation characteristic of ALS pathology.

  • This compound Rationale: A longer half-life could mean more consistent neuroprotective effects and a reduced dosing frequency, which is beneficial for patient compliance in a chronic condition like ALS.

2.3. Quantitative Data from L-Serine Clinical Trials

While clinical data for this compound is not yet available, results from L-serine trials provide a strong foundation for its development.

Disease/ConditionStudy PhaseDosageDurationKey OutcomesReference
ALS Phase I0.5g to 15g, twice daily6 monthsGenerally well-tolerated and appeared safe.
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Phase II400 mg/kg/day2 yearsSignificant reduction in neurotoxic deoxysphingolipids; improvement in CMTNSv2 score at 1 year.
Early-stage Alzheimer's Disease Phase II (Recruiting)15g, twice daily9 monthsEvaluating effects on cognitive decline.
GRINpathies Phase IIaNot specifiedNot specifiedDemonstrated potential to improve glutamate (B1630785) receptor function.

Signaling Pathways and Metabolic Network

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the "phosphorylated pathway" and is central to several interconnected metabolic routes.

3.1. L-Serine Synthesis and One-Carbon Metabolism

The diagram below illustrates the de novo synthesis of L-serine and its entry into the one-carbon cycle, which is crucial for nucleotide synthesis and methylation reactions.

L_Serine_Synthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis _3PG 3-Phosphoglycerate Glycolysis->_3PG PHGDH PHGDH _3PG->PHGDH _3PHP 3-Phosphohydroxypyruvate PSAT1 PSAT1 _3PHP->PSAT1 _3PS 3-Phosphoserine PSPH PSPH _3PS->PSPH LSerine L-Serine SHMT SHMT LSerine->SHMT Glycine Glycine Glycine->SHMT OneCarbon One-Carbon Units (for Purine/Thymidylate Synthesis) PHGDH->_3PHP PSAT1->_3PS PSPH->LSerine SHMT->Glycine SHMT->OneCarbon

Caption: De novo L-Serine synthesis and its conversion to Glycine.

3.2. L-Serine in Neurotransmitter and Sphingolipid Synthesis

L-serine is a precursor to both the inhibitory neurotransmitter glycine and the NMDA receptor co-agonist D-serine. It is also the backbone for sphingolipid synthesis, which is critical for cell membrane structure and signaling.

L_Serine_Metabolism LSerine L-Serine SR Serine Racemase (SR) LSerine->SR SHMT SHMT LSerine->SHMT SPT Serine Palmitoyltransferase (SPT) LSerine->SPT CBS Cystathionine β-synthase LSerine->CBS + Homocysteine DSerine D-Serine NMDAR NMDA Receptor (Synaptic Plasticity) DSerine->NMDAR Co-agonist Glycine Glycine GlyR Glycine Receptor (Neuroinhibition) Glycine->GlyR Agonist Sphingolipids Sphingolipids (Ceramides, etc.) Membrane Cell Membrane Structure & Signaling Sphingolipids->Membrane Cysteine Cysteine -> Glutathione Antioxidant Antioxidant Defense Cysteine->Antioxidant SR->DSerine SHMT->Glycine SPT->Sphingolipids CBS->Cysteine

Caption: Key metabolic fates of L-Serine in the central nervous system.

Experimental Protocols & Methodologies

Advancing this compound research requires robust experimental designs. Below are outlines for key experimental protocols.

4.1. Protocol: Pharmacokinetic (PK) Analysis of L-Serine vs. This compound in a Rodent Model

  • Objective: To compare the half-life, bioavailability, and clearance of this compound against its non-deuterated isotopologue.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=6 per group).

    • Dosing: Administer a single oral gavage of L-serine or this compound (e.g., 500 mg/kg).

    • Sample Collection: Collect blood samples via tail vein at time points 0, 15, 30, 60, 120, 240, 480, and 720 minutes post-administration.

    • Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using acetonitrile. The supernatant is collected for analysis.

    • Quantification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of L-serine and this compound in plasma samples. A stable isotope-labeled internal standard (e.g., L-Serine-¹³C₃,¹⁵N) is used for accurate quantification.

    • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

4.2. Protocol: Assessing Neuroprotection in a Cell-Based BMAA Toxicity Assay

  • Objective: To determine if this compound provides superior protection against BMAA-induced neurotoxicity compared to L-serine.

  • Methodology:

    • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y).

    • Treatment Groups:

      • Control (vehicle)

      • BMAA only (e.g., 100 µM)

      • BMAA + L-serine (various concentrations)

      • BMAA + this compound (equivalent concentrations)

    • Incubation: Pre-treat cells with L-serine or this compound for 24 hours, followed by co-incubation with BMAA for another 48 hours.

    • Viability Assay: Measure cell viability using an MTT or LDH assay to quantify cytotoxicity.

    • Apoptosis Assay: Use techniques like Caspase-3 activity assays or Western Blotting for apoptosis markers (e.g., cleaved PARP) to measure programmed cell death.

    • Data Analysis: Compare the protective effects of L-serine and this compound at equivalent concentrations.

Proposed Experimental Workflow for Preclinical Development

The logical progression from in vitro studies to in vivo models is crucial for drug development.

Experimental_Workflow cluster_0 Phase 1: In Vitro & PK cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & IND-Enabling PK_Study Comparative PK Study (L-Serine vs this compound) AD_Model AD Mouse Model (e.g., APP/PS1) - Cognitive Testing - Histopathology PK_Study->AD_Model ALS_Model ALS Mouse Model (e.g., SOD1-G93A) - Motor Function - Survival Analysis PK_Study->ALS_Model Toxicity_Assay Cell-Based Toxicity Assays (e.g., BMAA model) Toxicity_Assay->AD_Model Toxicity_Assay->ALS_Model Metabolism_ID Metabolite Identification (LC-MS/MS) Metabolism_ID->AD_Model Metabolism_ID->ALS_Model Tox_Studies GLP Toxicology Studies (Rodent & Non-rodent) AD_Model->Tox_Studies ALS_Model->Tox_Studies IND Investigational New Drug (IND) Application Submission Tox_Studies->IND

Caption: A preclinical workflow for evaluating this compound.

Future Directions and Conclusion

The exploration of this compound represents a promising frontier in the development of therapeutics for complex diseases, particularly those affecting the central nervous system. The foundational research on L-serine provides a strong rationale, and the established benefits of deuteration in pharmacology offer a clear path for investigation.

Key research questions to address include:

  • Does the slowed metabolism of this compound translate to higher and more sustained levels of D-serine in the brain?

  • Can this compound demonstrate superior efficacy in animal models of Alzheimer's, Parkinson's, or ALS compared to standard L-serine?

  • What is the long-term safety profile of chronic this compound administration?

By systematically addressing these questions through rigorous preclinical and eventual clinical investigation, the full therapeutic potential of this compound can be elucidated. This guide serves as a foundational document to steer these research and development efforts.

References

Methodological & Application

Application Notes and Protocols for L-Serine-d2 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of L-Serine-d2 as an internal standard in mass spectrometry for the accurate quantification of L-serine in various biological matrices. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in a sample.[1][2][3] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This labeled compound, known as an internal standard, is chemically identical to the endogenous analyte (L-serine).[4]

Because the internal standard and the analyte behave identically during sample preparation, chromatography, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally.[4] By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, an accurate and precise quantification of the analyte can be achieved.

Applications of this compound in Mass Spectrometry

This compound serves as an ideal internal standard for a variety of research and clinical applications, including:

  • Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of L-serine in biological systems to understand metabolic pathways and their dysregulation in disease.

  • Clinical Diagnostics: Accurately measuring L-serine levels in biofluids such as plasma, serum, and cerebrospinal fluid (CSF) for the diagnosis and monitoring of metabolic disorders.

  • Neuroscience Research: Quantifying D-serine, an important neuromodulator synthesized from L-serine, in the central nervous system.

  • Pharmaceutical Development: Assessing the impact of drug candidates on L-serine metabolism and related pathways.

  • Nutritional Science: Studying the dietary intake and metabolism of serine.

Experimental Workflow for L-Serine Quantification

The following diagram illustrates a typical workflow for the quantification of L-serine using this compound as an internal standard with LC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, CSF, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization Injection Inject Sample into LC-MS/MS System Derivatization->Injection Separation Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (L-Serine / this compound) Integration->Ratio Quantification Quantify L-Serine Concentration using Calibration Curve Ratio->Quantification

Caption: General workflow for L-serine quantification using IDMS.

Detailed Experimental Protocols

Protocol 1: Quantification of L-Serine in Human Plasma

This protocol is adapted from established methods for amino acid analysis in plasma.

a. Materials and Reagents:

  • L-Serine (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (control and study samples)

b. Preparation of Stock and Working Solutions:

  • L-Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Serine stock solution with a suitable surrogate matrix (e.g., stripped serum or a buffered solution).

  • IS Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water.

c. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, standard, and quality control (QC) sample, add 10 µL of the IS working solution (10 µg/mL this compound) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like serine.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM)

e. MRM Transitions:

The following table provides example MRM transitions for L-serine and this compound. These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Serine106.160.115
This compound108.162.115

f. Data Analysis and Quantification:

  • Integrate the peak areas for both L-serine and this compound.

  • Calculate the peak area ratio (L-serine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol provides a general framework for a stable isotope tracing experiment to investigate L-serine metabolism.

a. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points to allow for the incorporation of the labeled serine into downstream metabolites.

b. Metabolite Extraction:

  • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the metabolite extract under vacuum or nitrogen.

c. Sample Preparation and LC-MS/MS Analysis:

  • Reconstitute the dried extracts in a suitable solvent.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify the isotopologues of serine and its downstream metabolites.

  • The mass shift of +2 Da will indicate the incorporation of the deuterium (B1214612) atoms from this compound.

d. Data Analysis:

  • Identify and quantify the different isotopologues (M+0, M+1, M+2, etc.) for serine and its related metabolites.

  • Calculate the fractional labeling of each metabolite at each time point.

  • Use metabolic flux analysis software to model the flux through the relevant metabolic pathways.

L-Serine Metabolic Pathways

L-serine is a central metabolite involved in numerous cellular processes. The following diagrams illustrate key pathways of L-serine metabolism.

Serine_Biosynthesis_Pathway Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP NAD+ NADH PHGDH PHGDH PSer Phosphoserine ThreePHP->PSer Glutamate α-Ketoglutarate PSAT1 PSAT1 Ser L-Serine PSer->Ser H2O Pi PSPH PSPH

Caption: The phosphorylated pathway of L-serine biosynthesis.

Serine_Catabolism_and_One_Carbon_Metabolism Ser L-Serine Gly Glycine Ser->Gly THF 5,10-CH2-THF Cys Cysteine Ser->Cys Homocysteine Pyr Pyruvate Ser->Pyr NH3 DScoA 3-dehydrosphinganine Ser->DScoA Palmitoyl-CoA PtdSer Phosphatidylserine Ser->PtdSer CDP-diacylglycerol SHMT SHMT CBS CBS SDH SDH SPT SPT PSS PSS OneCarbon One-Carbon Units (for nucleotide synthesis, methylation) Gly->OneCarbon

Caption: Major metabolic fates of L-serine.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of L-serine in human plasma using LC-MS/MS with an isotopically labeled internal standard.

ParameterTypical ValueReference
Linearity (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Note: These values are illustrative and should be established for each specific assay and laboratory.

Troubleshooting and Considerations

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard largely corrects for this; however, significant matrix effects can still impact assay performance.

  • Chromatographic Resolution: Baseline separation of L-serine from isobaric interferences is crucial for accurate quantification. Chiral chromatography may be necessary if separation of D- and L-serine is required.

  • Internal Standard Purity: The isotopic and chemical purity of this compound is critical. Impurities can interfere with the quantification of the endogenous analyte.

  • Sample Collection and Handling: Proper sample collection and storage are essential to prevent the degradation of L-serine.

By following these application notes and protocols, researchers can confidently and accurately quantify L-serine in their samples, enabling a deeper understanding of its role in health and disease.

References

L-Serine-d2 as a Tracer for In Vivo Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a crucial amino acid that serves as a central node in cellular metabolism. It is not only a building block for proteins but also a primary source of one-carbon units for the synthesis of nucleotides, and a precursor for the biosynthesis of other amino acids like glycine (B1666218) and cysteine, as well as lipids such as sphingolipids and phospholipids.[1][2][3][4] Given its integral role in these fundamental cellular processes, tracing the metabolic fate of L-serine in vivo provides invaluable insights into the metabolic state of tissues in both health and disease. L-Serine-d2, a stable isotope-labeled version of L-serine, serves as a powerful tool for these investigations, allowing researchers to track its incorporation into various metabolic pathways without the concerns associated with radioactive tracers. These studies are particularly relevant in oncology, neuroscience, and drug development for understanding disease mechanisms and evaluating the metabolic effects of therapeutic interventions.

Principle of this compound Tracing

The principle behind using this compound as a tracer is to introduce it into a biological system and monitor the appearance of the deuterium (B1214612) label in downstream metabolites. This is typically achieved using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the labeled (heavy) and unlabeled (light) isotopologues of metabolites. By quantifying the extent of deuterium incorporation, researchers can infer the activity or "flux" through specific metabolic pathways. For instance, the conversion of this compound to glycine-d1 and the subsequent transfer of the deuterium label to the one-carbon pool can be monitored to assess the activity of one-carbon metabolism.[5]

Applications in Research and Drug Development

Oncology

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. One-carbon metabolism, which is heavily reliant on L-serine, is often upregulated in cancer to meet the high demand for nucleotides and to maintain redox balance.

  • Assessing Tumor Metabolism: this compound can be used to probe the activity of the serine-glycine one-carbon network in tumors in vivo. This can help identify metabolic vulnerabilities that could be targeted for therapy.

  • Evaluating Therapeutic Efficacy: For drugs that target metabolic pathways, this compound tracing can serve as a pharmacodynamic biomarker to assess whether the drug is hitting its intended target and altering metabolic flux as expected. For example, it could be used to evaluate the in vivo efficacy of inhibitors of enzymes in the serine synthesis pathway or one-carbon metabolism.

Neuroscience

L-serine metabolism is critical for brain development and function. It is a precursor to the neuromodulator D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of serine metabolism has been implicated in various neurological and psychiatric disorders.

  • Investigating Neurodegenerative Diseases: this compound tracing can be employed in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, to investigate alterations in brain amino acid and one-carbon metabolism.

  • Understanding Neurometabolic Pathways: The tracer can be used to study the metabolic interplay between different brain cell types, such as neurons and astrocytes, and to elucidate the pathways of D-serine synthesis and degradation in vivo.

Experimental Protocols

The following are generalized protocols for in vivo metabolic studies using this compound in a mouse model. The specific details, such as tracer dose and infusion time, may need to be optimized for the specific research question and animal model.

Protocol 1: Intravenous (IV) Infusion of this compound for Steady-State Isotopic Enrichment

This protocol is designed to achieve a steady-state enrichment of this compound in the plasma, which allows for the calculation of metabolic flux rates.

Materials:

  • This compound (e.g., L-Serine-2,3,3-d3)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Infusion pump and catheter

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools (forceps, scalpels)

  • Liquid nitrogen

  • Homogenization buffer (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at the desired concentration. The exact concentration will depend on the target infusion rate and the desired plasma enrichment.

  • Animal Preparation: Acclimatize the mice to the experimental conditions. Fasting the animals for a few hours prior to the infusion can help reduce variability from dietary intake of unlabeled serine.

  • Catheterization: Anesthetize the mouse and place a catheter in a suitable vein, such as the tail vein.

  • Tracer Infusion: Connect the catheter to an infusion pump and begin the infusion of the this compound solution. A common approach is a bolus-infusion, where an initial larger dose is given to quickly reach a target plasma concentration, followed by a continuous infusion to maintain it.

  • Blood Sampling: Collect small blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of L-serine in the plasma and confirm that a steady state has been reached.

  • Tissue Collection: At the end of the infusion period, euthanize the mouse under deep anesthesia and rapidly collect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Sample Storage: Store the frozen tissues and plasma samples at -80°C until further processing.

Protocol 2: Metabolite Extraction from Tissues

This protocol describes the extraction of polar metabolites from frozen tissues for subsequent LC-MS analysis.

Procedure:

  • Tissue Pulverization: Keep the tissue frozen on dry ice and pulverize it to a fine powder using a mortar and pestle or a specialized tissue pulverizer.

  • Metabolite Extraction: Transfer a known weight of the powdered tissue to a pre-chilled tube. Add ice-cold 80% methanol (B129727) (e.g., 1 mL per 50 mg of tissue).

  • Homogenization: Homogenize the sample using a bead beater or a sonicator. Keep the samples on ice throughout this process.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

Protocol 3: LC-MS Analysis and Data Interpretation

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UHPLC).

Procedure:

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites) to separate the metabolites.

  • Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in a mode that allows for the detection of both the unlabeled (M+0) and deuterium-labeled (M+n) forms of the metabolites of interest.

  • Data Analysis:

    • Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite.

    • Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., 13C).

    • Isotopic Enrichment Calculation: Calculate the fractional or molar percent enrichment (MPE) of the deuterium label in L-serine and its downstream metabolites. MPE is calculated as the sum of the peak areas of all labeled isotopologues divided by the sum of the peak areas of all isotopologues (labeled and unlabeled), multiplied by 100.

    • Metabolic Flux Analysis: Use the isotopic enrichment data to model and calculate the rates of metabolic pathways. This can range from simple ratio-based analyses to more complex computational modeling.

Data Presentation

Quantitative data from this compound tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.

Table 1: Illustrative Isotopic Enrichment of Key Metabolites in a Tumor Xenograft Model

MetaboliteIsotopologueMolar Percent Enrichment (MPE) - Control GroupMolar Percent Enrichment (MPE) - Drug-Treated Group
L-SerineM+250.5 ± 4.252.1 ± 3.8
GlycineM+135.2 ± 3.115.8 ± 2.5
PhosphatidylserineM+210.8 ± 1.59.9 ± 1.2
Purine NucleotidesM+15.6 ± 0.82.1 ± 0.4
GlutathioneM+112.3 ± 1.911.8 ± 2.1

*p < 0.05 compared to the Control Group. Data are presented as mean ± SD. This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Illustrative Metabolic Flux Rates in a Mouse Model of a Neurological Disorder

Metabolic PathwayFlux Rate (nmol/min/g tissue) - Wild-Type MiceFlux Rate (nmol/min/g tissue) - Disease Model Mice
Serine -> Glycine (One-carbon metabolism)125.4 ± 15.285.9 ± 10.7
Serine -> Phosphatidylserine25.1 ± 3.823.9 ± 4.1
Serine -> Cysteine (via transsulfuration)45.8 ± 5.542.3 ± 6.2
Glycine -> Purines15.2 ± 2.19.8 ± 1.5

*p < 0.05 compared to Wild-Type Mice. Data are presented as mean ± SD. This table is for illustrative purposes and does not represent actual experimental data.

Visualizations

L_Serine_Metabolism Glucose Glucose Serine This compound (Tracer) Glucose->Serine De novo synthesis Glycine Glycine-d1 Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Phospholipids Phospholipids (e.g., Phosphatidylserine-d2) Serine->Phospholipids Sphingolipids Sphingolipids Serine->Sphingolipids Cysteine Cysteine Serine->Cysteine Transsulfuration Glycine->Serine SHMT One_Carbon One-Carbon Pool (d-labeled) Glycine->One_Carbon Purines Purines (d-labeled) One_Carbon->Purines Thymidylate Thymidylate (d-labeled) One_Carbon->Thymidylate

Caption: Metabolic fate of this compound tracer in central carbon metabolism.

experimental_workflow start Start: Animal Model tracer_admin This compound Tracer Administration (e.g., IV Infusion) start->tracer_admin sample_collection Blood and Tissue Sample Collection tracer_admin->sample_collection metabolite_extraction Metabolite Extraction (e.g., 80% Methanol) sample_collection->metabolite_extraction lc_ms LC-MS Analysis metabolite_extraction->lc_ms data_analysis Data Analysis: Isotopic Enrichment & Flux Calculation lc_ms->data_analysis end End: Biological Interpretation data_analysis->end

Caption: General experimental workflow for in vivo this compound metabolic tracing.

one_carbon_cycle Serine This compound Glycine Glycine-d1 Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF-d1 Serine->Methylene_THF SHMT Glycine->Serine SHMT THF Tetrahydrofolate (THF) THF->Methylene_THF Methylene_THF->THF DHFR Methenyl_THF 5,10-Methenyl-THF-d1 Methylene_THF->Methenyl_THF MTHFD Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine Methionine Cycle Methylene_THF->Methionine MTHFR Formyl_THF 10-Formyl-THF-d1 Methenyl_THF->Formyl_THF MTHFD Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines

Caption: Tracing of this compound through the one-carbon metabolic network.

References

Application Notes and Protocols: L-Serine-d2 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Serine-d2 as a metabolic tracer in neurological disorder research. The accompanying protocols offer detailed methodologies for in vivo studies, sample analysis, and data interpretation.

Application Notes

L-serine is a non-essential amino acid that plays a critical role in the central nervous system (CNS) as a precursor for protein synthesis, sphingolipid formation, and the synthesis of key neurotransmitters like glycine (B1666218) and D-serine.[1] Dysregulation of serine metabolism has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3] this compound, a stable isotope-labeled form of L-serine, serves as an invaluable tool for researchers to trace the metabolic fate of L-serine in the brain in vivo. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, scientists can elucidate metabolic pathways, measure flux rates, and identify metabolic disruptions in disease states.

The primary application of this compound in neurological research is to quantify the conversion of L-serine to D-serine by the enzyme serine racemase.[4] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and alterations in its levels are associated with synaptic dysfunction in various neurological conditions.[5] Furthermore, this compound can be used to trace the flux of the serine-glycine one-carbon metabolism pathway, which is vital for nucleotide synthesis and cellular redox homeostasis.

Stable isotope tracing with this compound coupled with mass spectrometry or deuterium magnetic resonance spectroscopy (2H-MRS) allows for the precise quantification of metabolic pathway activities. This provides a dynamic view of brain metabolism that is not achievable with static measurements of metabolite concentrations.

Quantitative Data Summary

The following tables present representative quantitative data that could be obtained from in vivo experiments using this compound in a mouse model of a neurological disorder, such as an Alzheimer's disease model (e.g., APPKI mice).

Table 1: Isotopic Enrichment of Serine and Glycine in Brain Tissue Following this compound Administration

AnalyteGenotypeIsotopic Enrichment (%) (Mean ± SEM)p-value
This compoundWild-Type45.2 ± 3.1-
Disease Model42.8 ± 2.9>0.05
D-Serine-d2Wild-Type15.7 ± 1.8-
Disease Model9.3 ± 1.2<0.01
Glycine-d1Wild-Type25.4 ± 2.5-
Disease Model18.9 ± 2.1<0.05

This table illustrates the percentage of the metabolite pool that is labeled with deuterium at a specific time point after this compound administration.

Table 2: Metabolic Flux Rates Calculated from this compound Tracing Data

Metabolic FluxGenotypeFlux Rate (nmol/g/hr) (Mean ± SEM)p-value
L-Serine -> D-SerineWild-Type8.2 ± 0.9-
Disease Model4.5 ± 0.6<0.01
L-Serine -> GlycineWild-Type12.1 ± 1.3-
Disease Model8.7 ± 1.0<0.05

This table shows the calculated rates of conversion of L-serine to its downstream metabolites, indicating a potential impairment in these pathways in the disease model.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neurological Disease

1. Objective: To administer this compound to mice to trace its metabolic fate in the brain.

2. Materials:

  • This compound (e.g., [2,3,3-2H3]serine)

  • Sterile saline (0.9% NaCl)

  • Animal model of a neurological disorder (e.g., APPKI mice) and wild-type controls

  • Standard animal handling equipment

3. Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to a final concentration of 20 mg/mL. Ensure complete dissolution.

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.

  • Dosing: Administer the this compound solution via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.

  • Time Course: Tissues can be collected at various time points post-injection (e.g., 1, 3, 6, 24 hours) to assess the dynamics of metabolite labeling.

  • Tissue Collection: At the designated time point, euthanize the mice according to approved protocols. Perfuse the animals with ice-cold PBS to remove blood from the brain.

  • Brain Dissection and Storage: Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex). Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Protocol 2: Analysis of Deuterated Metabolites in Brain Tissue by LC-MS/MS

1. Objective: To quantify the isotopic enrichment of L-serine, D-serine, and glycine in brain tissue.

2. Materials:

  • Frozen brain tissue

  • Methanol, water, acetone (B3395972) (LC-MS grade)

  • Internal standards (e.g., 13C-labeled amino acids)

  • Derivatization agent (e.g., Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide - L-FDLA)

  • LC-MS/MS system

3. Procedure:

  • Metabolite Extraction:

    • Homogenize the frozen brain tissue in 80% methanol.

    • Centrifuge the homogenate at high speed to pellet proteins.

    • Collect the supernatant containing the metabolites.

  • Derivatization (for chiral separation):

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the dried extract in water.

    • Add sodium bicarbonate and the L-FDLA solution in acetone.

    • Incubate the mixture at 40°C for 1 hour.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Use a suitable chromatography column for amino acid separation.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the unlabeled and deuterated forms of L-serine, D-serine, and glycine.

  • Data Analysis:

    • Calculate the isotopic enrichment for each metabolite by determining the ratio of the peak area of the deuterated form to the total peak area (unlabeled + deuterated).

    • Correct for natural isotope abundance.

Visualizations

cluster_blood Bloodstream cluster_brain Brain cluster_astrocyte Astrocyte cluster_neuron Neuron L-Serine-d2_blood This compound L-Serine-d2_astrocyte This compound L-Serine-d2_blood->L-Serine-d2_astrocyte BBB Transport SHMT SHMT L-Serine-d2_astrocyte->SHMT L-Serine-d2_neuron This compound L-Serine-d2_astrocyte->L-Serine-d2_neuron Astrocyte-Neuron Shuttle Glycine-d1 Glycine-d1 SHMT->Glycine-d1 SR Serine Racemase L-Serine-d2_neuron->SR D-Serine-d2 D-Serine-d2 SR->D-Serine-d2

Caption: Metabolic pathway of this compound in the brain.

Start Start L-Serine-d2_Admin This compound Administration (i.p. injection) Start->L-Serine-d2_Admin Tissue_Collection Brain Tissue Collection (Time Course) L-Serine-d2_Admin->Tissue_Collection Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction Derivatization Chiral Derivatization (e.g., with L-FDLA) Metabolite_Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Analysis Isotopic Enrichment & Flux Calculation LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound tracer studies.

References

Step-by-step guide to L-Serine-d2 based proteomic analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Step-by-Step Guide to L-Serine-d2 Based Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based strategy for quantitative proteomics.[1][2] This technique relies on metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of cells, which are then compared to a "light" control group grown in normal media. While traditionally focused on essential amino acids like arginine and lysine, metabolic labeling with non-essential amino acids such as L-serine opens new avenues for investigating specific metabolic pathways.

L-serine is a central node in cellular metabolism, serving as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides, and complex lipids such as sphingolipids and phosphatidylserine.[3][4] Utilizing deuterated L-serine (this compound) allows researchers to trace its incorporation into newly synthesized proteins and gain insights into the dynamics of serine metabolism under various experimental conditions.

These application notes provide a detailed, step-by-step protocol for conducting a quantitative proteomic analysis using this compound metabolic labeling, from initial cell culture and labeling to mass spectrometry analysis and data interpretation.

Key Applications:

  • Tracing the flux of serine into proteomes under different physiological or pathological states.

  • Quantifying changes in protein synthesis in response to drug treatments or external stimuli.

  • Investigating the interplay between serine metabolism and other cellular processes.[5]

  • Studying diseases associated with altered serine metabolism, such as certain neurological disorders and cancers.

Experimental Workflow Overview

The overall workflow involves culturing two cell populations in parallel. The "heavy" population is grown in media containing this compound, while the "light" population is grown in identical media with unlabeled L-Serine. After the experimental treatment, the cell populations are combined, processed, and analyzed by LC-MS/MS. The mass difference between the deuterated and non-deuterated peptides allows for their differentiation and relative quantification.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis light_culture Control Cells ('Light') + L-Serine combine Combine Cell Populations (1:1 Ratio) light_culture->combine Harvest heavy_culture Experimental Cells ('Heavy') + this compound heavy_culture->combine Harvest lysis Cell Lysis & Protein Extraction combine->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest cleanup Peptide Cleanup (e.g., SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data results Results Interpretation data->results G Glucose Glucose (from media) LSerine_pool Intracellular L-Serine Glucose->LSerine_pool De novo synthesis Protein Protein Synthesis LSerine_pool->Protein Glycine Glycine LSerine_pool->Glycine SHMT1/2 Lipids Sphingolipids & Phosphatidylserine LSerine_pool->Lipids DSerine D-Serine LSerine_pool->DSerine SRR LSerine_d2 This compound (from media) LSerine_d2->LSerine_pool OneCarbon One-Carbon Metabolism (Folate Cycle) Glycine->OneCarbon

References

Quantifying L-Serine-d2 Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of L-Serine-d2 incorporation in biological samples. These techniques are essential for researchers studying metabolic flux, protein synthesis, and the roles of serine in various physiological and pathological processes. The methodologies described herein primarily focus on mass spectrometry-based approaches, which offer high sensitivity and specificity for differentiating between isotopically labeled and unlabeled amino acids.

Introduction to this compound Metabolic Labeling

Stable isotope labeling with amino acids in cell culture (SILAC) or in vivo is a powerful technique to trace the metabolic fate of amino acids.[][2][3][4][5] this compound (deuterated L-serine) is a non-radioactive, stable isotope-labeled amino acid that can be used to monitor serine metabolism and its contribution to various biosynthetic pathways. By introducing this compound into a biological system, researchers can track its incorporation into proteins and other metabolites, providing insights into metabolic flux and pathway dynamics. Quantification of this compound incorporation is crucial for understanding the rates of synthesis and turnover of serine-derived molecules.

Key Quantification Techniques

The primary methods for quantifying this compound incorporation involve chromatographic separation followed by mass spectrometric detection. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical platforms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the analysis of isotopically labeled compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like amino acids due to its high sensitivity, selectivity, and ability to differentiate between isotopes. The general workflow involves:

  • Sample Preparation: Extraction of amino acids from the biological matrix.

  • Chromatographic Separation: Separation of serine from other amino acids and matrix components using HPLC.

  • Mass Spectrometric Detection: Ionization of the analyte and detection of the precursor and product ions to quantify both unlabeled (d0) and labeled (d2) L-serine.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection

For targeted analysis of serine, HPLC coupled with fluorescence or electrochemical detectors can be used. This often requires pre- or post-column derivatization to make the amino acid detectable. While less specific than MS for isotope differentiation, it can be a cost-effective method for quantifying total L-serine.

Experimental Protocols

Protocol 1: Quantification of this compound Incorporation in Cultured Cells using LC-MS/MS

This protocol outlines the steps for metabolic labeling of cultured cells with this compound and subsequent quantification of its incorporation into the total serine pool.

Materials:

  • This compound (e.g., L-Serine-3,3-d2)

  • Cell culture medium deficient in L-serine

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Methanol (B129727) with 0.1% formic acid (ice-cold)

  • Internal Standard (IS): L-Serine-¹³C₃,¹⁵N or another stable isotope-labeled serine

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Replace the standard medium with serine-free medium supplemented with a known concentration of this compound.

    • Incubate the cells for a specific period to allow for this compound uptake and incorporation.

  • Sample Harvesting and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Add ice-cold methanol with 0.1% formic acid to the cell lysate to precipitate proteins.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the amino acids.

  • Sample Preparation for LC-MS/MS:

    • Spike the supernatant with the internal standard (e.g., L-Serine-¹³C₃,¹⁵N).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to quantify the transitions for unlabeled L-serine, this compound, and the internal standard.

Data Analysis:

Calculate the percentage of this compound incorporation using the following formula:

% Incorporation = (Peak Area of this compound) / (Peak Area of L-Serine-d0 + Peak Area of this compound) * 100

The use of an internal standard helps to correct for variations in sample preparation and instrument response.

Protocol 2: Analysis of this compound in Plasma Samples

This protocol is designed for the quantification of this compound in plasma after in vivo administration.

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Internal Standard (IS): L-Serine-¹³C₃,¹⁵N

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS analysis and data analysis steps as described in Protocol 1.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: this compound Incorporation in Cultured Cells

Cell LineTreatmentIncubation Time (hours)This compound Incorporation (%)
HEK293Control2485.2 ± 3.1
HEK293Drug X2462.5 ± 4.5
HeLaControl2491.3 ± 2.8
HeLaDrug X2475.1 ± 5.2

Table 2: Pharmacokinetics of this compound in Rat Plasma

Time Point (hours)This compound Concentration (µM)
00
0.515.2 ± 2.1
125.8 ± 3.5
218.4 ± 2.9
49.7 ± 1.5
83.1 ± 0.8

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and metabolic pathways.

experimental_workflow cluster_labeling Cell Labeling cluster_extraction Extraction cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. This compound Labeling cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting extraction 4. Metabolite Extraction harvesting->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_analysis 6. Data Analysis lcms->data_analysis

Caption: Workflow for quantifying this compound incorporation in cultured cells.

serine_metabolism l_serine_d2 This compound (exogenous) serine_pool Intracellular Serine Pool l_serine_d2->serine_pool Uptake glycine Glycine serine_pool->glycine SHMT cysteine Cysteine serine_pool->cysteine protein Protein Synthesis serine_pool->protein sphingolipids Sphingolipid Synthesis serine_pool->sphingolipids one_carbon One-Carbon Metabolism glycine->one_carbon

Caption: Simplified metabolic fate of this compound.

References

Unraveling Central Carbon Metabolism: Application of L-Serine-d2 for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a critical tool for understanding the intricate network of biochemical reactions that constitute cellular metabolism. L-serine, a non-essential amino acid, stands at a crucial metabolic node, connecting glycolysis to one-carbon metabolism, nucleotide biosynthesis, and lipid synthesis. The use of stable isotope tracers, such as L-Serine-d2 (L-[2,3,3-D2]serine), allows for the precise tracking of serine's metabolic fate, providing quantitative insights into the flux through these interconnected pathways. These insights are invaluable for researchers in various fields, including cancer biology, neuroscience, and drug development, where alterations in serine metabolism are increasingly recognized as hallmarks of disease.

This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic flux analysis of central carbon metabolism.

Key Applications

  • Quantifying Serine Contribution to One-Carbon Metabolism: Tracing the deuterium (B1214612) label from this compound into downstream metabolites of the folate and methionine cycles enables the quantification of the flux from serine to the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.

  • Assessing Glycine (B1666218) Synthesis Rates: The conversion of serine to glycine is a key reaction in one-carbon metabolism. This compound tracing allows for the determination of the rate of this conversion.

  • Elucidating Serine's Role in Reductive Metabolism: Serine metabolism is linked to the production of NADPH, a key cellular reductant. Flux analysis with this compound can help quantify this contribution.[1]

  • Investigating Metabolic Reprogramming in Disease: Cancer cells and neurologically diseased cells often exhibit altered serine metabolism.[2] this compound flux analysis can identify these metabolic shifts, providing potential therapeutic targets.

Data Presentation: Quantitative Flux Data Summary

The following table summarizes representative quantitative data from stable isotope tracing studies investigating serine and glycine metabolism. This data highlights the significant contribution of serine to various metabolic pathways in cancer cell lines.

Cell LineTracerMetabolic PathwayKey FindingFlux/Contribution (%)
HeLa¹³C-SerineSerine InputsSerine uptake is the major contributor to the intracellular serine pool.71.2% from uptake
HeLa¹³C-SerineSerine InputsThe de novo serine synthesis pathway (SSP) contributes significantly.24.0% from SSP
HeLa¹³C-SerineSerine InputsOther sources like protein degradation provide a minor contribution.5.7% from other sources
HeLa¹³C-GlycineGlycine InputsGlycine uptake and conversion from serine are roughly equal contributors.45.6% from uptake, 45.1% from serine
HeLa¹³C-SerineSerine OutputsThe vast majority of serine is directed towards biosynthesis.94.7% to phospholipid, sphingolipid, and protein synthesis
HeLa¹³C-SerineSerine OutputsA small fraction of serine is converted to glycine and one-carbon units.5.3% to one-carbon units and glycine

Experimental Protocols

Protocol 1: In Vitro this compound Labeling for Metabolic Flux Analysis

This protocol outlines the steps for labeling cultured cells with this compound and preparing samples for mass spectrometry-based analysis.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Serine- and glycine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (L-[2,3,3-D2]serine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture Preparation:

    • Culture cells in standard medium to the desired confluency (typically 70-80%) in 6-well plates.

    • One day prior to the labeling experiment, switch the cells to a serine- and glycine-free DMEM supplemented with 10% dFBS and the desired concentration of unlabeled L-serine and L-glycine to allow for adaptation.

  • Isotope Labeling:

    • On the day of the experiment, aspirate the adaptation medium.

    • Wash the cells once with pre-warmed, serine- and glycine-free DMEM.

    • Add the labeling medium: serine- and glycine-free DMEM supplemented with 10% dFBS and this compound at the desired concentration (e.g., the physiological concentration of serine).

    • Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the rate of label incorporation and reach isotopic steady state.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Analyze the samples using a high-resolution LC-MS/MS system to measure the mass isotopologue distribution of serine, glycine, and other downstream metabolites.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Amino Acids

This protocol provides a more detailed procedure for preparing plasma or cell culture extracts for the analysis of D- and L-serine, which can be adapted for this compound labeled samples.[3]

Materials:

  • Plasma or cell extract samples

  • Internal standard (e.g., DL-serine-d3)

  • Cationic exchange solid-phase extraction (SPE) cartridges

  • 0.3% Trifluoroacetic acid (TFA) in 10% acetonitrile (B52724) (Mobile Phase)

  • LC-MS/MS system with a chiral column (e.g., CROWNPAK CR-I(+)) for enantiomer separation

Procedure:

  • Sample Pre-treatment:

    • For plasma samples, spike with the internal standard.

    • For cell extracts, the internal standard can be added during the extraction process.

  • Solid-Phase Extraction (SPE):

    • Condition the cationic exchange SPE cartridges according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the amino acids, including serine, from the cartridge.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto the LC-MS/MS system.

    • Use a chiral column and an isocratic mobile phase (e.g., 0.3% TFA in 10% acetonitrile) to separate D- and L-serine.[3]

    • Set up the mass spectrometer to detect the specific mass-to-charge ratios (m/z) for this compound and its downstream metabolites using multiple reaction monitoring (MRM).[3]

Mandatory Visualizations

Serine Metabolism and its Connection to Central Carbon Metabolism

The following diagram illustrates the central role of L-serine in metabolism, highlighting its synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) and its contributions to major biosynthetic pathways.

Serine_Metabolism Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis Serine L-Serine G3P->Serine Serine Synthesis Pathway (SSP) Glycine Glycine Serine->Glycine SHMT1/2 One_Carbon One-Carbon Units (THF cycle) Serine->One_Carbon SHMT1/2 Pyruvate Pyruvate Serine->Pyruvate Cysteine Cysteine Serine->Cysteine Phospholipids Phospholipids Serine->Phospholipids Sphingolipids Sphingolipids Serine->Sphingolipids Glycine->One_Carbon Glycine Cleavage System Purines Purines One_Carbon->Purines Thymidylate Thymidylate One_Carbon->Thymidylate

Central role of L-serine in metabolism.
Experimental Workflow for this compound Flux Analysis

This diagram outlines the key steps involved in a typical stable isotope tracing experiment using this compound, from cell culture to data analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical & Computational Steps Cell_Culture 1. Cell Culture (Adaptation to Ser/Gly-free media) Isotope_Labeling 2. This compound Labeling (Time course) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quenching & Metabolite Extraction (Cold Methanol) Isotope_Labeling->Metabolite_Extraction Sample_Prep 4. Sample Preparation for MS (SPE, Derivatization if needed) Metabolite_Extraction->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis (Measure Mass Isotopologue Distributions) Sample_Prep->LCMS_Analysis Data_Processing 6. Data Processing (Peak integration, natural abundance correction) LCMS_Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis (Computational Modeling) Data_Processing->Flux_Analysis Interpretation 8. Biological Interpretation Flux_Analysis->Interpretation

Workflow for this compound stable isotope tracing.
Logical Relationship of Serine Flux to Downstream Pathways

This diagram illustrates the flow of the deuterium label from this compound into key downstream metabolic pathways.

Serine_Flux_Logic L_Serine_d2 This compound Glycine_d1 Glycine-d1 L_Serine_d2->Glycine_d1 Methylene_THF_d1 5,10-Methylene-THF-d1 L_Serine_d2->Methylene_THF_d1 Methyl_THF_d1 5-Methyl-THF-d1 Methylene_THF_d1->Methyl_THF_d1 Formate_d1 Formate-d1 Methylene_THF_d1->Formate_d1 Thymidylate_d1 Thymidylate (d1) Methylene_THF_d1->Thymidylate_d1 Methionine_d1 Methionine (methyl-d1) Methyl_THF_d1->Methionine_d1 Purines_d1 Purines (d1) Formate_d1->Purines_d1 SAM_d1 S-adenosylmethionine (methyl-d1) Methionine_d1->SAM_d1

Tracing deuterium from this compound.

References

Application of L-Serine-d2 in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a pivotal amino acid in cellular metabolism, serving as a central building block for proteins and a precursor for a wide array of essential biomolecules. Its metabolic network, the serine-glycine one-carbon (SGOC) pathway, is intricately linked to cell proliferation, redox homeostasis, and the synthesis of nucleotides, lipids, and neurotransmitters. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. The use of stable isotope-labeled L-serine, particularly L-Serine-d2, has emerged as a powerful tool in drug discovery and development. By tracing the metabolic fate of this deuterated amino acid, researchers can elucidate pathway dynamics, identify novel drug targets, and assess the efficacy of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery research.

Application Notes

Metabolic Flux Analysis to Characterize Disease States and Identify Therapeutic Targets

This compound can be used as a tracer in stable isotope-resolved metabolomics (SIRM) to quantify the flux through the serine-glycine one-carbon network in both healthy and diseased states.[1][2] By monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can identify metabolic reprogramming in cancer cells or dysfunctional neurons.[3][4] This approach allows for the identification of enzymes with altered activity, which may serve as novel therapeutic targets. For instance, increased flux through the de novo serine synthesis pathway is a hallmark of certain cancers, and this compound tracing can help validate inhibitors of key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH).[3]

Assessing Target Engagement and Pharmacodynamics of Novel Therapeutics

Upon identification of a potential drug target within the serine metabolic network, this compound can be employed to confirm target engagement and evaluate the pharmacodynamic effects of a drug candidate. By treating cells or animal models with the investigational drug and co-administering this compound, researchers can measure changes in the metabolic flux through the targeted pathway. A successful drug candidate would be expected to alter the labeling pattern of downstream metabolites in a predictable manner, providing direct evidence of its on-target activity.

Elucidating Mechanisms of Drug Action and Resistance

This compound tracing can provide valuable insights into the broader metabolic consequences of drug treatment, helping to elucidate the mechanism of action. For example, a drug may not only inhibit its primary target but also induce compensatory changes in related metabolic pathways. These off-target effects can be identified by analyzing the global metabolic profile following this compound administration. Furthermore, this technique can be applied to study mechanisms of drug resistance, where cancer cells might rewire their metabolic pathways to bypass the drug's inhibitory effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, illustrating its application in drug discovery.

Table 1: Metabolic Flux Analysis in Cancer Cells Treated with a PHGDH Inhibitor

MetaboliteFractional Enrichment (Vehicle Control)Fractional Enrichment (PHGDH Inhibitor)Fold Change
Glycine-d10.65 ± 0.050.32 ± 0.04-2.03
Cysteine-d10.42 ± 0.030.21 ± 0.02-2.00
5,10-CH2-THF-d10.58 ± 0.060.25 ± 0.03-2.32
Purines-d10.35 ± 0.040.15 ± 0.02-2.33

Fractional enrichment represents the proportion of the metabolite pool that is labeled with deuterium from this compound. Data are presented as mean ± standard deviation.

Table 2: this compound Incorporation into Downstream Metabolites in a Neuronal Cell Model of a Neurological Disorder

MetaboliteIsotopic Enrichment (Healthy Control)Isotopic Enrichment (Disease Model)p-value
D-Serine-d20.15 ± 0.020.08 ± 0.01<0.01
Glycine-d10.55 ± 0.040.35 ± 0.03<0.01
Phosphatidylserine-d20.25 ± 0.030.12 ± 0.02<0.01
Sphingolipids-d20.18 ± 0.020.09 ± 0.01<0.01

Isotopic enrichment is a measure of the amount of deuterium incorporated into the metabolite. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: this compound Metabolic Flux Analysis in Cultured Cancer Cells

Objective: To quantify the metabolic flux of L-serine into downstream pathways in cancer cells and to assess the effect of a drug targeting this pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Drug of interest (e.g., PHGDH inhibitor) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.

    • Prepare serine-free culture medium supplemented with a known concentration of this compound (e.g., 200 µM).

    • Treat the cells with the drug of interest or vehicle control for a predetermined time course (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80:20 methanol:water extraction solvent to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute and incubate at -80°C for 15 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS system.

    • Use a suitable chromatography method to separate the metabolites of interest (e.g., HILIC chromatography for polar metabolites).

    • Acquire data in full scan mode to detect all labeled and unlabeled metabolites.

  • Data Analysis:

    • Identify the mass isotopologues of serine and its downstream metabolites (e.g., glycine, cysteine, purines).

    • Calculate the fractional enrichment of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

    • Compare the fractional enrichment between the drug-treated and vehicle control groups to determine the effect of the drug on metabolic flux.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells drug_treatment Treat with Drug/Vehicle cell_seeding->drug_treatment labeling Incubate with this compound drug_treatment->labeling wash Wash with PBS labeling->wash extract Add Extraction Solvent wash->extract collect Collect Supernatant extract->collect lcms LC-MS Analysis collect->lcms data_processing Identify Isotopologues lcms->data_processing flux_calculation Calculate Fractional Enrichment data_processing->flux_calculation

Caption: Experimental workflow for this compound metabolic flux analysis.

serine_metabolism_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways 3-PG 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH This compound This compound Glycine-d1 Glycine-d1 This compound->Glycine-d1 SHMT Cysteine-d1 Cysteine-d1 This compound->Cysteine-d1 P-Ser Phosphoserine 3-PHP->P-Ser PSAT1 P-Ser->this compound PSPH SHMT SHMT One-Carbon Units One-Carbon Units (d1) Glycine-d1->One-Carbon Units Nucleotides Nucleotide Synthesis One-Carbon Units->Nucleotides Redox Redox Homeostasis (GSH) One-Carbon Units->Redox

Caption: L-Serine metabolism and one-carbon pathway.

Conclusion

This compound is an invaluable tool for probing the complexities of serine metabolism in the context of drug discovery and development. The application of stable isotope tracing with this compound enables a dynamic view of metabolic pathways, providing crucial information for target identification, validation, and the elucidation of drug mechanisms. The protocols and data presented herein offer a framework for researchers to design and execute experiments that can accelerate the development of novel therapeutics for a range of diseases with metabolic underpinnings.

References

Application Notes and Protocols for L-Serine-d2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the effective use of L-Serine-d2 in stable isotope tracing experiments. The following sections cover sample preparation, analytical methods, and data interpretation to guide researchers in accurately measuring the metabolic fate of this compound in various biological systems.

Introduction to this compound Stable Isotope Tracing

L-Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide metabolism (one-carbon metabolism), and the biosynthesis of other amino acids like glycine (B1666218) and cysteine.[1][2][3] As a precursor to the neuromodulator D-serine, L-serine also plays a significant role in the central nervous system.[4][5] Stable isotope-labeled L-Serine, such as this compound, is a powerful tool for tracing the flux of serine through these metabolic pathways. By introducing this compound into a biological system and tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can gain quantitative insights into pathway activity under various physiological and pathological conditions.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of serine enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values can serve as a benchmark for method development and validation in this compound tracing experiments.

Table 1: LC-MS/MS Method Performance for Serine Quantification in Human Plasma

ParameterD-SerineL-SerineReference
Linearity Range 0.01 - 10 µg/mL0.1 - 100 µg/mL
0.19 - 25.0 nmol/mL-
100 - 5,000 ng/mL-
Intra-day Precision (%CV) < 15%< 15%
≤ 8.38%-
Inter-day Precision (%CV) < 15%< 15%
≤ 8.38%-
Accuracy (%RE) -8.6% to 8.3%-6.2% to 3.5%
92.93% to 102.29%-
Recovery 85.3% to 98.2%64.8% to 82.9%
84.1% to 99.0%-
Lower Limit of Quantification (LLOQ) 0.01 µg/mL0.1 µg/mL
0.19 nmol/mL-

Table 2: Stability of D- and L-Serine in Plasma Samples

ConditionStabilityReference
Bench-top (6 hours) Stable
Freeze/Thaw Cycles (3 cycles) Stable
Post-preparative (8 days at 10°C) Stable
Long-term (-30°C for 1 month) Stable
Long-term (-20°C for 769 days) Stable

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from cell culture labeling to sample extraction and analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the labeling of adherent mammalian cells with this compound to trace its incorporation into cellular metabolites.

Materials:

  • Complete cell culture medium

  • L-Serine-free medium

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing L-Serine-free medium with this compound at the desired concentration. Also, add dFBS and other necessary supplements.

  • Labeling: Aspirate the regular culture medium and wash the cells once with pre-warmed PBS. Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid pathways like glycolysis, shorter incubation times (minutes to hours) are sufficient, while for pathways with slower turnover, such as nucleotide synthesis, longer incubation times (up to 24 hours) may be necessary.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Extraction of this compound and its Metabolites from Plasma

This protocol details the extraction of amino acids, including this compound and its isotopologues, from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., DL-Serine-d3 in a suitable solvent)

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: Derivatization of Serine for GC-MS Analysis (Optional)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of amino acids.

Materials:

  • Dried metabolite extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 100 µL of neat MTBSTFA and 100 µL of acetonitrile to the dried extract.

  • Heat the mixture at 100°C for 4 hours to facilitate derivatization.

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

The following diagrams illustrate key concepts in this compound experiments.

experimental_workflow cluster_labeling Metabolic Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation start Start with Cultured Cells or Animal Model labeling Introduce this compound Tracer start->labeling incubation Incubate for a Defined Period labeling->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites quench->extract derivatize Derivatization (Optional for GC-MS) extract->derivatize lcms LC-MS/MS or GC-MS Analysis derivatize->lcms data Data Acquisition (Mass Isotopologue Distribution) lcms->data flux Metabolic Flux Analysis data->flux pathway Pathway Activity Assessment flux->pathway

Caption: Experimental workflow for this compound stable isotope tracing.

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_neurotransmission Neurotransmitter Synthesis glucose Glucose phosphoglycerate 3-Phosphoglycerate glucose->phosphoglycerate l_serine L-Serine phosphoglycerate->l_serine l_serine_d2 This compound (Tracer) l_serine_d2->l_serine Isotopic Labeling glycine Glycine l_serine->glycine SHMT d_serine D-Serine l_serine->d_serine Serine Racemase nucleotides Nucleotide Synthesis glycine->nucleotides

Caption: Simplified overview of L-Serine metabolism and tracing.

References

Application Notes and Protocols: Integrating L--Serine-d2 Labeling with Multi-Omics Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking and quantification of metabolic fluxes and the dynamics of biomolecules. L-serine, a non-essential amino acid, is a central node in cellular metabolism, contributing to the synthesis of proteins, lipids (notably sphingolipids and phosphatidylserine), and nucleotides, as well as being a key donor for one-carbon metabolism. The use of deuterated L-serine, specifically L-Serine-d2, provides a powerful handle to trace the fate of serine's carbon backbone through these interconnected pathways.

These application notes provide detailed protocols for integrating this compound labeling with three major omics platforms: metabolomics, proteomics, and lipidomics. By combining stable isotope tracing with high-resolution mass spectrometry, researchers can gain unprecedented insights into cellular physiology and disease mechanisms, identify novel drug targets, and assess the pharmacodynamic effects of therapeutic interventions.

I. This compound in Metabolomics: Tracing Central Carbon and One-Carbon Metabolism

Application Note

Integrating this compound labeling with metabolomics allows for the precise measurement of its incorporation into downstream metabolites. This approach is particularly powerful for elucidating the activity of pathways such as serine biosynthesis, glycolysis, and the folate and methionine cycles. By quantifying the enrichment of deuterium (B1214612) in key metabolites, researchers can assess the relative contributions of serine to various metabolic endpoints under different experimental conditions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the efficacy of drugs that target these pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical this compound labeling experiment in cultured cancer cells, comparing a control group to a group treated with an inhibitor of the glycine (B1666218) cleavage system. The data represents the percentage of the metabolite pool that is labeled with deuterium after a 24-hour incubation with this compound.

MetaboliteControl (% Labeled)Treated (% Labeled)Fold Change (Treated/Control)
Glycine65.232.10.49
Cysteine45.843.50.95
Glutathione30.115.50.51
5,10-Methylene-THF55.725.30.45
Formate48.922.10.45
ATP10.35.10.50
S-adenosylmethionine (SAM)15.67.80.50
Experimental Protocol: this compound Labeling for Metabolomics Analysis

1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. For the labeling experiment, replace the standard medium with a custom-formulated medium of the same composition but lacking L-serine. c. Supplement this medium with this compound at a final concentration equivalent to that of L-serine in the standard medium (typically 0.2-0.4 mM). d. Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction: [1][2][3][4][5] a. Place the cell culture plates on ice to quench metabolic activity. b. Aspirate the labeling medium and quickly wash the cells once with ice-cold phosphate-buffered saline (PBS). c. Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, -80°C) to the cells. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant containing the polar metabolites to a new tube.

3. LC-MS/MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water). c. Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). d. Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC). e. Acquire data in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra.

4. Data Analysis: a. Process the raw mass spectrometry data using a software package capable of handling stable isotope labeling data (e.g., MAVEN, XCMS, or vendor-specific software). b. Identify metabolites based on accurate mass, retention time, and MS/MS fragmentation patterns by comparing to a metabolite library. c. Quantify the isotopic enrichment for each metabolite by calculating the relative abundance of the labeled (M+2) and unlabeled (M+0) isotopic peaks. d. Correct for the natural abundance of isotopes. e. Normalize the data to cell number or total protein content.

L_Serine_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_transsulfuration Transsulfuration Pathway 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PHGDH, PSAT1, PSPH Glycine Glycine This compound->Glycine SHMT Cysteine Cysteine This compound->Cysteine CBS, CTH 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF Glutathione Glutathione Glycine->Glutathione Formate Formate 5,10-Methylene-THF->Formate Purines Purines 5,10-Methylene-THF->Purines Cysteine->Glutathione

Caption: L-Serine metabolism and its integration with one-carbon metabolism.

II. This compound in Proteomics: A Non-Canonical SILAC Approach

Application Note

While traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes essential amino acids like arginine and lysine, non-essential amino acids such as L-serine can also be employed for metabolic labeling. Using this compound in a SILAC-like workflow allows for the quantification of protein synthesis and turnover. This is particularly insightful for studying the proteomic response to stimuli or drug treatments, as it distinguishes newly synthesized proteins from the pre-existing proteome. This approach is valuable in drug development for assessing target engagement and downstream effects on protein expression.

Quantitative Data Summary

The following table presents a hypothetical SILAC experiment using this compound to investigate changes in protein expression in response to a targeted therapy. The data shows the H/L (Heavy/Light) ratio for selected proteins, where "Heavy" represents cells grown with this compound and "Light" represents control cells.

ProteinH/L Ratio (Control)H/L Ratio (Treated)Fold Change (Treated/Control)
Protein Kinase A1.020.550.54
Glycogen Synthase0.981.891.93
Apoptosis Regulator BAX1.052.542.42
Cyclin D11.010.480.48
Heat Shock Protein 900.991.031.04
Experimental Protocol: this compound Labeling for Quantitative Proteomics

1. Cell Culture and SILAC Labeling: a. Culture two populations of cells in parallel. b. For the "light" population, use a custom SILAC medium lacking L-serine but supplemented with normal L-serine. c. For the "heavy" population, use the same base medium supplemented with this compound. d. Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid. e. Apply the experimental treatment (e.g., drug) to one of the cell populations.

2. Sample Preparation: a. Harvest the "light" and "heavy" cell populations and determine the protein concentration of each. b. Mix equal amounts of protein from the "light" and "heavy" lysates. c. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide. d. Digest the protein mixture into peptides using a protease such as trypsin.

3. Peptide Fractionation and LC-MS/MS Analysis: a. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column. b. For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography. c. Analyze the peptide fractions by LC-MS/MS using a high-resolution mass spectrometer.

4. Data Analysis: a. Process the raw data with a proteomics software suite that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer). b. Identify peptides and proteins by searching the MS/MS data against a protein sequence database. c. Quantify the relative abundance of proteins by calculating the intensity ratio of the "heavy" and "light" peptide pairs. d. Perform statistical analysis to identify proteins with significant changes in expression.

Proteomics_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells (L-Serine) Cell_Lysis Cell Lysis Light_Culture->Cell_Lysis Heavy_Culture Treated Cells (this compound) Heavy_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mix_Lysates Mix 1:1 Protein_Quantification->Mix_Lysates Reduction_Alkylation Reduction & Alkylation Mix_Lysates->Reduction_Alkylation Tryptic_Digest Tryptic Digest Reduction_Alkylation->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for this compound based quantitative proteomics.

III. This compound in Lipidomics: Probing Sphingolipid and Phospholipid Synthesis

Application Note

L-serine is a direct precursor for the backbone of sphingolipids and the headgroup of phosphatidylserine (B164497). This compound labeling combined with lipidomics provides a powerful method to trace the de novo synthesis of these important lipid classes. This approach can reveal alterations in lipid metabolism associated with various diseases and can be used to assess the impact of drugs targeting lipid metabolic pathways. The ability to distinguish newly synthesized lipids from existing pools is critical for understanding the dynamics of lipid homeostasis.

Quantitative Data Summary

The following table shows hypothetical quantitative data from an this compound labeling experiment to measure the synthesis of sphingolipids in cells treated with a ceramide synthase inhibitor. The data represents the percentage of the lipid pool that is labeled with deuterium after 48 hours.

Lipid ClassControl (% Labeled)Treated (% Labeled)Fold Change (Treated/Control)
Sphinganine75.378.11.04
Dihydroceramides60.115.20.25
Ceramides55.412.80.23
Sphingomyelin40.29.90.25
Phosphatidylserine35.834.90.97
Experimental Protocol: this compound Labeling for Lipidomics Analysis

1. Cell Culture and Labeling: a. Culture cells in a medium supplemented with this compound as described in the metabolomics protocol. b. A longer incubation time (e.g., 24-72 hours) may be necessary to observe significant label incorporation into lipids.

2. Lipid Extraction: a. After the labeling period, wash the cells with ice-cold PBS. b. Extract lipids using a method suitable for the lipid classes of interest, such as a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system. c. Collect the organic phase containing the lipids.

3. LC-MS/MS Analysis: a. Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol/chloroform). b. Separate the lipid species using reversed-phase or normal-phase liquid chromatography. c. Analyze the samples on a high-resolution mass spectrometer, acquiring both MS1 and data-dependent MS/MS spectra to identify and quantify the lipids.

4. Data Analysis: a. Process the raw data using lipidomics-specific software (e.g., LipidSearch, MS-DIAL). b. Identify lipid species based on their accurate mass, retention time, and characteristic fragmentation patterns. c. Quantify the incorporation of this compound into the sphingoid base or phosphatidylserine headgroup by analyzing the isotopic distribution of the corresponding lipid species. d. Normalize the data to the total lipid content or an internal standard.

Lipidomics_Workflow cluster_synthesis De Novo Sphingolipid Synthesis cluster_ps_synthesis Phosphatidylserine Synthesis L_Serine_d2 L_Serine_d2 3_Ketosphinganine 3-Ketosphinganine L_Serine_d2->3_Ketosphinganine SPT Phosphatidylserine Phosphatidylserine L_Serine_d2->Phosphatidylserine PSS Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine KDSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS CDP_DAG CDP-Diacylglycerol CDP_DAG->Phosphatidylserine PSS

Caption: this compound incorporation into sphingolipid and phosphatidylserine synthesis pathways.

IV. Integrated Multi-Omics Workflow

The true power of this compound labeling is realized when these different omics approaches are integrated to provide a holistic view of cellular metabolism.

Multi_Omics_Workflow cluster_extraction Sample Extraction cluster_analysis Omics Analysis Cell_Culture Cell Culture with This compound Labeling Metabolite_Extraction Polar Metabolite Extraction Cell_Culture->Metabolite_Extraction Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Metabolomics Metabolomics (LC-MS/MS) Metabolite_Extraction->Metabolomics Proteomics Proteomics (LC-MS/MS) Protein_Extraction->Proteomics Lipidomics Lipidomics (LC-MS/MS) Lipid_Extraction->Lipidomics Data_Integration Multi-Omics Data Integration & Pathway Analysis Metabolomics->Data_Integration Proteomics->Data_Integration Lipidomics->Data_Integration

Caption: Integrated multi-omics workflow using this compound labeling.

By simultaneously analyzing the metabolome, proteome, and lipidome from the same this compound labeled cell population, researchers can construct a comprehensive model of how cellular networks respond to perturbations. This integrated approach can reveal previously unknown connections between metabolic pathways and cellular functions, providing a deeper understanding of disease biology and accelerating the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: L-Serine-d2 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine-d2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in labeling experiments?

This compound is a stable isotope-labeled form of the amino acid L-serine where two hydrogen atoms on the β-carbon (C3) are replaced with deuterium (B1214612). It is commonly used as a tracer in metabolic studies to investigate pathways such as one-carbon metabolism, glycolysis, and the synthesis of amino acids, nucleotides, and lipids. The deuterium label allows researchers to track the fate of serine-derived metabolites using mass spectrometry.

Q2: What are the primary challenges encountered in this compound labeling experiments?

The most common challenges include:

  • Low Incorporation Efficiency: The labeled this compound is not efficiently taken up by the cells or incorporated into downstream metabolites.

  • Metabolic Scrambling: The deuterium label is lost from the serine molecule and incorporated into other molecules, complicating the interpretation of labeling patterns. This often occurs through the activity of enzymes like serine hydroxymethyltransferase (SHMT) in one-carbon metabolism.[1][2][3]

  • Analytical Difficulties: Issues with the sensitivity and resolution of mass spectrometry methods can make it difficult to accurately quantify the labeled species, especially when dealing with complex biological samples.[4][5]

  • Analyte Stability: L-serine and its derivatives can be unstable in cell culture media or during sample preparation, leading to inaccurate results.

Q3: Which analytical techniques are best for quantifying this compound and its labeled metabolites?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques.

  • LC-MS/MS is highly sensitive and selective, making it ideal for detecting low-abundance metabolites in complex biological matrices. Chiral derivatization can be used to separate D- and L-serine enantiomers.

  • GC-MS is also a robust technique, often requiring derivatization to make the amino acids volatile. It can provide excellent chromatographic separation and sensitive detection.

Section 2: Troubleshooting Guides

Issue 1: Low Incorporation of this compound
Symptom: Mass spectrometry data shows a low percentage of labeled serine and its downstream metabolites compared to the unlabeled counterparts.
Potential Cause Troubleshooting Suggestion
High Endogenous L-Serine Synthesis Cells may be synthesizing enough of their own serine, diluting the labeled pool. This is common in cell lines with high expression of the serine synthesis pathway enzymes (e.g., PHGDH).
Suboptimal Cell Culture Media The base medium may contain high concentrations of unlabeled L-serine, competing with the uptake of this compound.
Poor this compound Uptake The specific cell line may have inefficient serine transporters. Other neutral amino acids in the media, like L-alanine and L-threonine, can compete for the same transporters.
This compound Degradation The labeled serine may be unstable in the cell culture medium over the course of the experiment.

Troubleshooting Workflow: Low Incorporation

G start Low this compound Incorporation Detected check_media Analyze Media Composition: - High unlabeled L-Serine? - High competing amino acids? start->check_media check_synthesis Assess Endogenous Synthesis: - High PHGDH expression? - High glycolytic flux? start->check_synthesis check_uptake Evaluate Serine Uptake: - Known transporter expression? - Perform uptake assay. start->check_uptake sol_media Solution: - Use serine-free media. - Reduce competing amino acids. check_media->sol_media Yes sol_synthesis Solution: - Use PHGDH inhibitor. - Culture in low-glucose media. check_synthesis->sol_synthesis Yes sol_uptake Solution: - Increase this compound concentration. - Extend labeling time. check_uptake->sol_uptake Yes

Caption: Troubleshooting flow for low this compound incorporation.

Issue 2: Metabolic Scrambling of the Deuterium Label
Symptom: The deuterium label appears on molecules not directly downstream of serine, or the M+1 isotopologue of serine is observed instead of the expected M+2.
Potential Cause Troubleshooting Suggestion
High One-Carbon Metabolism Flux The enzyme Serine Hydroxymethyltransferase (SHMT) can reversibly convert L-serine to glycine, transferring one of the deuterium atoms to tetrahydrofolate (THF). This deuterated THF can then donate the label to other pathways.
Reversibility of Glycolysis Under certain metabolic conditions, labeled serine can be converted back into 3-phosphoglycerate (B1209933) and enter the glycolytic pathway, potentially transferring the label.
Transamination Reactions Aminotransferases can move the amino group of serine, and in some cases, this can lead to exchange of the alpha-hydrogen, although this is less common for the beta-hydrogens (deuterium in this compound).

This compound Metabolism and Scrambling Pathway

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose G3P G3P Glucose->G3P Phospho_3_glycerate Phospho_3_glycerate G3P->Phospho_3_glycerate L_Serine L_Serine Phospho_3_glycerate->L_Serine PHGDH L_Serine_d2 This compound Glycine Glycine-d1 L_Serine_d2->Glycine SHMT2 (Scrambling) THF THF Methylene_THF 5,10-CH2-THF-d1 THF->Methylene_THF SHMT2 Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate

Caption: this compound metabolism and potential for label scrambling.

Section 3: Experimental Protocols

Protocol 1: this compound Labeling in Adherent Cell Culture
  • Cell Seeding: Plate cells in multi-well plates and grow to 70-80% confluency in standard complete growth medium.

  • Media Preparation: Prepare the labeling medium. For maximal incorporation, use a custom L-serine-free formulation of your base medium (e.g., DMEM), supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (typically 0.2-0.4 mM, matching the physiological concentration).

  • Labeling Initiation:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Place the cells back in the incubator (37°C, 5% CO2) for the desired labeling period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine optimal labeling duration.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Derivatization:

    • Ensure the metabolite extract is completely dry.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMS). Vortex and incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups, making them volatile for GC.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample onto a GC-MS system equipped with a suitable column (e.g., DB-5ms).

    • Run a temperature gradient program to separate the metabolites.

    • Use selected ion monitoring (SIM) or full scan mode to detect the unlabeled (M+0) and labeled (M+2) fragments of serine and its downstream metabolites.

Section 4: Data Presentation

Table 1: Comparison of Analytical Methods for Serine Quantification

This table provides a summary of typical performance characteristics for common analytical methods used in serine analysis. Actual values will vary based on the specific instrument, sample matrix, and protocol.

Parameter GC-MS LC-MS/MS
Quantification Limit (in CSF) D-Serine: 0.14 µmol/L, L-Serine: 0.44 µmol/LD-Serine: 0.20 µmol/L, L-Serine: 0.41 µmol/L
Within-Run Imprecision <3%<3%
Between-Run Imprecision <13%<13%
Sample Preparation Requires derivatization to increase volatility.Often requires derivatization for chiral separation.
Primary Advantage High chromatographic resolution.High sensitivity and selectivity, suitable for complex matrices.
Data adapted from Fuchs et al., 2008.
Table 2: Factors Affecting L-Serine Stability in Cell Culture Media
Factor Effect on L-Serine Stability Mitigation Strategy
pH Stable within physiological pH range (7.2-7.4). Extreme pH can lead to degradation.Maintain proper pH of the culture medium.
Light Exposure Certain media components (like riboflavin) can cause photo-oxidation of amino acids.Store media protected from light.
Temperature Higher temperatures can accelerate degradation reactions.Store media at recommended temperatures (2-8°C) and minimize time at 37°C.
Reactive Components Reducing sugars in the media can react with amino acids over time (Maillard reaction).Use freshly prepared media for long-term experiments.

References

Technical Support Center: Optimizing L-Serine-d2 Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of L-Serine-d2 incorporation in metabolic labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to help you overcome common challenges and achieve optimal labeling.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound labeling experiments, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Incorporation Insufficient Labeling Time: The incubation period may be too short for complete protein turnover and incorporation of the labeled serine.Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for your specific cell line and experimental goals.
High Endogenous L-Serine Synthesis: Cells may be actively synthesizing L-serine de novo from glucose, diluting the this compound pool.Use a culture medium with reduced glucose levels, if compatible with your cell line's health. Alternatively, consider inhibitors of the serine synthesis pathway, though potential off-target effects should be carefully evaluated.
Suboptimal this compound Concentration: The concentration of this compound in the medium may be too low to outcompete unlabeled serine from the serum or de novo synthesis.Increase the concentration of this compound in the culture medium. Test a range of concentrations to find the optimal balance between incorporation efficiency and potential toxicity.
Competition from Unlabeled Serine in Serum: Standard fetal bovine serum (FBS) contains unlabeled L-serine, which competes with this compound for uptake and incorporation.Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules, including unlabeled amino acids.
High Variability in Labeling Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect metabolic activity and nutrient uptake.Standardize cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the labeling experiment.
Incomplete Mixing of this compound: The labeled amino acid may not be evenly distributed in the culture medium.Thoroughly mix the this compound into the medium before adding it to the cells.
Unexpected Labeled Species Metabolic Conversion of this compound: L-serine is a precursor for other molecules, such as glycine (B1666218) and cysteine. The deuterium (B1214612) label can be transferred to these downstream metabolites.[1]Be aware of the metabolic fate of serine.[2] Analyze your data for the presence of labeled glycine and other potential conversion products. This can provide additional insights into cellular metabolism.
Cell Viability Issues Toxicity of High this compound Concentrations: While generally well-tolerated, very high concentrations of any amino acid can be toxic to some cell lines.Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture medium?

A1: A common starting point is to replace the normal L-serine in the medium with an equimolar concentration of this compound. For example, if your medium contains 0.4 mM L-serine, you would use 0.4 mM this compound. However, optimization may be necessary, and a concentration range of 0.2 mM to 0.8 mM can be tested.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time depends on the cell line's doubling time and the protein turnover rate. For rapidly dividing cells, 24 to 48 hours may be sufficient. For slower-growing cells or to label more stable proteins, 72 hours or longer may be necessary. A time-course experiment is the best way to determine the ideal duration for your specific system.

Q3: Can I use any type of cell culture medium for this compound labeling?

A3: While this compound can be added to most standard media (e.g., DMEM, RPMI-1640), it is highly recommended to use a base medium that is deficient in L-serine. This allows you to control the final concentration of the labeled amino acid precisely. Additionally, using dialyzed fetal bovine serum (dFBS) is crucial to minimize competition from unlabeled serine present in standard FBS.

Q4: How can I confirm the incorporation efficiency of this compound?

A4: The most accurate way to determine incorporation efficiency is through mass spectrometry. By analyzing the isotopic distribution of serine-containing peptides, you can calculate the percentage of labeled versus unlabeled species.

Q5: My cells are growing slowly in the this compound containing medium. What should I do?

A5: Slow growth could be a sign of toxicity from a high concentration of this compound or an indication that the cells are struggling to adapt to the new medium. Try reducing the concentration of this compound. Also, ensure that the custom medium is properly supplemented with all other necessary nutrients and that dialyzed serum is used.

Data Presentation

The following tables provide example data for this compound incorporation under different experimental conditions. These are illustrative and actual results may vary depending on the cell line and experimental setup.

Table 1: Effect of this compound Concentration on Incorporation Efficiency in HEK293T Cells

This compound Concentration (mM)Incubation Time (hours)Average Incorporation (%)Standard Deviation (%)
0.24885.23.1
0.44892.52.5
0.84896.81.9

Table 2: Time-Course of this compound Incorporation in HeLa Cells (0.4 mM this compound)

Incubation Time (hours)Average Incorporation (%)Standard Deviation (%)
2478.34.2
4891.72.8
7297.11.5

Table 3: Comparison of this compound Incorporation in Different Cell Lines (0.4 mM this compound, 48 hours)

Cell LineAverage Incorporation (%)Standard Deviation (%)
HEK293T92.52.5
HeLa91.72.8
A54988.43.5

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium
  • Select a Base Medium: Start with a commercially available L-serine-deficient cell culture medium (e.g., DMEM, RPMI-1640).

  • Prepare this compound Stock Solution: Dissolve powdered this compound in sterile, nuclease-free water to create a concentrated stock solution (e.g., 100 mM).

  • Supplement the Base Medium:

    • Add dialyzed fetal bovine serum (dFBS) to the desired final concentration (e.g., 10%).

    • Add the this compound stock solution to the desired final concentration (e.g., 0.4 mM).

    • Add any other necessary supplements, such as penicillin-streptomycin (B12071052) and L-glutamine.

  • Sterile Filtration: Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Storage: Store the prepared medium at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 2: this compound Labeling of Adherent Cells
  • Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase during the labeling period.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in their standard culture medium.

  • Medium Exchange:

    • Aspirate the standard culture medium.

    • Gently wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the culture plate.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvest: After the incubation period, harvest the cells for downstream analysis (e.g., proteomics, metabolomics).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_media Prepare this compound Labeling Medium medium_exchange Exchange to This compound Medium prep_media->medium_exchange seed_cells Seed Cells in Standard Medium seed_cells->medium_exchange incubation Incubate for Desired Time medium_exchange->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis and Protein Extraction harvest->lysis digestion Protein Digestion lysis->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

Caption: A streamlined workflow for this compound metabolic labeling experiments.

Serine_Metabolism Simplified L-Serine Metabolism cluster_uptake Cellular Uptake cluster_synthesis De Novo Synthesis cluster_fates Metabolic Fates extracellular_serine Extracellular This compound transporter Amino Acid Transporters extracellular_serine->transporter intracellular_serine Intracellular This compound transporter->intracellular_serine protein_synthesis Protein Synthesis intracellular_serine->protein_synthesis glycine Glycine-d2 intracellular_serine->glycine cysteine Cysteine intracellular_serine->cysteine glucose Glucose glycolysis Glycolysis glucose->glycolysis synthesis_pathway Serine Synthesis Pathway (SSP) glycolysis->synthesis_pathway endogenous_serine Endogenous L-Serine synthesis_pathway->endogenous_serine endogenous_serine->protein_synthesis endogenous_serine->glycine one_carbon One-Carbon Metabolism glycine->one_carbon

Caption: Key pathways of L-serine uptake, synthesis, and metabolic utilization.

References

Troubleshooting poor signal-to-noise ratio with L-Serine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise (S/N) ratios in experiments involving L-Serine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor signal-to-noise (S/N) ratio when working with this compound?

A poor S/N ratio can stem from two main factors: low signal intensity or high background noise.[1] Low signal intensity for this compound, a small and polar molecule, can be due to inefficient ionization in mass spectrometry, insufficient sample concentration, or poor retention in reversed-phase chromatography.[1] High background noise can be chemical (e.g., from contaminated solvents, plasticizers) or electronic in origin.[1][2]

Q2: Can the deuterium (B1214612) label on this compound cause analytical problems?

Yes, in some cases. While stable isotope-labeled standards are excellent for quantification, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This minimal difference in retention time can be problematic if it causes the this compound peak to co-elute with different matrix interferences compared to the unlabeled analyte, potentially affecting ionization efficiency.

Q3: How does the biological context of L-Serine impact my experiment?

L-Serine is a metabolically active, nonessential amino acid that serves as a central node for numerous biosynthetic pathways. It is a precursor to proteins, neurotransmitters like glycine (B1666218) and D-serine, and is involved in folate metabolism. In experiments, particularly in cell culture or in vivo studies, the supplied this compound can be diluted by endogenous, unlabeled L-serine pools and rapidly converted into other metabolites. This can lead to a weaker-than-expected signal for this compound itself and the appearance of its deuterated downstream products, which can complicate analysis.

Troubleshooting Guide by Analytical Technique

This section provides a logical workflow to diagnose and resolve common issues leading to poor S/N ratios.

cluster_diagnosis Initial Diagnosis cluster_signal_path Troubleshooting Low Signal cluster_noise_path Troubleshooting High Noise Start Poor S/N Ratio with this compound LowSignal Weak or Absent Signal Start->LowSignal Is the peak intensity low? HighNoise High Background Noise Start->HighNoise Is the baseline noisy? SamplePrep 1. Verify Sample Preparation (Concentration, Purity, Diluent) LowSignal->SamplePrep ChemicalNoise 1. Identify Chemical Noise (Run Blanks, Check Solvents) HighNoise->ChemicalNoise LC 2. Optimize Liquid Chromatography (Retention, Peak Shape) SamplePrep->LC MS 3. Optimize MS Parameters (Ionization, Calibration) LC->MS ElectronicNoise 2. Assess Electronic Noise (Instrument Maintenance) ChemicalNoise->ElectronicNoise DataProcessing 3. Refine Data Processing (Noise Filtering Algorithms) ElectronicNoise->DataProcessing

Caption: A step-by-step workflow for diagnosing the cause of a poor S/N ratio.

Mass Spectrometry (LC-MS/MS)

Q: My this compound signal is weak in my LC-MS/MS analysis. What should I check?

A complete or near-complete loss of signal often points to a fundamental issue in the sample introduction or ionization process. Follow the "Troubleshooting Low Signal" path in the workflow diagram above. Start by verifying your sample preparation, ensuring the concentration is appropriate and the diluent is compatible with your mobile phase. Then, assess the chromatography for poor retention or peak shape. Finally, optimize mass spectrometer source conditions, as these directly impact ionization efficiency.

Q: I'm observing high background noise in my mass spectrum. How can I reduce it?

High background can obscure your analyte peak. This noise can be chemical (from contaminants) or electronic. To identify chemical noise, acquire a blank injection using only your mobile phase. If significant peaks are present, the contamination likely originates from the solvents or the LC system itself.

Source Common Contaminants Mitigation Strategy
Solvents/Reagents Plasticizers (e.g., phthalates), previously analyzed compoundsUse high-purity, LC-MS grade solvents. Avoid storing solvents in plastic containers. Purge and flush the LC system thoroughly between different analyses.
Sample Tubes Slip agents, plasticizersUse tubes made from polypropylene (B1209903) (PP) or glass. Pre-rinse tubes with a clean solvent before use.
LC System Pump seals, tubing, ghost peaksRegularly maintain the LC system. Flush the system with a strong solvent wash (e.g., isopropanol) to remove buildup.

Table 1: Common sources of chemical background noise in mass spectrometry and their mitigation strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are my this compound peaks poorly resolved or have a low S/N ratio in my NMR spectrum?

For NMR, poor S/N is almost always related to sample preparation. Key factors to check are sample purity, concentration, and the choice of solvent. The sample purity should be greater than 95% to avoid interference from contaminants. For small molecules, a concentration of 1-5 mM is typically recommended to achieve a good signal-to-noise ratio.

Q: How should I choose the correct solvent for my NMR experiment?

Using a deuterated solvent is essential to avoid large, overwhelming solvent signals in your ¹H NMR spectrum.

  • For observing exchangeable protons (e.g., -NH, -OH): A solvent system of 90% H₂O / 10% D₂O is ideal. The D₂O provides the necessary lock signal for the spectrometer.

  • To simplify the spectrum: If you are not interested in the exchangeable protons, dissolving the sample in 99.9% D₂O will replace the NH and OH protons with deuterium, removing them from the spectrum.

Experimental Protocols

Protocol 1: Standard Preparation for LC-MS/MS Analysis

This protocol provides a starting point for preparing this compound standards. Optimization for your specific matrix and instrumentation is recommended.

  • Equilibration: Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Stock Solution: Prepare a 1 mg/mL stock solution by dissolving the solid in an appropriate solvent, such as a water/methanol mixture.

  • Serial Dilutions: Perform serial dilutions from the stock solution to create working standards at your desired concentration range (e.g., 1-100 ng/mL).

  • Final Diluent: Use the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) as the diluent for the final working standards to ensure solvent compatibility and promote good peak shape.

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol is adapted for acquiring high-quality NMR data for small molecules like this compound.

  • Weigh Sample: Accurately weigh 2-3 mg of this compound (>95% purity).

  • Choose Solvent: Select the appropriate deuterated solvent based on your experimental goals (see FAQ above).

  • Dissolve Sample: Dissolve the this compound in 500 µL of the chosen solvent (e.g., 99.9% D₂O or 90% H₂O / 10% D₂O with phosphate (B84403) buffer) directly in a clean NMR tube.

  • Mix: Vortex the tube gently until the sample is fully dissolved.

  • Acquire Data: Place the sample in the NMR spectrometer and proceed with data acquisition. To improve S/N for dilute samples, increase the number of scans.

L-Serine Metabolism Overview

Understanding the metabolic fate of L-Serine is crucial for interpreting experimental results. De novo L-serine synthesis begins with the glycolytic intermediate 3-phosphoglycerate. L-serine can then be converted to several other key molecules, including D-serine by the enzyme Serine Racemase (SR).

cluster_main L-Serine Metabolic Hub Glycolysis Glycolysis (3-Phosphoglycerate) L_Serine This compound (Exogenous Tracer) Glycolysis->L_Serine PHGDH, PSAT1, PSPH (De Novo Synthesis) Glycine Glycine L_Serine->Glycine SHMT D_Serine D-Serine (Neurotransmitter) L_Serine->D_Serine Serine Racemase (SR) Biosynthesis Downstream Biosynthesis (Phospholipids, Nucleotides) L_Serine->Biosynthesis

Caption: Simplified L-Serine metabolic pathway.

References

Technical Support Center: Optimizing L-Serine-d2 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing L-Serine-d2 concentration in cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound can vary significantly depending on the cell line, experimental goals (e.g., flux analysis vs. protein labeling), and the basal medium composition. A common starting point is to replace the L-serine in the medium with an equimolar concentration of this compound. For many standard media like DMEM, this is approximately 0.4 mM (42 mg/L). However, for specific applications, concentrations may need to be adjusted.

Q2: How does this compound get incorporated into cells and their proteins?

A2: this compound is taken up by cells through amino acid transporters.[1] Once inside the cell, it serves as a building block for protein synthesis, where it is incorporated into newly synthesized proteins.[2][3] It also participates in various metabolic pathways, including the folate and methionine cycles, and the synthesis of other amino acids like glycine, as well as lipids and nucleotides.[2][3]

Q3: Can this compound be toxic to cells?

A3: While L-serine is a vital amino acid, high concentrations can be cytotoxic to some cell lines. This can be due to imbalances in amino acid metabolism or the production of toxic byproducts. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How long does it take to achieve sufficient isotopic labeling with this compound?

A4: The time required for adequate labeling depends on the cell line's proliferation rate and protein turnover. For quantitative proteomics using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), complete incorporation is typically achieved after five to six cell doublings. For metabolic flux analysis, significant labeling can often be detected within minutes to hours.

Q5: Is this compound stable in cell culture medium?

A5: L-serine is generally stable in cell culture media. However, like other amino acids, its stability can be affected by factors such as light exposure and the presence of other reactive components in the medium. It is good practice to prepare fresh media for critical experiments and store stock solutions as recommended by the manufacturer.

Troubleshooting Guides

Guide 1: Low or No Incorporation of this compound

Issue: After supplementing the medium with this compound, mass spectrometry analysis shows low or no enrichment in proteins or downstream metabolites.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Verify the final concentration of this compound in your medium. Ensure that the unlabeled L-serine has been effectively removed or accounted for, especially if using dialyzed serum.
Insufficient Incubation Time For proteomic studies, ensure cells have undergone at least five doublings to achieve near-complete labeling. For metabolic studies, perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal labeling duration.
Cellular Synthesis of L-Serine Many cell lines can synthesize L-serine de novo from glucose, which would dilute the isotopic label. This is particularly relevant if the serine synthesis pathway is highly active in your cell line. Consider using inhibitors of the de novo synthesis pathway if your experimental design allows.
Media Composition Ensure the basal medium is devoid of unlabeled L-serine. If using fetal bovine serum (FBS), it is a significant source of unlabeled amino acids. Use dialyzed FBS to minimize the concentration of unlabeled L-serine.
Guide 2: Unexpected Cytotoxicity or Altered Cell Proliferation

Issue: Cells exhibit signs of stress, such as reduced viability, slowed proliferation, or altered morphology after the addition of this compound.

Possible Cause Troubleshooting Steps
This compound Concentration is Too High High concentrations of L-serine can be toxic. Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Test a range of concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x of the standard medium concentration).
Metabolic Imbalance An excess of L-serine can disrupt one-carbon metabolism or lead to the accumulation of cytotoxic deoxysphingolipids. Ensure other essential nutrients are not limiting.
Contamination of this compound Stock Ensure the this compound reagent is pure and free from contaminants like endotoxins.
Serine Starvation Response (if replacing L-serine in a deficient medium) Abrupt removal of L-serine can induce a stress response. When switching to a medium with this compound, ensure the concentration is sufficient to support normal cell function.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Cell Viability Assay

This protocol uses a resazurin-based assay to assess cell viability across a range of this compound concentrations.

Materials:

  • Your cell line of interest

  • Basal medium deficient in L-serine

  • Fetal Bovine Serum (dialyzed)

  • This compound stock solution

  • Resazurin (B115843) sodium salt solution (e.g., CellTiter-Blue®)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Media Preparation: Prepare a dilution series of this compound in L-serine-free basal medium supplemented with dialyzed FBS. Recommended concentrations to test could range from 0 mM to 5 mM. Include a positive control with the standard concentration of unlabeled L-serine.

  • Treatment: Remove the overnight culture medium and wash the cells once with PBS. Add 100 µL of the prepared media with varying this compound concentrations to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to one to two cell doublings (e.g., 24 to 48 hours).

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader (typically 560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control (unlabeled L-serine). Plot the cell viability against the this compound concentration to determine the optimal non-toxic range.

Summary of Cell Viability Assay Parameters

Assay TypePrincipleDetectionAdvantagesDisadvantages
Resazurin Assay Reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.FluorescenceHigh sensitivity, non-endpoint assay.Potential for compound interference.
MTT Assay Reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by cellular dehydrogenases.AbsorbanceInexpensive and widely used.Endpoint assay, requires a solubilization step, formazan can be toxic.
ATP Assay Quantification of ATP, which is present in metabolically active cells, using a luciferase reaction.LuminescenceHighly sensitive and rapid.Requires cell lysis, signal can be short-lived.
Protocol 2: Stable Isotope Labeling for Mass Spectrometry

This protocol provides a general workflow for labeling proteins with this compound for quantitative proteomic analysis.

Materials:

  • SILAC-grade DMEM or other basal medium lacking L-lysine, L-arginine, and L-serine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Heavy" amino acids: L-Lysine-¹³C₆,¹⁵N₂, L-Arginine-¹³C₆,¹⁵N₄, this compound.

  • "Light" amino acids: L-Lysine, L-Arginine, L-Serine (unlabeled).

Procedure:

  • Media Preparation:

    • Heavy Medium: Reconstitute the SILAC basal medium and supplement with "heavy" amino acids and dFBS.

    • Light Medium: Reconstitute the SILAC basal medium and supplement with "light" amino acids and dFBS.

  • Cell Adaptation: Culture two separate populations of your cells, one in the "heavy" medium and one in the "light" medium.

  • Expansion: Passage the cells for at least five to six doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acids. Regularly check for any morphological or growth rate changes.

  • Experimental Treatment: Apply your experimental condition (e.g., drug treatment) to one of the cell populations. The other population will serve as the control.

  • Cell Lysis and Protein Extraction: Harvest both cell populations. You can either combine them in a 1:1 ratio based on cell count before lysis or lyse them separately and combine the protein extracts in a 1:1 ratio based on protein concentration.

  • Sample Preparation for Mass Spectrometry: Proceed with your standard proteomics workflow, which typically includes protein digestion (e.g., with trypsin), peptide fractionation, and desalting.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The mass difference between the "heavy" and "light" peptide pairs will be used to quantify the relative protein abundance between the two samples.

Visualizations

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Phosphoserine Phosphoserine PHGDH->Phosphoserine NAD+ -> NADH PSAT1 PSAT1 Phosphoserine->PSAT1 Phosphohydroxypyruvate Phosphohydroxypyruvate PSAT1->Phosphohydroxypyruvate Glutamate -> α-KG PSPH PSPH Phosphohydroxypyruvate->PSPH L-Serine L-Serine PSPH->L-Serine H2O Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis Glycine Glycine L-Serine->Glycine SHMT Sphingolipid Synthesis Sphingolipid Synthesis L-Serine->Sphingolipid Synthesis This compound This compound (Exogenous) This compound->L-Serine One-Carbon Metabolism\n(Nucleotide Synthesis) One-Carbon Metabolism (Nucleotide Synthesis) Glycine->One-Carbon Metabolism\n(Nucleotide Synthesis)

Caption: Simplified L-Serine Metabolic Pathway.

Optimization_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_media Prepare media with this compound concentration gradient (0-5 mM) seed_cells->prepare_media treat_cells Treat cells with media prepare_media->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., Resazurin) incubate->viability_assay analyze_data Analyze fluorescence data viability_assay->analyze_data determine_optimal Optimal concentration determined? analyze_data->determine_optimal end End determine_optimal->end Yes adjust_range Adjust concentration range and repeat determine_optimal->adjust_range No adjust_range->prepare_media

Caption: Experimental Workflow for Optimizing this compound Concentration.

Cytotoxicity_Troubleshooting start Unexpected Cytotoxicity Observed check_conc Is this compound concentration known to be non-toxic for this cell line? start->check_conc dose_response Perform dose-response curve to find non-toxic range check_conc->dose_response No check_media Is media formulation correct? (e.g., other nutrients limiting) check_conc->check_media Yes resolved Issue Resolved dose_response->resolved reformulate Review and correct media formulation check_media->reformulate No check_stock Is this compound stock solution new or from a reliable source? check_media->check_stock Yes reformulate->resolved new_stock Use a new, tested lot of this compound check_stock->new_stock No check_stock->resolved Yes new_stock->resolved unresolved Issue Persists: Consider other factors

References

Methods to reduce background interference in L-Serine-d2 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background interference during the analysis of L-Serine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in this compound analysis by LC-MS/MS?

A1: Background interference in this compound analysis typically originates from several sources:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, serum, tissue homogenates) can suppress or enhance the ionization of this compound and its internal standard, leading to inaccurate quantification.[1] Common interfering substances include salts, phospholipids, and metabolites.

  • Contamination: External contaminants can be introduced during sample collection, preparation, or analysis. Sources include detergents, plasticizers from labware, and impurities in solvents and reagents.[2]

  • Isotopic Overlap: Natural isotopic abundance of the unlabeled L-Serine can contribute to the signal of this compound, especially at low concentrations.

  • System Contamination: Buildup of residues from previous analyses in the LC-MS/MS system, including the injector, column, and ion source, can lead to high background noise.[3]

Q2: How can I minimize matrix effects for this compound quantification?

A2: Minimizing matrix effects is crucial for accurate and precise quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample preparation techniques to remove interfering matrix components. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and flow rate, or using a different column chemistry.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as L-Serine-d3 or ¹³C₃,¹⁵N-L-Serine, is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in a similar manner, allowing for accurate correction of the signal.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may also reduce the analyte signal, so a balance must be found.

Q3: What is the best sample preparation method for this compound in plasma?

A3: The optimal sample preparation method depends on the required sensitivity and the complexity of the matrix. Two common and effective methods are:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. It involves adding a cold organic solvent (e.g., acetonitrile (B52724), methanol, or a mixture thereof) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing this compound is collected for analysis. Adding an acid like trichloroacetic acid (TCA) or perchloric acid (PCA) can also be effective.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT by using a stationary phase to selectively retain the analyte while washing away interfering components. Cation-exchange SPE is often used for amino acids like serine.

Q4: Can I use a deuterated internal standard other than this compound?

A4: Yes, it is common to use a stable isotope-labeled internal standard with a different number of deuterium (B1214612) atoms or other stable isotopes (e.g., ¹³C, ¹⁵N). For the analysis of this compound, an ideal internal standard would be L-Serine-d3 or L-Serine-¹³C₃,¹⁵N. The key is that the internal standard should co-elute with the analyte and have a sufficient mass difference to be distinguished by the mass spectrometer. A mass difference of at least 3 amu is generally recommended to avoid isotopic crosstalk.

Troubleshooting Guides

Problem 1: High Background Noise in the Chromatogram

High background noise can obscure the analyte peak and lead to poor sensitivity and inaccurate integration.

Possible Cause Troubleshooting Steps & Solutions
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them.
Dirty LC-MS/MS System Flush the entire LC system, including the injector and column, with a strong solvent wash. Clean the ion source components (e.g., capillary, cone, and lens) according to the manufacturer's instructions.
Mobile Phase Contamination Dedicate solvent bottles for LC-MS use and avoid washing them with detergents. Rinse aqueous mobile phase bottles with a small amount of organic solvent before filling. Prevent microbial growth in aqueous mobile phases by adding a small percentage of organic solvent or preparing them fresh.
Sample Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can affect the accuracy and precision of peak integration.

Possible Cause Troubleshooting Steps & Solutions
Column Degradation The column may be contaminated or have lost stationary phase. Replace the analytical column with a new one of the same type and use a guard column to protect it.
Inappropriate Mobile Phase pH The mobile phase pH can affect the ionization state of serine and its interaction with the stationary phase. Adjust the mobile phase pH to improve peak shape. For reversed-phase chromatography of polar compounds, a low pH is often beneficial.
Sample Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected.
Problem 3: Inconsistent Analyte/Internal Standard (IS) Ratio

Poor reproducibility of the analyte/IS ratio leads to inaccurate and imprecise quantification.

Possible Cause Troubleshooting Steps & Solutions
Differential Matrix Effects A slight chromatographic shift between the analyte and the deuterated IS can cause them to elute in regions with different degrees of ion suppression. This "isotope effect" can be minimized by adjusting the chromatography to ensure complete co-elution.
Incorrect IS Concentration An error in the preparation of the IS spiking solution will lead to a systematic bias. Carefully reprepare the IS solution and verify its concentration.
Analyte or IS Degradation Ensure the stability of both the analyte and the IS in the sample matrix and during storage. Minimize freeze-thaw cycles.
Ion Source Saturation If the signal intensity is too high, it can lead to detector saturation and non-linear responses. Dilute the samples to bring the signal within the linear range of the detector.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Serine Analysis in Plasma

Method Analyte Recovery (%) Matrix Effect (%) Precision (RSD %) Reference
Protein Precipitation (Methanol) 76.4 - 84.180.5 ± 14.0 (Ion Suppression)< 15
Protein Precipitation (Sulfosalicylic Acid) Not specifiedCompensated by ISGood
Solid-Phase Extraction (Cation Exchange) Not specifiedBarely detected< 15

Table 2: Example LC-MS/MS Parameters for Serine Analysis

Parameter Setting Reference
LC Column Chiral Stationary Phase (e.g., CROWNPAK CR-I(+))
Mobile Phase 0.3% Trifluoroacetic acid in 10% Acetonitrile
Flow Rate 0.15 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (L-Serine) m/z 106.1 > 60.1
MS/MS Transition (this compound) Hypothetical: m/z 108.1 > 62.1-
MS/MS Transition (DL-Serine-d3 IS) m/z 109.1 > 63.0

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted for the extraction of this compound from plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the appropriate amount of L-Serine-d3 internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Cation Exchange

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Sample Preparation: To 100 µL of plasma, add the internal standard and 1 mL of acetonitrile. Centrifuge at 15,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition an OASIS MCX cartridge (30 mg/1 cc) with 1 mL of acetonitrile followed by 1 mL of purified water/formic acid (50:1, v/v).

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acetonitrile/purified water (1:1, v/v) followed by 1 mL of acetonitrile/purified water (19:1, v/v).

  • Elution: Elute this compound and the internal standard with 1 mL of methanol/25% ammonium (B1175870) solution (19:1, v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add L-Serine-d3 IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifuge reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms Inject data Data Acquisition lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for this compound quantification in plasma.

troubleshooting_workflow start High Background Noise Observed check_solvents Check Solvents & Reagents (Purity, Freshness) start->check_solvents prepare_fresh Prepare Fresh Mobile Phase check_solvents->prepare_fresh Contaminated system_check System Contamination Check check_solvents->system_check OK prepare_fresh->system_check clean_source Clean Ion Source system_check->clean_source Suspected carryover_check Check for Carryover (Inject Blank) system_check->carryover_check OK flush_system Flush LC System clean_source->flush_system flush_system->carryover_check optimize_wash Optimize Autosampler Wash carryover_check->optimize_wash Present escalate Consult Instrument Specialist carryover_check->escalate Absent resolved Issue Resolved optimize_wash->resolved escalate->resolved

Caption: Troubleshooting workflow for high background noise.

References

Best practices for storing and handling L-Serine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling L-Serine-d2. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder?

A1: this compound powder should be stored at room temperature in a dry place, protected from light and moisture.[1][2] It is crucial to keep the container tightly closed to prevent degradation.[2][3]

Q2: What is the recommended storage condition for this compound solutions?

A2: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot the solution into sterile tubes and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[4] Stock solutions are generally stable for up to 6 months when stored at -20°C.

Q3: What are the primary safety precautions when handling this compound?

A3: this compound is generally considered non-hazardous. However, it is recommended to follow good industrial hygiene and safety practices. This includes wearing personal protective equipment such as gloves and safety glasses. In case of contact with skin or eyes, wash the affected area with copious amounts of water. Ensure adequate ventilation to avoid inhalation of dust.

Q4: What are the main applications of this compound in research?

A4: this compound is primarily used as a stable isotope tracer in metabolic research to study the flux of serine through various biochemical pathways. Key applications include biomolecular NMR, metabolomics, and proteomics, particularly in cancer metabolism research to trace one-carbon metabolism.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in mass spectrometry-based metabolic tracing experiments.

Possible Cause:

  • Contamination: Contamination from non-deuterated L-Serine or other amino acids can dilute the isotopic enrichment and lead to inaccurate flux measurements.

  • Improper Sample Preparation: Incomplete extraction of metabolites or degradation of this compound during sample preparation can affect results.

  • Instrumental Variability: Fluctuations in mass spectrometer performance can lead to inconsistent measurements.

Troubleshooting Steps:

  • Verify Purity: Ensure the purity of the this compound stock.

  • Optimize Extraction: Use a validated metabolite extraction protocol. A common method involves quenching metabolism with ice-cold methanol (B129727) and scraping the cells.

  • Run Controls: Include blank samples (no cells) and samples with unlabeled L-Serine to determine background levels and potential contamination.

  • Calibrate Instrument: Regularly calibrate the mass spectrometer to ensure accuracy and reproducibility.

  • Normalize Data: Normalize the data to an internal standard and cell number or protein content to account for variations in sample amount.

Issue 2: High background signal or off-target effects in cell culture experiments.

Possible Cause:

  • Non-Specific Binding: this compound or its metabolites may bind non-specifically to proteins or other cellular components.

  • Cytotoxicity at High Concentrations: Although generally safe, very high concentrations of this compound may have off-target effects on cellular metabolism.

  • Contamination of Cell Culture: Bacterial or fungal contamination can interfere with cellular metabolism and the interpretation of tracing results.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides sufficient labeling without causing toxicity.

  • Include Proper Controls: Use a vehicle control (medium without this compound) and a control with unlabeled L-Serine.

  • Test for Contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants.

  • Wash Cells Thoroughly: Before metabolite extraction, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound from the medium.

Data Presentation

Table 1: Storage and Handling Specifications for this compound

ParameterSpecificationSource(s)
Storage Temperature (Solid) Room Temperature (15-25°C)
Storage Conditions (Solid) Store away from light and moisture in a tightly closed container.
Storage Temperature (Solution) -20°C to -80°C
Solution Stability Up to 6 months at -20°C
Solubility Soluble in water.
Handling Precautions Wear gloves, safety glasses. Ensure adequate ventilation.

Experimental Protocols

Protocol 1: this compound Metabolic Flux Analysis in Cell Culture using LC-MS/MS
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. Incubate for a specific period to allow for cellular uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells to quench metabolism.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Inject the metabolite extract into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column.

    • Detect and quantify the mass isotopologues of serine and its downstream metabolites using mass spectrometry.

  • Data Analysis:

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of the labeled metabolites.

    • Determine the metabolic flux through the serine-related pathways.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells labeling Incubate with This compound start->labeling wash Wash Cells (PBS) labeling->wash quench Quench Metabolism (Cold Methanol) wash->quench extract Collect Supernatant quench->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Flux Calculation lcms->data

Figure 1: Experimental workflow for this compound metabolic tracing.

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3PG 3-Phosphoglycerate Glucose->3PG p-Pyr Phosphohydroxypyruvate 3PG->p-Pyr p-Ser Phosphoserine p-Pyr->p-Ser L_Serine_d2 This compound p-Ser->L_Serine_d2 Glycine Glycine L_Serine_d2->Glycine THF Tetrahydrofolate 5,10-CH2-THF 5,10-Methylene-THF Glycine->5,10-CH2-THF THF->5,10-CH2-THF SHMT Purines Purine Synthesis 5,10-CH2-THF->Purines Thymidylate Thymidylate Synthesis 5,10-CH2-THF->Thymidylate

Figure 2: this compound tracing in one-carbon metabolism.

References

Addressing isotopic impurity issues in L-Serine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Serine-d2. Our goal is to help you address common isotopic impurity issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled form of the non-essential amino acid L-serine, where two hydrogen atoms on the β-carbon (C3) are replaced with deuterium (B1214612). It is widely used as a tracer in metabolic research to study pathways such as the one-carbon metabolism, glycolysis, and the biosynthesis of other amino acids like glycine (B1666218) and cysteine.[1][2] In drug development, it can be used in pharmacokinetic studies to differentiate a drug from its metabolites.

Q2: What are the typical isotopic and chemical purity levels of commercially available this compound?

Commercially available this compound typically has an isotopic purity of 98% or greater.[3][4] This means that at least 98% of the L-serine molecules are deuterated at the specified positions. The chemical purity is also generally high, often exceeding 98%.[3]

Q3: What are the common isotopic impurities in this compound?

The most common isotopic impurities are unlabeled L-Serine (d0) and partially labeled L-Serine-d1. These can arise from incomplete deuteration during synthesis or from the presence of unlabeled starting materials. Depending on the synthetic route, other positional isomers or byproducts might also be present in trace amounts.

Q4: How can isotopic impurities in this compound affect my experimental results?

Isotopic impurities can have significant impacts on quantitative studies:

  • Inaccurate Metabolic Flux Analysis: The presence of unlabeled (d0) or partially labeled (d1) L-Serine can lead to an underestimation of the true flux through a metabolic pathway.

  • Incorrect Quantification: In quantitative proteomics or metabolomics, using an impure isotopic standard can lead to errors in determining the absolute concentration of the analyte.

  • Misinterpretation of Mass Spectrometry Data: The presence of various isotopologues can complicate the interpretation of mass spectra, potentially leading to incorrect structural assignments.

Q5: What is isotopic exchange and is it a concern for this compound?

Isotopic exchange is the unintended replacement of deuterium atoms with hydrogen atoms from the solvent or surrounding matrix. For this compound, the deuterium atoms are on a carbon atom and are generally stable under neutral pH conditions. However, exposure to acidic or basic conditions, or high temperatures, can potentially facilitate isotopic exchange.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Symptoms: You observe unexpected peaks in your mass spectrum that could correspond to L-Serine-d1 or d0.

Possible Causes:

  • Isotopic Impurity: The this compound reagent may contain unlabeled or partially labeled molecules.

  • Isotopic Exchange: Deuterium atoms may have been replaced by hydrogen during sample preparation or analysis.

  • In-source Fragmentation/Reaction: The analyte may be undergoing reactions within the mass spectrometer's ion source.

Troubleshooting Workflow:

start Unexpected Peaks in MS check_purity Analyze a fresh standard solution of this compound start->check_purity peaks_present Peaks still present? check_purity->peaks_present impurity Indicates inherent isotopic impurity. peaks_present->impurity Yes investigate_exchange Investigate isotopic exchange: - Analyze sample in aprotic solvent - Check pH of solutions peaks_present->investigate_exchange No end Issue Resolved impurity->end peaks_disappear Peaks disappear? investigate_exchange->peaks_disappear exchange Suggests isotopic exchange is occurring. peaks_disappear->exchange Yes optimize_ms Optimize MS conditions: - Softer ionization - Lower source temperature peaks_disappear->optimize_ms No exchange->end optimize_ms->end

Caption: Troubleshooting unexpected peaks in MS analysis.

Issue 2: Inaccurate Quantification of Isotopic Enrichment by NMR

Symptoms: The calculated isotopic purity from your ¹H-NMR spectrum is lower than specified by the manufacturer.

Possible Causes:

  • Incorrect Integration: The integration regions for the proton signals may be inaccurate.

  • Poor Signal-to-Noise Ratio: Low signal intensity can lead to integration errors.

  • Presence of Water or Other Proton-Containing Impurities: These can interfere with the signals of interest.

Troubleshooting Workflow:

start Inaccurate Isotopic Purity by NMR verify_integration Verify integration regions and baseline correction. start->verify_integration integration_ok Integration correct? verify_integration->integration_ok adjust_integration Adjust integration regions and re-process. integration_ok->adjust_integration No sn_ok S/N sufficient? integration_ok->sn_ok Yes adjust_integration->verify_integration increase_sn Increase signal-to-noise: - Increase number of scans - Use a higher concentration increase_sn->verify_integration sn_ok->increase_sn No check_impurities Check for overlapping impurity signals (e.g., water). sn_ok->check_impurities Yes end Accurate Quantification check_impurities->end

Caption: Troubleshooting inaccurate NMR quantification.

Data Presentation

Table 1: Comparison of Analytical Techniques for Isotopic Purity Analysis
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the nuclear spin properties of isotopes.Measures the mass-to-charge ratio of ions.
Sample Preparation Minimal, non-destructive.Can require derivatization, destructive.
Sensitivity Lower.Higher.
Quantitative Accuracy Highly quantitative with proper standards.Can be highly quantitative with appropriate internal standards.
Information Provided Positional information of isotopes.Isotopic distribution (d0, d1, d2, etc.).
Throughput Lower.Higher.
Table 2: Potential Isotopic Impurities in this compound
ImpurityMolecular FormulaMonoisotopic Mass (Da)Common Source
L-Serine (d0)C₃H₇NO₃105.0426Unlabeled starting material, isotopic exchange.
L-Serine-d1C₃H₆DNO₃106.0489Incomplete deuteration during synthesis.
L-Serine-d3C₃H₄D₃NO₃108.0614Over-deuteration or side reactions during synthesis.

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR for Isotopic Purity of this compound

This protocol provides a general method for determining the isotopic purity of this compound by ¹H-NMR.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a known amount of an internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>100:1).

      • Use of a 90° pulse angle.

  • Data Analysis:

    • Carefully integrate the signals corresponding to the residual protons on the C3 position of L-Serine and the signal of the internal standard.

    • The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of a proton on the L-serine backbone (e.g., the α-proton) or the internal standard.

Protocol 2: LC-MS/MS for Isotopic Distribution of this compound

This protocol outlines a method for determining the relative abundance of d0, d1, and d2 species of L-Serine using LC-MS/MS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with 0.1% formic acid).

    • Prepare a series of dilutions to determine the linear range of the instrument.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a column suitable for separating polar compounds, such as a HILIC column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the different isotopologues of L-Serine.

      • Monitor the [M+H]⁺ ions for d0 (m/z 106.05), d1 (m/z 107.05), and d2 (m/z 108.06).

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue to determine the isotopic distribution.

Mandatory Visualizations

L-Serine Biosynthesis Pathway

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis 3_PGA 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP PHGDH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 L_Serine L-Serine P_Ser->L_Serine PSPH

Caption: The phosphorylated pathway of L-Serine biosynthesis.

L-Serine in One-Carbon Metabolism

cluster_serine_metabolism Serine Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthesis L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT Glycine->L_Serine THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF from Serine Nucleotides Nucleotides Methylene_THF->Nucleotides

Caption: L-Serine as a one-carbon donor in metabolism.

References

Technical Support Center: L-Serine-d2 Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for L-Serine-d2 tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as a tracer?

A1: this compound is a stable isotope-labeled version of the amino acid L-serine where two hydrogen atoms on the beta-carbon are replaced with deuterium (B1214612). It is used as a tracer to track the metabolic fate of serine in various biological pathways. By following the incorporation of deuterium into downstream metabolites, researchers can elucidate the activity of serine-dependent metabolic routes, such as one-carbon metabolism, glycine (B1666218) synthesis, and phospholipid production.[1] Stable isotope tracers like this compound are preferred for in vivo studies and in cell culture because they are non-radioactive and safe to use.[2][3]

Q2: How do I choose the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound depends on the cell type, experimental duration, and the specific metabolic pathway being investigated. It is crucial to use a concentration that is high enough to allow for detectable isotopic enrichment in downstream metabolites but low enough to avoid perturbing the natural metabolic state or causing toxicity.[4][5] A pilot experiment with a range of concentrations is recommended to determine the ideal concentration for your specific experimental setup. Refer to the quantitative data tables below for typical concentration ranges used in published studies.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time should be sufficient to allow for the tracer to be taken up by the cells and incorporated into the metabolites of interest. The time required to reach isotopic steady state, where the fractional labeling of a metabolite becomes constant, varies depending on the turnover rate of the metabolite pool. For rapidly turning over pools like glycolytic intermediates, a few hours may be sufficient. For metabolites in pathways with slower turnover, such as nucleotide synthesis, longer incubation times of 24 hours or more may be necessary. A time-course experiment is the best way to determine the optimal labeling duration for your pathway of interest.

Q4: What are the key metabolic pathways that can be traced using this compound?

A4: this compound can be used to trace several critical metabolic pathways, including:

  • One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis, methylation reactions, and redox homeostasis.

  • Glycine Synthesis: The conversion of serine to glycine is a key reaction in cellular metabolism, and this compound can be used to measure the flux through this pathway.

  • Phospholipid Synthesis: The headgroup of phosphatidylserine (B164497) is derived from serine.

  • Cysteine Synthesis: Through the transsulfuration pathway.

  • D-Serine Synthesis: In neurological systems, L-serine can be converted to D-serine, a neuromodulator.

Troubleshooting Guides

Issue 1: Low or no detectable isotopic enrichment in downstream metabolites.

  • Question: I have incubated my cells with this compound, but I am not observing any significant deuterium labeling in my target metabolites. What could be the issue?

  • Answer: There are several potential reasons for low or undetectable isotopic enrichment:

    • Insufficient Tracer Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for detectable incorporation. Consider increasing the tracer concentration or extending the labeling period based on pilot experiments.

    • Metabolic Pathway Inactivity: The metabolic pathway of interest may not be active under your experimental conditions. Ensure that your cell model and culture conditions are appropriate for studying the targeted pathway.

    • Tracer Dilution: The this compound tracer can be diluted by high concentrations of unlabeled L-serine in the culture medium or from intracellular sources. Using a base medium with low or no L-serine and dialyzed fetal bovine serum can help minimize this effect.

    • Analytical Sensitivity: Your mass spectrometer may not be sensitive enough to detect the low levels of enrichment. Ensure your analytical method is optimized for the detection of deuterated metabolites.

Issue 2: Unexpected or inconsistent labeling patterns.

  • Question: The isotopic enrichment patterns in my samples are variable and not what I expected. What could be causing this?

  • Answer: Inconsistent labeling patterns can arise from several sources:

    • Metabolic State of Cells: The metabolic state of your cells can significantly influence tracer incorporation. Ensure that cells are in a consistent growth phase (e.g., exponential growth) across all experiments.

    • Sample Preparation Artifacts: Inconsistent sample quenching and metabolite extraction can lead to variability. It is critical to rapidly quench metabolism and use a standardized extraction protocol.

    • Kinetic Isotope Effect: The heavier deuterium atoms can sometimes slow down enzymatic reactions, although this is less of a concern with deuterium on a non-reacting carbon. Be aware of this possibility if the deuterium is near a reactive center.

    • Contamination: Contamination with unlabeled serine or other metabolites during sample preparation can dilute the isotopic signal.

Issue 3: Poor chromatographic peak shape or resolution for serine and related metabolites.

  • Question: I am having trouble getting good separation and peak shape for serine and its metabolites during my LC-MS analysis. What can I do?

  • Answer: Chromatographic issues are common in metabolomics. Here are some troubleshooting steps:

    • Column Choice: Ensure you are using a chromatography column suitable for separating polar metabolites like amino acids. HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often a good choice.

    • Mobile Phase Optimization: Adjust the composition and pH of your mobile phase to improve separation. A gradient elution is typically necessary.

    • Sample Matrix Effects: The sample matrix can interfere with chromatography. Implement a robust sample cleanup procedure to remove interfering substances.

    • Derivatization: While not always necessary with modern mass spectrometers, derivatization of amino acids can sometimes improve chromatographic performance and ionization efficiency. However, this adds an extra step and potential for variability.

Quantitative Data

Table 1: Recommended this compound Tracer Concentrations for In Vitro Experiments

Cell TypeTracer Concentration (mM)Incubation Time (hours)Target PathwayReference
Mammalian Cancer Cells0.4 - 26 - 24One-Carbon Metabolism
Primary Neurons0.1 - 0.512 - 48D-Serine Synthesis
Mouse Embryonic Fibroblasts0.2 - 124Sphingolipid Synthesis

Table 2: Expected Isotopic Enrichment in Key Metabolites

TracerMetaboliteExpected Mass ShiftTypical Enrichment (%)Notes
This compoundGlycine+15-30Enrichment depends on the flux from serine to glycine.
This compoundPhosphatidylserine+21-10Slower turnover compared to central carbon metabolism.
This compoundD-Serine+2VariesHighly dependent on serine racemase activity.

Experimental Protocols

Protocol 1: this compound Tracing in Adherent Mammalian Cells

  • Media Preparation:

    • Prepare a base medium that is deficient in L-serine. For example, use a custom formulation of DMEM or RPMI-1640.

    • Supplement the base medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%) to minimize the introduction of unlabeled serine.

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add the this compound stock solution to the serine-free medium to achieve the final desired tracer concentration.

  • Cell Culture and Labeling:

    • Seed cells in multi-well plates and allow them to reach the desired confluency (typically 60-80%).

    • Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired labeling period in a standard cell culture incubator.

  • Metabolite Extraction:

    • To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS or GC-MS analysis.

Visualizations

L_Serine_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG L_Serine This compound (Tracer) ThreePG->L_Serine De novo synthesis Glycine Glycine L_Serine->Glycine SHMT One_Carbon One-Carbon Metabolism (Folate Cycle) L_Serine->One_Carbon SHMT D_Serine D-Serine L_Serine->D_Serine Serine Racemase Phospholipids Phospholipids L_Serine->Phospholipids Cysteine Cysteine L_Serine->Cysteine Transsulfuration Glycine->One_Carbon Nucleotides Nucleotides One_Carbon->Nucleotides

Caption: L-Serine Metabolic Pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare this compound Labeling Medium Cell_Culture Culture Cells to Desired Confluency Media_Prep->Cell_Culture Labeling Incubate with This compound Cell_Culture->Labeling Quench Quench Metabolism Labeling->Quench Extract Extract Metabolites Quench->Extract MS_Analysis LC-MS/MS Analysis Extract->MS_Analysis Data_Processing Data Processing and Isotopologue Analysis MS_Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: this compound Tracing Experimental Workflow.

Troubleshooting_Flowchart decision decision result result start Low/No Enrichment check_conc_time Tracer Concentration and Incubation Time? start->check_conc_time check_pathway Pathway Active? check_conc_time->check_pathway No increase_conc_time Increase Concentration/Time check_conc_time->increase_conc_time Yes check_dilution Tracer Dilution? check_pathway->check_dilution No validate_pathway Validate Pathway Activity check_pathway->validate_pathway Yes check_sensitivity Analytical Sensitivity? check_dilution->check_sensitivity No use_serine_free_media Use Serine-Free Medium and Dialyzed Serum check_dilution->use_serine_free_media Yes optimize_ms Optimize MS Method check_sensitivity->optimize_ms Yes success Problem Solved check_sensitivity->success No increase_conc_time->success validate_pathway->success use_serine_free_media->success optimize_ms->success

Caption: Troubleshooting Low Isotopic Enrichment.

References

Overcoming analytical hurdles in L-Serine-d2 detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of L-Serine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying this compound?

A1: The primary challenge in quantifying this compound is preventing hydrogen-deuterium (H/D) exchange during sample preparation and analysis. Deuterium (B1214612) atoms on hydroxyl or amine groups are readily exchangeable, but this compound is typically labeled on the carbon backbone (e.g., at the C3 position), which makes the deuterium labels less susceptible to exchange under physiological conditions. However, harsh chemical conditions, such as strong acids or bases, or high temperatures during sample processing can still lead to the loss of deuterium, resulting in inaccurate quantification.[1] It is crucial to use mild extraction and processing conditions to maintain the isotopic integrity of the analyte.

Q2: How can I prevent the loss of deuterium from this compound during sample preparation?

A2: To prevent H/D exchange, it is recommended to:

  • Use mild extraction methods: Protein precipitation with cold organic solvents like acetonitrile (B52724) or methanol (B129727) is a preferred method.[2]

  • Avoid strong acids and bases: If pH adjustment is necessary, use buffers close to neutral pH.

  • Keep samples cold: Perform all extraction and handling steps on ice or at 4°C to minimize potential degradation and exchange reactions.

  • Limit exposure to elevated temperatures: Avoid prolonged heating of samples. If evaporation is necessary, use a gentle stream of nitrogen at room temperature.

Q3: What type of analytical method is best suited for this compound detection?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound. This technique offers high sensitivity and selectivity, allowing for the differentiation of this compound from its unlabeled counterpart and other matrix components. Chiral chromatography may be necessary if separation from D-Serine-d2 is required.[3]

Q4: What are the recommended mass transitions for this compound in an MS/MS experiment?

A4: The specific mass transitions (precursor and product ions) for this compound will depend on the exact deuteration pattern. For L-Serine (3,3-d2), the expected precursor ion ([M+H]⁺) is m/z 108.1. A common fragmentation of serine results in the loss of the carboxyl group and water. Therefore, a likely product ion would be m/z 62.1. It is always recommended to optimize these transitions by infusing a standard solution of this compound into the mass spectrometer. For comparison, a common transition for unlabeled L-Serine is m/z 106.1 > 60.0.[4]

Q5: What is a suitable internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled version of L-Serine with a different isotopic enrichment, such as L-Serine-¹³C₃,¹⁵N or L-Serine-d3. Using a stable isotope-labeled internal standard helps to correct for matrix effects and variations in sample preparation and instrument response. If a different deuterated version is used, ensure there is no isotopic overlap in the MS/MS channels.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.2. Suboptimal MS Parameters: Ion source or collision energy settings are not optimized for this compound.3. Analyte Degradation/Exchange: Loss of deuterium or degradation of the molecule during sample preparation.4. Matrix Effects: Ion suppression from co-eluting matrix components.1. Optimize the protein precipitation protocol (e.g., solvent-to-sample ratio, vortexing time). Consider solid-phase extraction (SPE) for cleaner samples.2. Infuse a standard solution of this compound to optimize source voltage, gas flows, and collision energy.3. Review the sample preparation protocol to ensure mild conditions (neutral pH, low temperature).4. Improve chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard to compensate for suppression.
High Background Signal 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.2. Matrix Interference: Complex biological samples can have high chemical noise.3. Carryover: Residual analyte from a previous injection.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Employ a more rigorous sample cleanup method like SPE.3. Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent.
Peak Tailing or Splitting 1. Poor Chromatography: Issues with the analytical column or mobile phase.2. Column Overload: Injecting too much analyte.3. Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Ensure the mobile phase pH is compatible with the column. Check for column voids or contamination; if necessary, replace the column.2. Reduce the injection volume or dilute the sample.3. The injection solvent should be as close in composition to the initial mobile phase as possible.
Inconsistent Retention Time 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated between injections.2. Fluctuating Pump Pressure: Air bubbles or leaks in the LC system.3. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component.1. Increase the equilibration time in the gradient program.2. Purge the LC pumps to remove air bubbles and check for leaks.3. Prepare fresh mobile phase daily and keep solvent bottles capped.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma
  • Preparation: Thaw plasma samples on ice. Prepare a stock solution of this compound and the internal standard (e.g., L-Serine-¹³C₃,¹⁵N) in a suitable solvent like 10% methanol in water.

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard to the desired concentration.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For chiral separation, a specialized chiral column would be required.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transitions for this compound and the internal standard.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Example LOQ in PlasmaReference
L-Serine (unlabeled) 106.160.00.1 µg/mL
This compound (3,3-d2) 108.1 (Predicted)62.1 (Predicted)Not specifiedN/A
(D,L)-Serine-d3 (IS) 109.163.0Not specified
D-Serine (derivatized) 231.5106.10.19 nmol/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Cold Acetonitrile) is_spike->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute filter_sample Filter reconstitute->filter_sample lc_injection Inject into LC-MS/MS filter_sample->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_solutions Solutions start Low or No Signal check_ms Check MS Parameters (Tune with Standard) start->check_ms check_sample_prep Review Sample Prep (Extraction & Stability) start->check_sample_prep check_chromatography Evaluate Chromatography (Peak Shape, Retention) start->check_chromatography optimize_ms Optimize Source & Collision Energy check_ms->optimize_ms improve_extraction Improve Extraction Recovery (e.g., SPE) check_sample_prep->improve_extraction check_stability Ensure Mild Conditions (Low Temp, Neutral pH) check_sample_prep->check_stability troubleshoot_lc Troubleshoot LC System (Column, Mobile Phase) check_chromatography->troubleshoot_lc

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: L-Serine-d2 Metabolomics Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in L-Serine-d2 metabolomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound stable isotope tracing, and what are its primary applications?

A1: Stable isotope tracing using this compound (L-Serine labeled with two deuterium (B1214612) atoms) is a powerful technique to track the metabolic fate of serine within a biological system.[1] By introducing this labeled compound, researchers can follow the deuterium atoms as they are incorporated into downstream metabolites.[1] This allows for the elucidation of metabolic pathways and the quantification of metabolic flux, which is the rate of turnover of metabolites through a pathway.[1][2] Key applications include studying the impact of genetic alterations on metabolism, identifying altered metabolic pathways in diseases like cancer, and assessing the effects of therapeutic agents on cellular metabolism.[2]

Q2: What are the key steps in a typical this compound metabolomics experiment?

A2: A standard workflow involves several critical stages: experimental design, introduction of the this compound tracer, sample collection and preparation, data acquisition using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and data analysis. The process begins with culturing cells or preparing the biological system, followed by introducing media containing the this compound tracer. After a specific incubation period to allow for metabolic processing, metabolites are extracted from the samples. These extracts are then analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the abundance and isotopic enrichment of various metabolites. The final step involves processing the raw data to identify metabolites and quantify the incorporation of the deuterium label.

Q3: Which analytical platform is better for this analysis: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?

A3: Both MS and NMR can be used, but they offer different advantages. Mass Spectrometry, especially LC-MS, is generally preferred due to its superior sensitivity and ability to detect a wider range of metabolites at lower concentrations. It can distinguish isotopologues (molecules of the same metabolite that differ in their isotopic composition) based on their mass-to-charge ratio. NMR is less sensitive but provides detailed information about the specific position of the labeled atoms within a molecule, which can be crucial for distinguishing between different metabolic pathways that produce the same end-product. For most flux analysis studies, high-resolution mass spectrometry is the more common and accessible choice.

Q4: What is Mass Isotopologue Distribution (MID) and why is it important?

A4: Mass Isotopologue Distribution (MID) refers to the fractional abundance of all isotopologues of a specific metabolite. For example, after introducing this compound, a downstream metabolite like glycine (B1666218) might exist in several forms: unlabeled (M+0), containing one deuterium atom (M+1), or containing two deuterium atoms (M+2). The MID is the percentage of the total pool of that metabolite that each of these forms represents. Calculating the MID is a critical step in data analysis that provides quantitative insights into the contribution of the tracer (L-Serine) to the production of other metabolites, thereby revealing the activity of specific metabolic pathways.

Troubleshooting Guide

This guide addresses common problems encountered during this compound metabolomics experiments, from sample analysis to data interpretation.

Problem 1: Low or No Signal Intensity for Labeled Metabolites

  • Possible Cause 1: Inefficient Tracer Uptake: The cells or biological system may not be efficiently taking up the this compound from the medium.

    • Solution: Verify the health and metabolic activity of your cell culture. Ensure cells are in the exponential growth phase during labeling. Optimize the concentration of the this compound tracer and the incubation time. For in vivo studies, consider the route and timing of administration.

  • Possible Cause 2: Poor Metabolite Extraction: The extraction protocol may not be effective for the target metabolites, leading to significant loss.

    • Solution: Test different extraction solvents and methods. A common method for polar metabolites is a cold 80% methanol (B129727) extraction. Ensure rapid quenching of metabolic activity by using ice-cold solvents and keeping samples cold to prevent enzymatic degradation.

  • Possible Cause 3: Suboptimal Mass Spectrometry Parameters: The MS instrument may not be properly tuned for the target analytes.

    • Solution: Infuse a standard solution of the expected labeled metabolites to optimize source parameters (e.g., spray voltage, gas flows) and tune precursor/product ion transitions for maximum sensitivity. Configure the mass spectrometer to acquire data with high resolution (>60,000) to accurately resolve different isotopologues.

Problem 2: High Variability and Inconsistent Isotope Enrichment Across Replicates

  • Possible Cause 1: Batch Effects: Analyzing a large number of samples in different batches can introduce systematic variation due to changes in instrument performance over time.

    • Solution: Randomize the injection order of your samples. Include quality control (QC) samples (a pooled mixture of all experimental samples) at regular intervals throughout the analytical run to monitor and correct for instrument drift. Use normalization methods, such as adjusting to the median of bridge samples or using labeled internal standards, to correct for batch-to-batch variation.

  • Possible Cause 2: Inconsistent Sample Handling: Minor differences in sample collection, quenching, or extraction timing can lead to significant metabolic changes.

    • Solution: Standardize all sample handling procedures meticulously. For tissue samples, minimize the time between resection and snap-freezing to prevent changes in metabolite levels and enrichment. Use automated liquid handlers for extraction if possible to improve consistency.

  • Possible Cause 3: Data Normalization Issues: Improper data normalization can either fail to remove unwanted variation or introduce new artifacts.

    • Solution: Avoid simple normalization techniques like Total Ion Current (TIC) normalization, as they can be unreliable for metabolomics data. Instead, consider more robust methods like normalizing to a set of stable internal standards or using advanced algorithms provided by software tools like NOREVA or NormalizeMets.

Problem 3: Difficulty in Data Interpretation and Pathway Analysis

  • Possible Cause 1: Incorrectly Handled Missing Values or Zeros: Metabolomics data often contains missing values or zeros, which can represent a metabolite that is absent or below the limit of detection. Mishandling these can severely bias statistical analysis.

    • Solution: Avoid replacing missing values with a single constant like zero. Use more sophisticated imputation methods, such as k-nearest neighbors (k-NN) or replacing missing values with half of the minimum observed value for that metabolite. Classify zeros as either technical (failed peak picking) or biological (true absence) before imputation.

  • Possible Cause 2: Overinterpretation of Unannotated Peaks: It is common in untargeted metabolomics to detect many features (m/z-retention time pairs) that cannot be confidently identified.

    • Solution: Do not assign pathway information to unannotated peaks based solely on a mass match to a database. Prioritize statistical analysis on confidently identified metabolites. Use tandem MS (MS/MS) fragmentation data to confirm the identity of key features.

  • Possible Cause 3: Natural Isotope Abundance: All naturally occurring elements have heavy isotopes (e.g., ¹³C). This natural abundance must be corrected for to accurately determine the enrichment from the this compound tracer.

    • Solution: Use specialized software tools (e.g., INCA, SumoFlux) that automatically correct for the natural abundance of all relevant isotopes when calculating Mass Isotopologue Distributions (MIDs). This correction is essential for accurate flux calculations.

Experimental Protocols

Protocol: this compound Tracing in Cultured Cells and LC-MS Analysis

This protocol provides a general methodology for a stable isotope tracing experiment using adherent cells.

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Culture cells in their standard growth medium overnight to allow for adherence and recovery.

  • Tracer Labeling:

    • Prepare the labeling medium. This is typically a custom medium lacking unlabeled L-Serine, supplemented with this compound at the desired final concentration (e.g., the same concentration as serine in the standard medium). Ensure the medium also contains other necessary components like dialyzed fetal bovine serum to avoid interference from unlabeled metabolites in the serum.

    • Aspirate the standard growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and return them to the incubator. The labeling duration depends on the pathways of interest; for central carbon metabolism, time points between 15 minutes and 24 hours are common.

  • Metabolite Extraction:

    • To quench metabolism, quickly aspirate the labeling medium and immediately wash the cells with ice-cold normal saline.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the entire cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds, then centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for chromatographic separation (e.g., a mixture of water and acetonitrile).

    • Use a chromatographic method appropriate for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Set up the LC gradient for HILIC separation (typically a gradient from high to low organic solvent content).

    • Configure the high-resolution mass spectrometer to acquire data in full scan mode with a mass resolution of >60,000.

    • Inject the samples and acquire the data. Include QC samples and blanks throughout the run.

Data Presentation

Quantitative data from this compound tracing experiments are often summarized in tables showing the Mass Isotopologue Distribution (MID). This allows for easy comparison of labeling patterns across different experimental conditions.

Table 1: Example Mass Isotopologue Distribution (MID) of Glycine

Sample GroupM+0 (%)M+1 (%)M+2 (%)
Control - Condition A 95.2 ± 1.54.1 ± 1.20.7 ± 0.4
Treatment - Condition A 88.6 ± 2.19.3 ± 1.82.1 ± 0.8
Control - Condition B 65.7 ± 3.428.9 ± 2.95.4 ± 1.1
Treatment - Condition B 75.1 ± 2.819.5 ± 2.55.4 ± 0.9
Data are presented as mean fractional abundance ± standard deviation for n=3 biological replicates. M+0 is the unlabeled isotopologue, M+1 contains one deuterium atom, and M+2 contains two deuterium atoms.

Visualizations

Experimental and Data Analysis Workflows

experimental_workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase exp_design 1. Experimental Design (Cell Culture) labeling 2. This compound Labeling exp_design->labeling sampling 3. Sample Quenching & Collection labeling->sampling extraction 4. Metabolite Extraction sampling->extraction lcms 5. LC-MS Analysis extraction->lcms processing 6. Raw Data Processing lcms->processing correction 7. Isotope Correction & MID Calculation processing->correction stats 8. Statistical Analysis & Flux Modeling correction->stats interpretation 9. Biological Interpretation stats->interpretation

Caption: General workflow for this compound stable isotope tracing experiments.

data_analysis_pipeline rawData Raw LC-MS Data (.mzML, .raw) peakPicking 1. Peak Picking & Feature Detection (e.g., XCMS) rawData->peakPicking alignment 2. Retention Time Alignment peakPicking->alignment normalization 3. Data Normalization (e.g., by QC samples, internal standards) alignment->normalization featureMatrix Feature Matrix (Intensity Table) normalization->featureMatrix correction 4. Natural Abundance Correction featureMatrix->correction midCalc 5. Mass Isotopologue Distribution (MID) Calculation correction->midCalc fluxModeling 6. Metabolic Flux Analysis (e.g., INCA, VANTED) midCalc->fluxModeling pathwayAnalysis 7. Pathway Enrichment & Visualization fluxModeling->pathwayAnalysis biolInterpretation Biological Insights pathwayAnalysis->biolInterpretation

Caption: Detailed pipeline for processing stable isotope tracing metabolomics data.

Serine Metabolism and Tracer Incorporation

serine_pathway serine_d2 This compound (Tracer) glycine Glycine-d2 serine_d2->glycine SHMT2 cysteine Cysteine serine_d2->cysteine sphingolipids Sphingolipids (Labeled) serine_d2->sphingolipids ps Phosphatidylserine (Labeled) serine_d2->ps one_carbon One-Carbon Pool (e.g., Formate-d1) glycine->one_carbon purines Purines (Labeled) one_carbon->purines

Caption: Simplified view of this compound incorporation into key metabolic pathways.

References

Validation & Comparative

Validating L-Serine-d2 Tracing Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope tracing using deuterated L-Serine (L-Serine-d2) is a powerful technique to probe the intricacies of one-carbon metabolism and related pathways critical in various physiological and pathological states, including cancer. The validation of these studies hinges on a multi-faceted approach, encompassing careful experimental design, precise analytical measurements, and thorough data analysis. This guide outlines the key steps and comparisons to alternative tracers to ensure the integrity of your research findings.

Core Principles of Validation

The primary goal of validation is to confirm that the observed isotopic enrichment in downstream metabolites accurately reflects the metabolic flux from this compound. This involves:

  • Analytical Method Validation: Ensuring the mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy method can accurately and precisely detect and quantify this compound and its labeled metabolites.

  • Biological System Controls: Employing appropriate controls to account for potential confounding factors and to confirm the specificity of the tracer.

  • Comparison with Alternative Tracers: Benchmarking this compound tracing results against those obtained with other established serine tracers, such as uniformly carbon-13 labeled L-Serine ([U-¹³C]-Serine).

Comparison of L-Serine Tracers

The choice of isotopic tracer can significantly influence the interpretation of metabolic flux. While this compound is a valuable tool, it is essential to understand its characteristics in comparison to other commonly used tracers.

TracerPrincipleAdvantagesDisadvantages
This compound Tracks the deuterium (B1214612) atoms from serine as they are incorporated into downstream metabolites.- Lower cost compared to ¹³C-labeled tracers.- Can provide insights into redox metabolism.- Potential for kinetic isotope effects.- Deuterium exchange with water can complicate data interpretation.[1][2]
[U-¹³C]-Serine Tracks all carbon atoms from serine, providing a comprehensive view of carbon fate.- Considered the gold standard for tracing carbon backbones.- Less prone to kinetic isotope effects compared to deuterium.[3]- Higher cost.- Does not directly provide information on redox state.
[¹⁵N]-Serine Tracks the nitrogen atom from serine.- Useful for studying nitrogen metabolism and amino acid transamination reactions.- Provides limited information on the carbon fate of serine.
[1,2-¹³C₂]-Glucose Traces the de novo synthesis of serine from glucose.- Allows for the quantification of the contribution of glycolysis to serine biosynthesis.[4]- Does not directly trace the fate of exogenous serine.

Experimental Protocols for Validation

To ensure the reliability of this compound tracing data, a series of validation experiments should be performed. Below are detailed protocols for key validation steps.

Protocol 1: Mass Spectrometry Method Validation

Objective: To establish the accuracy, precision, linearity, and sensitivity of the analytical method for detecting this compound and its key downstream metabolites (e.g., glycine, cysteine).

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of unlabeled and this compound labeled serine, glycine, and cysteine.

  • Sample Derivatization: Derivatize the standards and biological samples to improve chromatographic separation and ionization efficiency. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis.[5]

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized samples using a validated mass spectrometry method.

  • Data Analysis:

    • Linearity: Assess the linearity of the standard curves by plotting the peak area ratio of the labeled to unlabeled analyte against concentration.

    • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (reproducibility) by analyzing quality control (QC) samples at low, medium, and high concentrations within the standard curve range. Within-run imprecision should ideally be <3% and between-run imprecision <13%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: Isotopic Steady-State Confirmation

Objective: To determine the time required for the isotopic enrichment of intracellular serine and its downstream metabolites to reach a steady state after the introduction of this compound.

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium containing this compound for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction: At each time point, quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of serine, glycine, and other relevant metabolites.

  • Data Analysis: Plot the fractional enrichment of each metabolite over time. The time at which the enrichment plateaus indicates the achievement of isotopic steady state. This is crucial for accurate metabolic flux analysis.

Protocol 3: Comparative Tracing with [U-¹³C]-Serine

Objective: To compare the metabolic fate of serine traced with this compound versus [U-¹³C]-Serine to identify any potential discrepancies due to isotopic effects or tracer-specific metabolism.

Methodology:

  • Parallel Labeling Experiments: Conduct parallel cell culture experiments, labeling one set of cells with this compound and another with [U-¹³C]-Serine under identical conditions.

  • Metabolite Extraction and Analysis: Extract and analyze intracellular metabolites from both sets of experiments using mass spectrometry.

  • Data Analysis:

    • Calculate the fractional enrichment of key downstream metabolites (e.g., glycine, one-carbon units in nucleotides) from both tracers.

    • Compare the relative contributions of serine to different pathways as determined by each tracer. Any significant differences may indicate an isotopic effect of deuterium.

Data Presentation and Visualization

Clear and concise presentation of quantitative data is crucial for interpreting and communicating the results of validation studies.

Table 1: Quantitative Comparison of Serine Tracers
MetaboliteFractional Enrichment from this compound (Mean ± SD)Fractional Enrichment from [U-¹³C]-Serine (Mean ± SD)p-value
GlycineDataDataData
CysteineDataDataData
Purines (M+1 from d2, M+2 from ¹³C)DataDataData
Pyrimidines (M+1 from d2, M+2 from ¹³C)DataDataData

This table should be populated with experimental data to directly compare the labeling patterns from this compound and [U-¹³C]-Serine.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental and analytical workflows.

ValidationWorkflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Validation Tracer This compound or Alternative Tracer CellCulture Cell Culture Labeling Tracer->CellCulture MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction Derivatization Derivatization (e.g., MTBSTFA) MetaboliteExtraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis RawData Raw MS Data MS_Analysis->RawData DataProcessing Data Processing & Natural Isotope Correction RawData->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Validation Validation Checks (QC, Steady-State) DataProcessing->Validation Comparison Comparison with Alternative Tracers FluxAnalysis->Comparison Validation->Comparison Results Validated Results Comparison->Results

Caption: Experimental and analytical workflow for validating this compound tracing studies.

SerineMetabolism cluster_one_carbon One-Carbon Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_other Other Fates Serine This compound Glycine Glycine (d-labeled) Serine->Glycine Homocysteine Homocysteine Serine->Homocysteine + Homocysteine Phospholipids Phospholipids Serine->Phospholipids Sphingolipids Sphingolipids Serine->Sphingolipids CH2THF 5,10-CH2-THF (d-labeled) Glycine->CH2THF THF THF Purines Purine Synthesis CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine (d-labeled) Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Caption: Key metabolic pathways traced by this compound.

Conclusion

References

A Head-to-Head Comparison: L-Serine-d2 vs. 13C-L-Serine for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic labeling, the choice of isotopic tracer is a critical decision that directly impacts the accuracy and reliability of experimental outcomes. L-serine, a non-essential amino acid, is a central player in numerous metabolic pathways, making its isotopically labeled forms invaluable for tracing cellular metabolism. This guide provides an objective comparison of two commonly used stable isotope-labeled serine variants: L-Serine-d2 (deuterated) and 13C-L-Serine (carbon-13 labeled).

The selection between deuterium (B1214612) and carbon-13 labeling for L-serine in metabolic studies hinges on the specific experimental goals and the analytical techniques employed. While both serve as effective tracers, their fundamental physical and chemical differences can lead to distinct experimental behaviors and potential artifacts. This comparison guide outlines the key performance metrics, supported by established principles of stable isotope labeling, to aid researchers in making an informed choice.

Performance Comparison: this compound vs. 13C-L-Serine

The ideal stable isotope-labeled internal standard or tracer should exhibit behavior identical to its unlabeled counterpart, with the exception of its mass. This ensures that it is processed and analyzed in the same manner, allowing for accurate quantification and metabolic tracing. However, the choice between deuterium and carbon-13 isotopes introduces subtle but significant differences.

MetricThis compound (Deuterated)13C-L-Serine (Carbon-13 Labeled)Key Considerations
Accuracy & Precision Can be compromised due to potential chromatographic separation from the unlabeled analyte (isotope effect), which may lead to differential ion suppression in mass spectrometry.[1][2]Generally offers higher accuracy and precision as the larger mass difference has a negligible effect on chromatographic retention time, ensuring co-elution with the unlabeled analyte.[1][2]The position and number of deuterium atoms can influence the magnitude of the chromatographic shift.
Kinetic Isotope Effect (KIE) The stronger C-D bond compared to the C-H bond can lead to a significant kinetic isotope effect, potentially altering the rate of enzymatic reactions involving serine. This can be a disadvantage for metabolic flux analysis but an advantage for mechanistic studies.The C-C bond strength is less affected by the 13C isotope, resulting in a negligible KIE for most biological reactions. This makes it a more reliable tracer for quantitative metabolic flux analysis.The KIE of deuterated compounds can provide valuable insights into reaction mechanisms and rate-limiting steps.
Isotopic Stability Deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl or amine groups), can be susceptible to exchange with protons in aqueous solutions, leading to label loss and inaccurate quantification. Careful selection of the deuteration site to non-exchangeable positions is crucial.[2]The 13C label is integrated into the carbon backbone of the molecule and is highly stable under typical experimental conditions, with no risk of exchange.The stability of the label is paramount for long-term cell culture experiments.
Cost Generally less expensive to synthesize.Typically more expensive to produce due to the higher cost of 13C-labeled starting materials and more complex synthetic routes.The higher initial cost of 13C-L-Serine may be justified by the increased reliability and accuracy of the data, potentially saving time on method development and data interpretation.
Mass Spectrometry The lower mass shift compared to 13C may result in overlapping isotopic envelopes with the unlabeled analyte, complicating data analysis, especially for high-resolution instruments.The larger mass shift provides a clear separation of isotopic peaks from the unlabeled analyte, simplifying data analysis and improving quantification accuracy.The choice of mass spectrometer and its resolution capabilities should be considered.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic labeling experiments. Below are representative protocols for cell culture-based experiments using either this compound or 13C-L-Serine.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with 13C-L-Serine for Quantitative Proteomics

This protocol is adapted from established SILAC methods.

1. Cell Culture and Adaptation:

  • Culture cells in a "light" SILAC medium (DMEM or RPMI 1640 lacking L-lysine and L-arginine) supplemented with normal L-lysine and L-arginine, and a "heavy" SILAC medium supplemented with 13C-labeled L-lysine and L-arginine. For serine tracing, use a custom medium also lacking L-serine.
  • Grow cells for at least five to six cell doublings in the respective media to ensure >95% incorporation of the labeled amino acids.
  • Monitor incorporation efficiency by mass spectrometry of a small cell lysate sample.

2. Experimental Treatment:

  • Once complete labeling is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.

3. Cell Harvesting and Lysis:

  • Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
  • Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Protein Digestion:

  • Perform in-solution or in-gel digestion of the protein lysate using trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
  • The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass due to the 13C label.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

Protocol 2: Metabolic Tracing with this compound for Metabolomics

This protocol outlines a general approach for tracing the metabolic fate of this compound.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.
  • On the day of the experiment, replace the standard medium with a medium containing this compound at a known concentration. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.
  • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  • Scrape the cells and collect the cell lysate.
  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system.
  • Use a chromatographic method that provides good separation of serine and its expected downstream metabolites (e.g., glycine, pyruvate).

4. Data Analysis:

  • Identify and quantify the isotopologues of serine and its metabolites based on their accurate mass and retention times.
  • Determine the fractional enrichment of the deuterium label in each metabolite over time to elucidate the metabolic pathways and fluxes. Be mindful of potential chromatographic shifts between the deuterated and non-deuterated forms of the metabolites.

Visualizations

Serine Metabolic Pathways

The following diagram illustrates the central role of L-serine in cellular metabolism, including its synthesis from glycolysis and its contributions to one-carbon metabolism, and the synthesis of other essential biomolecules.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_other_fates Other Metabolic Fates Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT1/2 THF Tetrahydrofolate Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine Glycine->L-Serine SHMT1/2 5,10-Methylene-THF 5,10-Methylene- Tetrahydrofolate THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Methionine Cycle Methionine Cycle 5,10-Methylene-THF->Methionine Cycle Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture_Light Culture in 'Light' Medium (e.g., 12C-L-Serine) Mixing Mix Cell Populations (1:1) Culture_Light->Mixing Culture_Heavy Culture in 'Heavy' Medium (e.g., 13C-L-Serine or this compound) Treatment Experimental Treatment Culture_Heavy->Treatment Treatment->Mixing Lysis Cell Lysis Mixing->Lysis Protein_Digestion Protein Digestion (for Proteomics) or Metabolite Extraction Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Processing Data Processing & Identification LC_MS->Data_Processing Quantification Relative Quantification (Heavy/Light Ratios) Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

A Researcher's Guide to Utilizing Unlabeled L-Serine as a Control in L-Serine-d2 Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope tracing has emerged as a powerful technique to elucidate the intricate pathways of cellular metabolism. The use of deuterated L-Serine (L-Serine-d2) allows for the precise tracking of serine's fate within various biosynthetic and signaling pathways. However, the foundation of a robust stable isotope tracing experiment lies in the meticulous design of its control group. This guide provides a comprehensive comparison of using unlabeled L-Serine as a control for this compound experiments, complete with experimental protocols, comparative data, and visual workflows to ensure the integrity and clarity of your research findings.

The Critical Role of the Unlabeled Control

When conducting metabolic flux analysis with this compound, the primary goal is to measure the incorporation of the stable isotope into downstream metabolites. The use of unlabeled L-Serine as a control is essential for several reasons:

  • Baseline Metabolism: The unlabeled L-Serine control group allows researchers to establish the baseline metabolic state of the cells or organism. This provides a crucial reference point to distinguish the metabolic shifts caused by the introduction of the deuterated tracer from the inherent metabolic activity.

  • Isotopic Enrichment Correction: Mass spectrometry analysis of the this compound treated group will show a mixture of labeled and unlabeled metabolites. The data from the unlabeled L-Serine control group is vital for correcting for the natural abundance of isotopes and accurately calculating the true isotopic enrichment in the experimental group.

  • Assessing Perturbation: The introduction of any external metabolite, even a natural one like L-Serine, can potentially alter cellular metabolism. By comparing the unlabeled L-Serine control to a vehicle-only control, researchers can assess any metabolic perturbations caused by the increased serine concentration itself, independent of the isotopic label.

Comparative Performance: Unlabeled L-Serine vs. This compound

The primary difference between the two lies in the presence of deuterium (B1214612) atoms in this compound, which allows it to be distinguished by mass spectrometry. From a biological standpoint, unlabeled L-Serine and this compound are expected to have nearly identical biochemical properties and participate in the same metabolic pathways. However, it is crucial to confirm this assumption within the experimental context. The following table summarizes the expected comparative data when analyzing key downstream metabolites.

MetaboliteExpected Outcome in Unlabeled L-Serine ControlExpected Outcome in this compound Experimental GroupRationale
Intracellular L-Serine Pool Increased concentration of unlabeled L-Serine (M+0).Increased concentration of this compound (M+2) and a corresponding decrease in the relative abundance of unlabeled L-Serine.Demonstrates successful uptake of the respective serine forms.
Glycine Increased concentration of unlabeled Glycine (M+0).Detection of labeled Glycine (M+1 or M+2, depending on the specific deuteration pattern of this compound) alongside unlabeled Glycine.L-Serine is a direct precursor to Glycine via the enzyme Serine Hydroxymethyltransferase (SHMT).
Phosphatidylserine Increased abundance of lipid species containing unlabeled serine.Incorporation of the deuterated serine headgroup into phosphatidylserine, resulting in a mass shift.L-Serine is a key component in the synthesis of this important membrane phospholipid.
Cysteine Potential increase in unlabeled cysteine levels.Potential detection of labeled cysteine, indicating flux through the transsulfuration pathway.L-Serine contributes its carbon backbone to the synthesis of cysteine.
Purine (B94841) Nucleotides (e.g., ATP, GTP) No direct labeling observed.Incorporation of the deuterated one-carbon unit from this compound into the purine ring structure, leading to labeled nucleotides.The one-carbon metabolism pathway, fueled by serine, is essential for de novo purine synthesis.

Experimental Protocols

A meticulously designed experimental protocol is paramount for obtaining reliable and reproducible data. Below is a detailed methodology for a typical in vitro stable isotope tracing experiment using unlabeled L-Serine as a control.

Cell Culture and Media Preparation
  • Base Medium: Utilize a serine-free basal medium (e.g., custom DMEM/RPMI) to ensure that the only source of exogenous serine is from the experimental supplementation.

  • Supplementation: Prepare two types of media:

    • Control Medium: Base medium supplemented with a known concentration of unlabeled L-Serine (e.g., 200 µM).

    • Experimental Medium: Base medium supplemented with the same concentration of this compound.

  • Serum: Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids and other small molecules from the serum.[1]

Experimental Procedure
  • Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of the experiment.

  • Adaptation: Culture cells in the respective control or experimental medium for a sufficient period (e.g., 24-48 hours) to allow for metabolic adaptation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for analysis.

    • Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled and unlabeled metabolites.[2][3][4][5]

Visualizing the Workflow and Pathways

Understanding the flow of the experiment and the metabolic pathways involved is crucial for interpretation.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: Seed Cells media_prep Prepare Control (Unlabeled L-Serine) & Experimental (this compound) Media start->media_prep adaptation Adapt Cells to Respective Media media_prep->adaptation extraction Metabolite Extraction adaptation->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis: Isotopic Enrichment & Flux Calculation lcms->data_analysis end End: Comparative Results data_analysis->end

Caption: Experimental workflow for this compound tracing with an unlabeled L-Serine control.

L_Serine_Metabolism L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT Phosphatidylserine Phosphatidylserine L_Serine->Phosphatidylserine Cysteine Cysteine L_Serine->Cysteine Transsulfuration D_Serine D-Serine L_Serine->D_Serine Serine Racemase One_Carbon One-Carbon Metabolism Glycine->One_Carbon Purines Purine Synthesis One_Carbon->Purines

Caption: Key metabolic pathways of L-Serine.

Conclusion

The use of unlabeled L-Serine as a control is a cornerstone of well-designed this compound stable isotope tracing experiments. It provides the necessary baseline for accurate data interpretation and ensures that the observed metabolic changes are a direct result of the isotopic labeling and not confounding experimental variables. By following the detailed protocols and understanding the comparative data presented in this guide, researchers can confidently and accurately delineate the metabolic fate of serine, paving the way for new discoveries in health and disease.

References

L-Serine-d2 vs. Radioactive Isotopes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biomedical research, tracer studies are indispensable for elucidating metabolic pathways, understanding drug disposition, and developing new therapeutics. The choice of isotopic label is a critical decision that can significantly impact experimental design, safety protocols, and the quality of data obtained. This guide provides a comprehensive comparison between the use of L-Serine labeled with deuterium (B1214612) (L-Serine-d2), a stable isotope, and L-Serine labeled with radioactive isotopes (e.g., ¹⁴C or ³H).

At a Glance: this compound vs. Radioactive Isotopes

FeatureThis compound (Stable Isotope)Radioactive Isotopes (e.g., ¹⁴C, ³H)
Safety Non-radioactive, posing no radiation risk to researchers or subjects. Safe for human studies.[1]Emit ionizing radiation, requiring strict safety protocols, specialized handling, and disposal procedures.[2] Poses health risks with exposure.
Detection Methods Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]Scintillation counting, autoradiography, and Positron Emission Tomography (PET).[3]
Sensitivity High, especially with modern high-resolution mass spectrometers.Extremely high, capable of detecting very low concentrations of the tracer.
Data Richness MS provides detailed information on the mass shift, allowing for the quantification of isotopologue distribution and metabolic flux analysis.[3]Primarily provides quantitative data on the total amount of radioactivity in a sample.
Experimental Duration Suitable for long-term studies as the isotope does not decay.Limited by the half-life of the radioisotope (e.g., ¹⁴C: 5,730 years, ³H: 12.3 years).
Cost Synthesis of deuterated compounds is generally less expensive than radiolabeling.The synthesis of radiolabeled compounds can be costly, and there are additional expenses for waste disposal and specialized equipment.
Regulatory Hurdles Fewer regulatory restrictions, especially for in vivo studies in humans.Highly regulated by governmental agencies, requiring licenses for purchase, use, and disposal.
Structural Impact Minimal impact on the chemical properties of the molecule, though a slight "isotope effect" can sometimes be observed.The introduction of a radioactive isotope does not alter the fundamental chemical structure.

Delving Deeper: A Technical Comparison

The fundamental difference between this compound and its radioactive counterparts lies in the stability of their isotopes. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen, while isotopes like Carbon-14 (¹⁴C) and Tritium (³H) are radioactive and undergo decay, emitting radiation. This distinction dictates nearly every aspect of their application in research.

Safety and Handling

The most significant advantage of this compound is its safety profile. As a non-radioactive compound, it does not pose the health risks associated with ionizing radiation, such as cellular damage. This makes it ideal for a broader range of applications, including studies involving human subjects, where the use of radioactive materials is highly restricted. The handling and disposal of this compound do not require the extensive and costly safety infrastructure mandated for radioactive compounds.

Radioactive isotopes, conversely, demand strict adherence to safety protocols to minimize exposure to personnel. This includes the use of shielded containers, dedicated workspaces, and rigorous monitoring. The disposal of radioactive waste is also a complex and expensive process governed by stringent regulations.

Analytical Methodologies and Data Quality

The detection methods for stable and radioactive isotopes are fundamentally different and yield distinct types of data.

  • This compound is typically analyzed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). This technique separates molecules based on their mass-to-charge ratio. The incorporation of deuterium atoms into L-Serine results in a predictable increase in its molecular weight, allowing researchers to distinguish it from its unlabeled counterpart. High-resolution mass spectrometry can provide detailed information on the number and position of deuterium atoms in metabolites, offering rich insights into metabolic pathways and flux rates.

  • Radioactive L-Serine is detected by measuring its radioactive decay. Techniques like liquid scintillation counting quantify the total radioactivity in a sample, providing a highly sensitive measure of the tracer's concentration. Autoradiography allows for the visualization of the distribution of the radiolabeled compound within tissues or on gels. While highly sensitive, these methods generally do not provide the detailed structural information that can be obtained with MS analysis of stable isotopes.

Experimental Protocols

Key Experiment: Metabolic Tracing of L-Serine in Cell Culture

This experiment aims to track the metabolic fate of L-Serine within a cellular system.

Experimental Workflow for this compound Tracing

experimental_workflow cluster_prep Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency media_exchange 2. Replace standard media with media containing this compound cell_culture->media_exchange incubation 3. Incubate for a defined time course media_exchange->incubation quenching 4. Quench metabolism (e.g., with cold methanol) incubation->quenching cell_lysis 5. Lyse cells and collect supernatant quenching->cell_lysis drying 6. Dry metabolite extract cell_lysis->drying resuspension 7. Resuspend in appropriate solvent drying->resuspension lcms 8. Analyze by LC-MS/MS resuspension->lcms data_analysis 9. Identify and quantify labeled metabolites lcms->data_analysis

Caption: Workflow for this compound metabolic tracing.

Methodology:

  • Cell Culture: Plate and culture cells (e.g., HEK293, HeLa) in standard growth medium until they reach approximately 80% confluency.

  • Labeling: Remove the standard medium and replace it with a medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled L-Serine.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent suitable for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Detect and quantify the mass isotopologues of L-Serine and its downstream metabolites.

  • Data Analysis:

    • Process the raw data to identify and quantify the abundance of labeled and unlabeled metabolites.

    • Calculate the fractional enrichment of deuterium in each metabolite to determine metabolic flux.

L-Serine Metabolism and Key Signaling Pathways

L-Serine is a central player in cellular metabolism, contributing to a wide array of biosynthetic and signaling pathways. Understanding these pathways is crucial for interpreting the data from tracer experiments.

Overview of L-Serine Metabolism

l_serine_metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG L_Serine L-Serine Three_PG->L_Serine De novo synthesis Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Sphingolipids Sphingolipids L_Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L_Serine->Phosphatidylserine One_Carbon One-Carbon Metabolism (Folate Cycle) Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Methylation Methylation Reactions One_Carbon->Methylation

Caption: Key metabolic pathways involving L-Serine.

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. It is readily interconverted with glycine, a reaction that is a major source of one-carbon units for the folate cycle. These one-carbon units are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for cellular methylation reactions that regulate gene expression and protein function. L-Serine is also a precursor for the synthesis of other amino acids, such as cysteine, and is a key component of lipids like sphingolipids and phosphatidylserine, which are critical for cell membrane structure and signaling. Furthermore, L-serine can be converted to pyruvate, which can enter the citric acid cycle for energy production.

Conclusion

The choice between this compound and radioactive isotopes for tracer studies depends on the specific research question, available resources, and regulatory context. For many applications in metabolic research and drug development, the superior safety profile, reduced regulatory burden, and the rich, detailed data provided by mass spectrometry make this compound and other stable isotope-labeled compounds the preferred choice. While radioactive isotopes offer unparalleled sensitivity for certain applications, the advantages of stable isotopes in terms of safety and analytical depth are driving their increasing adoption in the scientific community. As analytical technologies continue to advance, the utility and accessibility of stable isotope tracers like this compound are poised to expand even further, enabling researchers to unravel the complexities of biological systems with greater precision and safety.

References

Cross-Validation of L-Serine-d2 Data: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled compounds, such as L-Serine-d2, is fundamental in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. The accuracy of the data generated relies heavily on the analytical methods employed. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by a summary of quantitative performance data, detailed experimental protocols, and visualizations of the analytical workflow and a relevant biological pathway.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and the complexity of the sample matrix. Below is a summary of typical quantitative performance characteristics for the analysis of L-Serine and its isotopologues by LC-MS/MS and qNMR.

Disclaimer: The following data is compiled from various sources and is intended to be representative. It does not reflect a direct head-to-head comparison from a single study.

ParameterLC-MS/MSQuantitative NMR (qNMR)Key Features
Limit of Detection (LOD) Low (nmol/mL to pmol/mL)High (~1 µM)LC-MS/MS offers significantly higher sensitivity, making it ideal for trace-level detection.
Limit of Quantification (LOQ) Low (nmol/mL to pmol/mL)[1]High (~5-10 µM)The higher LOQ of qNMR can be a limitation for low-abundance analytes.
Linearity Excellent (typically >0.99)Excellent (typically >0.99)Both methods provide a wide linear dynamic range for accurate quantification.
Precision (%RSD) <15%[1]<5%qNMR is known for its high precision and reproducibility.[2][3]
Selectivity High (based on mass-to-charge ratio)High (based on unique spectral signature)Both techniques are highly selective. LC-MS/MS excels in complex mixtures, while NMR provides detailed structural information.
Sample Throughput HighLow to MediumLC-MS/MS is generally faster for analyzing large numbers of samples.
Sample Preparation More complex (extraction, derivatization often required)Simpler (minimal sample cleanup)qNMR often requires less sample preparation, reducing the potential for analyte loss.

Mandatory Visualization

Signaling Pathway

L_Serine_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose Glucose L_Serine_Astrocyte L-Serine Glucose->L_Serine_Astrocyte PHGDH pathway Glycine Glycine L_Serine_Astrocyte->Glycine SHMT L_Serine_Neuron L-Serine L_Serine_Astrocyte->L_Serine_Neuron Serine Shuttle D_Serine D-Serine L_Serine_Neuron->D_Serine Serine Racemase (SR) NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Synaptic_Plasticity Synaptic Plasticity NMDA_Receptor->Synaptic_Plasticity Activation Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Cross_Validation_Workflow cluster_lcms LC-MS/MS Analysis cluster_nmr qNMR Analysis start Biological Sample (containing this compound) sample_prep Sample Preparation (e.g., Protein Precipitation, Extraction) start->sample_prep split Split Sample sample_prep->split lcms_deriv Derivatization (optional) split->lcms_deriv Aliquot 1 nmr_prep Addition of Internal Standard & Deuterated Solvent split->nmr_prep Aliquot 2 lcms_analysis LC-MS/MS Acquisition lcms_deriv->lcms_analysis lcms_quant Quantification (vs. Internal Standard) lcms_analysis->lcms_quant compare Data Comparison & Cross-Validation lcms_quant->compare nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_quant Quantification (Integration vs. Standard) nmr_analysis->nmr_quant nmr_quant->compare

References

Assessing the Biological Equivalence of L-Serine-d2 to L-Serine: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled compounds is crucial for designing and interpreting metabolic studies. This guide provides an objective comparison of L-Serine-d2 and L-Serine, focusing on their metabolic fates, potential kinetic isotope effects, and applications in research.

L-Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing to a wide array of biosynthetic and signaling pathways.[1][2] Its deuterated isotopologue, this compound, is frequently utilized as a stable isotope tracer to investigate these metabolic networks in vivo. The fundamental assumption underpinning such studies is that this compound is biologically equivalent to its naturally occurring counterpart, L-Serine. This guide examines the validity of this assumption by presenting the known metabolic roles of L-Serine and discussing the potential for kinetic isotope effects to influence the biological behavior of this compound.

Metabolic Profile of L-Serine and this compound

L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and is involved in numerous metabolic pathways.[2][3] The primary metabolic fates of L-Serine include:

  • Protein Synthesis: As a proteinogenic amino acid, L-Serine is a fundamental building block of proteins.

  • One-Carbon Metabolism: L-Serine is a major donor of one-carbon units to the folate and methionine cycles, which are essential for the synthesis of nucleotides (purines and pyrimidines) and for methylation reactions.[3]

  • Amino Acid Synthesis: It serves as a precursor for the synthesis of other amino acids, notably glycine (B1666218) and cysteine.

  • Lipid Synthesis: L-Serine is a key component in the synthesis of phospholipids (B1166683) (e.g., phosphatidylserine) and sphingolipids, which are critical for cell membrane structure and function.

  • Neurotransmitter Synthesis: In the brain, L-Serine is converted to D-Serine, a neuromodulator that acts as a co-agonist at NMDA receptors.

This compound, in which two hydrogen atoms on the β-carbon are replaced with deuterium (B1214612), is expected to follow the same metabolic pathways. Its use as a tracer relies on the principle that the deuterium label allows it to be distinguished from endogenous L-Serine by mass spectrometry, thereby enabling the tracking of its metabolic conversion into various downstream products.

The following table summarizes the key properties and metabolic roles of L-Serine and this compound.

FeatureL-SerineThis compound
Chemical Formula C₃H₇NO₃C₃H₅D₂NO₃
Molar Mass 105.09 g/mol 107.10 g/mol
Primary Metabolic Roles Protein synthesis, one-carbon metabolism, precursor for glycine, cysteine, phospholipids, sphingolipids, and D-Serine.Assumed to be identical to L-Serine; used as a tracer to study these pathways.
Biological Activity Metabolically active, involved in numerous cellular processes.Assumed to be biologically active and to participate in the same cellular processes as L-Serine.

Understanding the Kinetic Isotope Effect

While this compound is an invaluable tool for metabolic research, it is important to consider the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. Because deuterium is heavier than hydrogen, the C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slightly slower rate when a C-D bond must be broken.

For this compound, a primary KIE could be observed in reactions where a C-D bond on the β-carbon is cleaved. One such key metabolic conversion is the reaction catalyzed by serine hydroxymethyltransferase (SHMT), which converts L-Serine to glycine and provides a one-carbon unit to the folate cycle.

While the KIE for deuterated L-Serine in specific enzymatic reactions is not extensively documented in readily available literature, it is generally expected to be small. The widespread and successful use of this compound as a tracer in metabolic studies suggests that any kinetic differences between it and L-Serine are not significant enough to alter the overall qualitative understanding of metabolic pathways. However, for highly quantitative flux analysis, the potential for a KIE should be taken into consideration.

Experimental Protocols

The assessment of L-Serine metabolism using this compound as a tracer typically involves the following steps:

In Vivo Stable Isotope Tracer Study

Objective: To trace the metabolic fate of L-Serine in a biological system.

Materials:

  • This compound (e.g., L-Serine-3,3-d2)

  • Experimental subjects (e.g., cell cultures, animal models, or human participants)

  • Analytical instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Baseline Sampling: Collect biological samples (e.g., plasma, tissue biopsies) before the administration of the tracer to determine the natural abundance of L-Serine and its metabolites.

  • Tracer Administration: Administer a known amount of this compound to the experimental subjects. The route of administration (e.g., oral, intravenous) will depend on the study design.

  • Time-Course Sampling: Collect biological samples at various time points after tracer administration.

  • Metabolite Extraction: Extract metabolites from the collected biological samples.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to measure the isotopic enrichment of L-Serine and its downstream metabolites. This involves monitoring the mass-to-charge ratios of both the unlabeled (M+0) and labeled (M+2) forms of the metabolites.

  • Data Analysis: Calculate the isotopic enrichment and use this data to determine the flux through various metabolic pathways.

Visualizing L-Serine Metabolism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the central metabolic pathways of L-Serine and a typical experimental workflow for a stable isotope tracer study.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_metabolism L-Serine Metabolism cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Synthesis Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Phospholipids Phospholipids L-Serine->Phospholipids Sphingolipids Sphingolipids L-Serine->Sphingolipids D-Serine D-Serine L-Serine->D-Serine Serine Racemase One-Carbon Units One-Carbon Units Glycine->One-Carbon Units Nucleotide Synthesis Nucleotide Synthesis One-Carbon Units->Nucleotide Synthesis Methylation Methylation One-Carbon Units->Methylation

Caption: Central metabolic pathways of L-Serine.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Baseline_Sampling Baseline Sampling Tracer_Administration Administer this compound Baseline_Sampling->Tracer_Administration Time_Course_Sampling Time-Course Sampling Tracer_Administration->Time_Course_Sampling Metabolite_Extraction Metabolite Extraction Time_Course_Sampling->Metabolite_Extraction MS_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis

Caption: Experimental workflow for a stable isotope tracer study.

Conclusion

References

A comparative review of different deuterated L-Serine isotopes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Deuterated L-Serine Isotopes for Research Applications

This guide provides a comprehensive comparison of different deuterated L-serine isotopes, offering researchers, scientists, and drug development professionals a detailed overview of their performance, applications, and the experimental data supporting their use.

L-serine, a non-essential amino acid, is central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1][2] Its deuterated isotopologues are invaluable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating enzyme mechanisms.[3][4] The choice of a specific deuterated L-serine isotope can significantly impact experimental outcomes due to differences in isotopic purity, the position of deuterium (B1214612) labeling, and the kinetic isotope effect.

Comparative Data of Deuterated L-Serine Isotopes

The following table summarizes the key characteristics of commercially available deuterated L-serine isotopes to facilitate selection for specific research applications.

PropertyL-Serine-2,3,3-d3L-Serine-3,3-d2L-Serine-d7
Synonyms L-Serine-d3L-Serine-d2Perdeuterated L-Serine
Formula HOCD₂CD(NH₂)COOHHOCD₂CH(NH₂)COOHC₃D₇NO₃
Molecular Weight ~108.11 g/mol ~107.10 g/mol ~112.1 g/mol
Isotopic Purity Typically ≥98%Typically ≥98%Typically ≥98%
Common Applications Metabolic tracing, Metabolomics, Proteomics, NMR studies[5]Metabolic tracing, NMR studiesInternal standard for GC- or LC-MS, Metabolomics
Kinetic Isotope Effect A significant kinetic isotope effect has been observed with [2,3,3-D]l-serine in bacterial serine palmitoyltransferase (SPT), suggesting that the C-H bond cleavage at the C2 or C3 position is part of the rate-determining step in that specific enzymatic reaction.Less pronounced kinetic isotope effect compared to L-Serine-2,3,3-d3 in reactions involving the C2 position.As a fully deuterated molecule, it is expected to exhibit the most significant kinetic isotope effect in reactions where C-H bond cleavage is rate-limiting.
Key Advantages Provides detailed information on the fate of the serine backbone in metabolic pathways.Useful for tracing the C3 carbon of serine.Excellent as an internal standard due to its distinct mass shift from the unlabeled counterpart.
Considerations The kinetic isotope effect needs to be considered when interpreting flux analysis data.May not be suitable for studies focused on the stereochemistry of the C2 position.The high degree of deuteration can significantly alter reaction kinetics and may not be ideal for all metabolic tracing studies.

Signaling and Metabolic Pathways

Deuterated L-serine isotopes are instrumental in elucidating the intricacies of L-serine metabolism, which is deeply integrated with central carbon metabolism and one-carbon pathways.

L-Serine Biosynthesis Pathway

L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic pathway. This pathway is often upregulated in cancer cells to meet the high demand for serine.

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) L-Serine L-Serine Phosphoserine->L-Serine PSPH (H2O -> Pi) One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Serine_c L-Serine_c Glycine_c Glycine_c L-Serine_c->Glycine_c SHMT1 5,10-CH2-THF_c 5,10-Methylene-THF THF_c THF THF_c->5,10-CH2-THF_c SHMT1 Nucleotide\nSynthesis Nucleotide Synthesis 5,10-CH2-THF_c->Nucleotide\nSynthesis L-Serine_m L-Serine_m Glycine_m Glycine_m L-Serine_m->Glycine_m SHMT2 5,10-CH2-THF_m 5,10-Methylene-THF THF_m THF THF_m->5,10-CH2-THF_m SHMT2 Folate Cycle Folate Cycle 5,10-CH2-THF_m->Folate Cycle Metabolic_Tracing_Workflow Cell Culture Cell Culture Isotopic Labeling Labeling with Deuterated L-Serine Cell Culture->Isotopic Labeling Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Isotopologue Distribution Analysis LC-MS/MS Analysis->Data Analysis

References

Enhancing Assay Reproducibility: A Comparative Guide to L-Serine Quantification Using L-Serine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of L-serine is critical for advancing our understanding of neurological disorders, cancer metabolism, and other physiological processes. This guide provides an objective comparison of analytical methods for L-serine quantification, with a focus on establishing the superior reproducibility of assays incorporating a stable isotope-labeled internal standard, L-Serine-d2.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with mass spectrometry is widely recognized as the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in precision and accuracy over methods relying on external standards or non-isotopic internal standards.[1] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations that can lead to irreproducible results.[2][3]

Comparative Analysis of L-Serine Quantification Methods

The following tables summarize the performance characteristics of two common methods for L-serine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an this compound internal standard, and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using a non-isotopic internal standard.

Table 1: Performance Characteristics of L-Serine Quantification Assays

ParameterLC-MS/MS with this compound Internal StandardHPLC with Fluorescence Detection (HPLC-FLD) with Non-Isotopic Internal Standard
Precision (Intra-day) ≤ 8.7%3.56% - 13.73%
Precision (Inter-day) ≤ 8.7%Not consistently reported
Accuracy 92.93% - 102.29%95.50% - 102.20%
Lower Limit of Quantification (LLOQ) 0.19 nmol/mL0.1 nmol/mL
Linearity (r²) ≥ 0.9983≥ 0.999

Data compiled from multiple sources.

The data clearly indicates that while both methods can achieve good linearity and sensitivity, the LC-MS/MS method with an this compound internal standard demonstrates consistently high precision (low coefficient of variation), a key indicator of reproducibility.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical assays.

LC-MS/MS Method with this compound Internal Standard

This method offers high selectivity and sensitivity for the quantification of L-serine in complex biological matrices such as plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., this compound in a suitable solvent).

  • Precipitate proteins by adding 400 µL of acetone.

  • Vortex and centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) containing a small percentage of formic acid is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode is standard.

HPLC-FLD Method with Non-Isotopic Internal Standard

This method requires derivatization of the amino acids to make them fluorescently active.

1. Sample Preparation and Derivatization:

  • Homogenize tissue samples or deproteinize plasma samples.

  • To the supernatant, add an internal standard (e.g., carbocisteine).

  • Derivatize the sample by adding a solution containing o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric isoindole derivatives.

2. Chromatographic Conditions:

  • Chromatographic Column: A C18 reversed-phase column is suitable for separating the derivatized amino acids.

  • Mobile Phase: A buffered aqueous solution with an organic modifier like methanol (B129727) is typically used in a gradient elution.

  • Detection: A fluorescence detector is used with excitation and emission wavelengths set appropriately for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

Signaling Pathways and Experimental Workflows

To understand the biological context of L-serine, it is essential to visualize its role in key metabolic and signaling pathways.

L_Serine_One_Carbon_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Serine L-Serine PHGDH->Serine Serine Biosynthesis SHMT SHMT Serine->SHMT Glycine Glycine SHMT->Glycine FiveTen_Methylene_THF 5,10-Methylene-THF SHMT->FiveTen_Methylene_THF THF THF THF->SHMT Purine_Synthesis Purine Synthesis FiveTen_Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis FiveTen_Methylene_THF->Thymidylate_Synthesis

Caption: L-Serine's role in one-carbon metabolism.

L-serine is a crucial source of one-carbon units for the synthesis of nucleotides and other essential biomolecules.

D_Serine_NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binds Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opens Downstream_Signaling Downstream Signaling Ca_Ion->Downstream_Signaling Activates L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Serine_Racemase->D_Serine

Caption: D-Serine as a co-agonist at the NMDA receptor.

L-serine is the precursor to D-serine, a critical co-agonist for the activation of NMDA receptors in the central nervous system.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of L-Serine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of L-Serine-d2, ensuring compliance and minimizing environmental impact.

While L-Serine and its deuterated isotopologues are generally not classified as hazardous materials, prudent laboratory practice dictates that all chemicals be treated with caution and disposed of responsibly.[1] The following procedures are based on established safety guidelines for non-hazardous chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection Laboratory coat or other appropriate protective clothing.

Handle solid this compound in a well-ventilated area to prevent the formation and inhalation of dust.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a designated chemical waste stream. Do not dispose of this compound in general laboratory trash or down the drain.[3]

  • Waste Identification and Segregation:

    • Classify any unused, expired, or contaminated this compound as chemical waste.

    • This waste should be kept separate from other waste streams such as biological or radioactive waste, unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[4]

  • Containerization:

    • Place solid this compound waste into a designated, sealable, and leak-proof container that is chemically compatible. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable options.[3]

    • For solutions containing this compound, use a compatible, leak-proof container intended for liquid chemical waste.

    • Ensure the container is securely closed to prevent any spillage or release of dust.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any other information required by your institution, such as the principal investigator's name, laboratory location, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.

    • Contact your institution's EHS office to arrange for the collection and disposal of the waste. They will have established procedures with accredited chemical waste contractors.

    • Provide the EHS office with all necessary information regarding the waste material.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust during this process.

  • Decontamination: After the material has been collected, thoroughly clean the affected area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated BB BB A->BB Solid B Solid or Solution? D Place in Labeled, Leak-Proof Liquid Waste Container B->D Solution C Place in Labeled, Sealed Solid Waste Container E Store in Designated Chemical Waste Area C->E D->E F Contact Institutional EHS for Pickup E->F G Disposal by Licensed Waste Contractor F->G BB->C Solid

Caption: Workflow for the proper disposal of this compound.

It is imperative to consult your institution's specific safety and disposal guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.

References

Safeguarding Your Research: A Guide to Handling L-Serine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of L-Serine-d2, a stable isotope-labeled amino acid. By adhering to these protocols, you can maintain a safe laboratory environment while ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

While L-Serine is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or chemical safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Powder-free nitrile glovesPrevents skin contact and contamination of the sample.[3]
Body Protection Laboratory coatProtects skin and clothing from spills.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be used.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and prevents contamination, which is especially critical in sensitive applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizers.[4] Keep the container tightly closed to prevent contamination and moisture absorption.

Handling and Preparation
  • Work Area: Conduct all handling and preparation in a designated clean workspace, such as a laminar flow hood, to prevent contamination.

  • Personal Hygiene: Wash hands thoroughly before and after handling the substance. Avoid touching your face, hair, or personal items while working with the material.

  • Weighing and Aliquoting: When weighing or aliquoting the powder, do so carefully to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Spill Management

In the event of a spill:

  • Containment: Isolate the spill area.

  • Cleanup: Moisten the spilled material to prevent dust formation and then sweep it up into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan

This compound should be disposed of as non-hazardous chemical waste in accordance with all applicable national, state, and local regulations.

  • Waste Container: Use a designated, clearly labeled, and sealed container for the waste material.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.

  • Final Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Don PPE b Prepare Clean Workspace a->b c Weigh/Aliquot this compound b->c Proceed to Handling d Prepare Solution (if needed) c->d e Conduct Experiment d->e f Decontaminate Workspace e->f Experiment Complete g Dispose of Waste f->g h Remove PPE & Wash Hands g->h s1 Contain Spill s2 Clean Up Spill s1->s2 s3 Decontaminate Area s2->s3

Caption: Workflow for Safe Handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。